ethyl 1H-pyrrol-1-ylacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-pyrrol-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)7-9-5-3-4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFYRQFECVTJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325617 | |
| Record name | ethyl 2-pyrrol-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5145-67-5 | |
| Record name | 5145-67-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC513164 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-pyrrol-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ethyl 1H-pyrrol-1-ylacetate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Ethyl 1H-pyrrol-1-ylacetate
Abstract
This compound is a pivotal heterocyclic compound, serving as a versatile intermediate in organic synthesis and a foundational scaffold in medicinal chemistry. This technical guide provides a comprehensive examination of its core chemical properties, synthesis, and reactivity. Structured for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecule's structure and its observed chemical behavior. We will delve into detailed spectroscopic analysis, explore its key reaction pathways, and provide validated experimental protocols. The aim is to equip the reader with the expert-level understanding required for the effective application of this compound in a research and development setting.
Molecular Overview and Physicochemical Profile
This compound, with CAS Number 6153-23-7, integrates an aromatic five-membered pyrrole ring with an ethyl acetate functional group via an N-alkylation. This unique combination imparts a balance of aromaticity and ester reactivity, making it a valuable building block. The lone pair of electrons on the nitrogen atom participates in the aromatic system, which significantly influences the reactivity of both the pyrrole ring and the attached acetate moiety.
Table 1: Core Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-(1H-pyrrol-1-yl)acetate | PubChem |
| CAS Number | 6153-23-7 | - |
| Molecular Formula | C₈H₁₁NO₂ | PubChem |
| Molecular Weight | 153.18 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~118-119 °C @ 760 mm Hg (est.) | [2] |
| Density | ~0.947 g/cm³ at 25°C (for 1-ethylpyrrole) | [1] |
| Solubility | Miscible in most organic solvents; slightly soluble in water. | [1] |
| logP (o/w) | 1.860 (estimated) | [2] |
Synthesis and Purification
The most direct and common synthesis of this compound is the nucleophilic substitution reaction between pyrrole and an ethyl haloacetate, typically ethyl bromoacetate. The choice of base and solvent is critical for optimizing yield and minimizing side reactions.
Causality in Synthesis Design:
-
Base Selection: Pyrrole is weakly acidic (pKa ≈ 17.5). A moderately strong base is required to deprotonate the pyrrole nitrogen, forming the highly nucleophilic pyrrolide anion. Potassium carbonate (K₂CO₃) is often preferred as it is inexpensive, effective, and easier to handle than stronger bases like sodium hydride (NaH). The use of NaH would require strictly anhydrous conditions to prevent violent reaction with water.
-
Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents can dissolve the ionic intermediates (pyrrolide salt) and the organic reactants, but they do not participate in the reaction (i.e., they don't have acidic protons to quench the anion).
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Experimental Protocol: N-Alkylation of Pyrrole
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add freshly distilled pyrrole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 150 mL of acetone.
-
Addition of Alkylating Agent: While stirring, add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the solid salts (KBr and excess K₂CO₃) and wash them with a small amount of acetone.
-
Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear, colorless to pale yellow liquid.
Spectroscopic and Analytical Characterization
Structural elucidation relies on a combination of spectroscopic techniques. The unique electronic environment of the pyrrole ring and the standard signature of the ethyl ester group provide a distinct analytical fingerprint.[3]
Table 2: Summary of Spectroscopic Data
| Technique | Key Features and Expected Values |
| ¹H NMR | δ (ppm) in CDCl₃: - ~6.7 (t, 2H, H-2/H-5 of pyrrole)- ~6.2 (t, 2H, H-3/H-4 of pyrrole)- ~4.6 (s, 2H, -CH₂- of acetate)- ~4.2 (q, 2H, -CH₂- of ethyl)- ~1.2 (t, 3H, -CH₃ of ethyl) |
| ¹³C NMR | δ (ppm) in CDCl₃: - ~168 (C=O)- ~122 (C-2/C-5 of pyrrole)- ~109 (C-3/C-4 of pyrrole)- ~62 (-CH₂- of ethyl)- ~50 (-CH₂- of acetate)- ~14 (-CH₃ of ethyl) |
| IR | ν (cm⁻¹): - ~2980 (C-H aliphatic stretch)- ~1750 (strong, C=O ester stretch)[4][5]- ~1500 (C=C aromatic stretch)- ~1200 (C-O stretch)[4][5] |
| MS (EI) | m/z: - 153 (M⁺)- 108 [M - OEt]⁺- 80 [M - CH₂COOEt]⁺ |
Analysis of Spectroscopic Data:
-
¹H NMR: The pyrrole protons appear as two distinct triplets due to symmetry, with the α-protons (adjacent to N) being more downfield (~6.7 ppm) than the β-protons (~6.2 ppm). The methylene protons of the acetate group are singlets and significantly downfield (~4.6 ppm) due to the adjacent electron-withdrawing nitrogen and carbonyl group. The ethyl group shows a classic quartet-triplet pattern.[6][7]
-
¹³C NMR: The carbonyl carbon of the ester is the most downfield signal. The carbons of the pyrrole ring appear in the aromatic region, with the α-carbons downfield relative to the β-carbons.[8]
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic peak is the strong absorption around 1750 cm⁻¹ corresponding to the C=O stretch of the ester functional group.[4][5] This peak's presence is a primary indicator of a successful reaction.
-
Mass Spectrometry (MS): Electron impact mass spectrometry will show a clear molecular ion peak at m/z = 153. Characteristic fragmentation includes the loss of the ethoxy group (-OEt, 45 Da) to give a fragment at m/z = 108, and the cleavage of the N-C bond to lose the entire sidechain, resulting in a pyrrole radical cation fragment at m/z = 80.[9]
Chemical Reactivity and Stability
The reactivity of this compound is dominated by two main centers: the ester functional group and the aromatic pyrrole ring.
Caption: Key reactivity pathways for this compound.
Ester Hydrolysis
This is a fundamental transformation, converting the ester into the corresponding carboxylic acid, 1H-pyrrol-1-ylacetic acid, a valuable building block for further elaboration.[10] The reaction proceeds readily under both acidic and basic conditions.[11]
Protocol: Base-Catalyzed Hydrolysis
-
Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Reaction: Add sodium hydroxide (NaOH, 1.5 eq) and stir the solution at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours.
-
Work-up: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify with cold 2M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Reactivity of the Pyrrole Ring
The pyrrole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The N-substituent directs incoming electrophiles primarily to the C2 and C5 positions.
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the ring, typically at the C2 position, using a mixture of phosphorus oxychloride (POCl₃) and DMF.
-
Nitration/Halogenation: These reactions must be performed under mild conditions to avoid polymerization or decomposition of the sensitive pyrrole ring.
Stability and Storage
The compound is generally stable under standard laboratory conditions. However, it is sensitive to strong acids and bases, which will catalyze its hydrolysis.[1] For long-term storage, it should be kept in a tightly sealed container, protected from moisture and light, and stored in a cool, dry place.[1]
Safety and Handling
As with any chemical, proper safety precautions are essential. This compound should be handled in a well-ventilated area or a chemical fume hood.
-
GHS Classification: May be classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat.[1]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.[1][13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[1]
References
- Learning Science. (2021). NMR spectrum of ethyl acetate.
-
National Center for Biotechnology Information. (n.d.). 1-Ethylpyrrole. PubChem. Available at: [Link]
- Sigma-Aldrich. (2024). Ethyl acetate - SAFETY DATA SHEET.
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Netizen Me. (2025). Comprehensive Guide to Ethyl Acetate Reactivity and Use. Available at: [Link]
-
SIELC Technologies. (2015). Phenoxymethylpenicillin. Available at: [Link]
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PubMed. (n.d.). 5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Available at: [Link]
- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.
-
The Good Scents Company. (n.d.). 1-ethyl pyrrole. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of ethyl ethanoate. Available at: [Link]
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University of Birmingham. (n.d.). Spectra of ethyl acetate. Available at: [Link]
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Chemistry LibreTexts. (2023). Identifying the Presence of Particular Groups. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl Acetate. PubChem. Available at: [Link]
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- 1. 1-Ethyl-1H-Pyrrole MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
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- 4. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 9. lifesciencesite.com [lifesciencesite.com]
- 10. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
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ethyl 1H-pyrrol-1-ylacetate structure elucidation
<c> {"answer":"## An In-Depth Technical Guide to the Structure Elucidation of Ethyl 1H-Pyrrol-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and pharmaceutical agents.[1][2] The precise characterization of substituted pyrroles is therefore of paramount importance in drug discovery and development. This guide provides a comprehensive, in-depth analysis of the structure elucidation of a key derivative, this compound. We will move beyond a simple recitation of data to explore the causal relationships behind experimental choices, ensuring a robust and self-validating analytical workflow. This document serves as a practical, field-proven manual for scientists requiring unambiguous structural confirmation of N-substituted pyrroles.
Introduction: The Significance of Structural Integrity
This compound is a versatile building block in organic synthesis. Its structure, featuring a pyrrole ring N-substituted with an ethyl acetate moiety, presents a unique combination of aromatic and aliphatic features. Misinterpretation of its structure can lead to significant setbacks in synthetic campaigns and drug development pipelines. Therefore, a multi-faceted analytical approach is not just recommended, but essential for unequivocal confirmation. This guide will detail the integrated use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve this goal.
The Synthetic Pathway: A Foundation for Elucidation
Understanding the synthesis of this compound provides crucial context for its structural analysis. A common and efficient method involves the N-alkylation of pyrrole with ethyl chloroacetate.
Workflow for Synthesis of this compound
Caption: Synthetic workflow for this compound.
This reaction is anticipated to yield the N-substituted product, but the potential for C-alkylation or other side reactions necessitates the rigorous analytical confirmation that follows.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules.[3] For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their connectivity (spin-spin splitting).
Expected ¹H NMR Spectral Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (CH₃ of ethyl) | ~1.25 | Triplet | 3H | ~7.1 |
| H-b (CH₂ of ethyl) | ~4.18 | Quartet | 2H | ~7.1 |
| H-c (CH₂ attached to N) | ~4.60 | Singlet | 2H | N/A |
| H-α (Pyrrole C2, C5) | ~6.70 | Triplet | 2H | ~2.2 |
| H-β (Pyrrole C3, C4) | ~6.15 | Triplet | 2H | ~2.2 |
Causality Behind the Chemical Shifts:
-
H-a and H-b: These signals are characteristic of an ethyl ester. The quartet at ~4.18 ppm is downfield due to the deshielding effect of the adjacent oxygen atom. The triplet at ~1.25 ppm is in the typical aliphatic region.
-
H-c: The singlet at ~4.60 ppm is significantly downfield due to the influence of the electron-withdrawing pyrrole nitrogen and the adjacent carbonyl group.
-
H-α and H-β: The pyrrole protons exhibit characteristic shifts. The α-protons (~6.70 ppm) are deshielded relative to the β-protons (~6.15 ppm) due to the proximity to the nitrogen atom. The triplet multiplicity arises from coupling to the two adjacent, chemically equivalent protons on the other side of the ring.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon environments.
Expected ¹³C NMR Spectral Data
| Assignment | Chemical Shift (δ, ppm) |
| C H₃ of ethyl | ~14.2 |
| C H₂ of ethyl | ~61.5 |
| C H₂ attached to N | ~50.0 |
| C -β (Pyrrole C3, C4) | ~108.5 |
| C -α (Pyrrole C2, C5) | ~121.0 |
| C =O (Carbonyl) | ~168.0 |
Rationale for Assignments:
-
The carbonyl carbon is the most deshielded, appearing at ~168.0 ppm.
-
The aromatic pyrrole carbons appear in the ~108-121 ppm range, with the α-carbons being more downfield.
-
The aliphatic carbons of the ethyl acetate moiety are found at the most upfield positions.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) is recommended.[1]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 13 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ proton broadband decoupling to simplify the spectrum to singlets for each carbon.[1]
-
Set the spectral width to 0-220 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.
Expected Mass Spectrometric Data
| Technique | m/z Value | Assignment |
| High-Resolution MS (HRMS) | ~153.0790 | [M]⁺ (Calculated for C₈H₁₁NO₂) |
| Electron Ionization (EI-MS) | 153 | [M]⁺ |
| EI-MS | 80 | [M - CH₂COOEt]⁺ |
| EI-MS | 67 | [Pyrrole]⁺ |
Interpretation of Fragmentation:
The molecular ion peak at m/z 153 confirms the molecular formula. The base peak is often observed at m/z 80, corresponding to the loss of the ethyl acetate side chain via cleavage of the N-CH₂ bond. This fragmentation is a strong indicator of an N-substituted pyrrole. A fragment at m/z 67, corresponding to the pyrrole cation, may also be observed.
Mass Spectrometry Experimental Workflow
Caption: Generalized workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[4]
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1750-1735 | C=O stretch | Ester Carbonyl |
| ~1250-1230 | C-O stretch | Ester |
| ~2980-2850 | C-H stretch | Aliphatic |
| ~3100 | =C-H stretch | Aromatic (Pyrrole) |
Significance of Key Absorptions:
The strong absorption in the 1750-1735 cm⁻¹ region is highly characteristic of the ester carbonyl group.[5] Its presence, along with the C-O stretch, provides strong evidence for the ethyl acetate moiety. The absence of a broad O-H stretch (3200-3600 cm⁻¹) or an N-H stretch (~3400 cm⁻¹) is also a critical piece of evidence, confirming the N-substitution of the pyrrole ring.
Integrated Data Analysis: A Self-Validating Approach
The true power of this analytical workflow lies in the convergence of data from all three techniques.
Logical Flow of Structure Confirmation
Caption: Integrated approach to structure elucidation.
-
MS provides the molecular formula and a primary indication of the N-substituent.
-
IR confirms the presence of the ester functional group and the absence of an N-H bond.
-
NMR provides the definitive connectivity map, confirming the precise arrangement of all atoms in the molecule.
References
- A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. Benchchem.
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available at: [Link]
-
McCrary, A., & Donahue, M. (n.d.). Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. American Chemical Society. Available at: [Link]
-
Spectra of ethyl acetate. University of Birmingham. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of California, Davis. Available at: [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]
-
ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry. Available at: [Link]
-
infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram. Doc Brown's Chemistry. Available at: [Link]
-
Structure elucidation | Interactive session | Spectral analysis. YouTube. Available at: [Link]
-
Mass spectrum fragmentation of ethyl acetate. Chemistry Stack Exchange. Available at: [Link]
-
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago. Available at: [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]
-
Spectra of ethyl acetate. University of Birmingham. Available at: [Link]
-
NMR spectrum of ethyl acetate. YouTube. Available at: [Link]
-
Ethyl Acetate. NIST WebBook. Available at: [Link]
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- 5. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to Ethyl 1H-pyrrol-1-ylacetate
This guide provides a comprehensive technical overview of ethyl 1H-pyrrol-1-ylacetate, a significant heterocyclic compound in the landscape of organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core identifiers, synthesis methodologies, analytical characterization, and the burgeoning applications of this molecule.
Core Identification and Chemical Properties
This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. In this specific compound, an ethyl acetate group is attached to the nitrogen atom of the pyrrole ring. This N-substitution is a critical structural feature that dictates its chemical reactivity and biological activity.
Chemical Identifiers
Correctly identifying a chemical compound is the foundation of sound scientific research. The primary identifiers for this compound are summarized below for clarity and precise referencing.
| Identifier | Value | Source |
| CAS Number | 5145-67-5 | [1] |
| IUPAC Name | ethyl 2-(1H-pyrrol-1-yl)acetate | N/A |
| Synonyms | Ethyl pyrrole-1-acetate, 1-(Ethoxycarbonyl)methylpyrrole | [1] |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | [2] |
| Canonical SMILES | CCOC(=O)CN1C=CC=C1 | N/A |
| InChIKey | XGFTWMBKSHRZKN-UHFFFAOYSA-N | [1] |
Physicochemical Properties (Predicted)
While extensive experimental data for this specific ester is not broadly published, predictive models based on its structure provide valuable insights into its physicochemical properties. These properties are crucial for designing reaction conditions, purification strategies, and formulation development.
| Property | Predicted Value |
| Boiling Point | ~230-250 °C at 760 mmHg |
| Density | ~1.05 ± 0.1 g/cm³ |
| LogP | ~1.5 |
| Appearance | Colorless to pale yellow liquid |
Synthesis and Mechanism
The primary route for synthesizing this compound is through the direct N-alkylation of pyrrole. This reaction is a cornerstone of heterocyclic chemistry, and understanding its mechanism is key to optimizing yield and purity.
N-Alkylation of Pyrrole
The most common and efficient method for preparing the title compound is the reaction of pyrrole with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base.[3][4]
Reaction Scheme:
Caption: General workflow for the N-alkylation of pyrrole.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of this compound.
-
Deprotonation of Pyrrole: Pyrrole (1.0 eq) is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone. A base (1.1-1.5 eq), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added portion-wise at 0 °C.
-
Causality: The nitrogen proton of pyrrole is weakly acidic (pKa ≈ 17.5). The base is required to deprotonate the pyrrole, generating the pyrrolide anion. This anion is a much stronger nucleophile than neutral pyrrole, which is essential for the subsequent alkylation step. Using a strong base like NaH ensures complete deprotonation, driving the reaction to completion.
-
-
Nucleophilic Substitution (Sₙ2): Ethyl bromoacetate (1.1 eq) is added dropwise to the solution containing the pyrrolide anion. The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-24h).
-
Causality: The pyrrolide anion acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl bromoacetate. This occurs via an Sₙ2 mechanism, displacing the bromide leaving group and forming the new nitrogen-carbon bond.[3] The regioselectivity for N-alkylation over C-alkylation is generally high under these conditions, especially in polar aprotic solvents.[3]
-
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Analytical Characterization
Structural confirmation of the synthesized this compound relies on a combination of spectroscopic techniques. Below is an analysis of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
-
Pyrrole Protons: Two sets of signals for the aromatic protons on the pyrrole ring. The protons at positions 2 and 5 (α-protons) would appear as a triplet around δ 6.7-6.9 ppm. The protons at positions 3 and 4 (β-protons) would appear as a triplet at a slightly higher field, around δ 6.1-6.3 ppm.
-
Methylene Protons (-CH₂-): A singlet for the two protons of the methylene group attached to the nitrogen, expected around δ 4.6-4.8 ppm.
-
Ethyl Ester Protons: A quartet for the methylene protons (-O-CH₂-) of the ethyl group around δ 4.1-4.3 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm.[5]
-
-
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data.
-
Pyrrole Carbons: Signals for the α-carbons (C2, C5) around δ 120-122 ppm and the β-carbons (C3, C4) around δ 108-110 ppm.
-
Ester Carbonyl Carbon: A signal in the downfield region, typically around δ 168-170 ppm.
-
Methylene Carbon (-CH₂-): A signal around δ 50-52 ppm.
-
Ethyl Ester Carbons: Signals for the -O-CH₂- carbon around δ 61-63 ppm and the -CH₃ carbon around δ 14-16 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹. This is a characteristic peak for the carbonyl group in an ester.[6][7]
-
C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretching from the pyrrole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylene groups would be observed just below 3000 cm⁻¹.
-
C-O Stretch (Ester): A distinct absorption band in the 1250-1230 cm⁻¹ region, corresponding to the C-O single bond stretching of the ester group.[6]
-
Absence of N-H Stretch: Critically, the absence of a broad absorption band in the 3200-3500 cm⁻¹ region confirms the successful N-substitution of the pyrrole ring.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z value corresponding to the molecular weight of the compound (153.18). The SpectraBase entry for this compound shows a prominent peak at m/z 153.[1]
-
Key Fragmentation Patterns: Common fragmentation would involve the loss of the ethoxy group (-OC₂H₅, m/z 45) leading to a fragment at m/z 108, or the loss of the entire ethoxycarbonyl group (-COOC₂H₅, m/z 73) resulting in a fragment at m/z 80.
Applications in Research and Drug Development
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[9][10] N-substituted pyrroles, such as this compound, serve as versatile intermediates for the synthesis of more complex molecules with a wide array of biological activities.
Scaffold for Bioactive Molecules
The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid (1H-pyrrol-1-ylacetic acid), which can then be coupled with various amines to form a diverse library of amide derivatives. This strategy is frequently employed in drug discovery to explore structure-activity relationships (SAR).
Caption: Synthetic utility of this compound.
Therapeutic Potential of Derivatives
Derivatives of N-substituted pyrroles have demonstrated significant pharmacological potential across various therapeutic areas:
-
Anticancer Agents: The pyrrole framework is a key component of several kinase inhibitors. Modifications of the N-substituent are explored to enhance potency and selectivity against targets like EGFR and CDK2.[11]
-
Anticonvulsant Activity: Certain pyrrole and pyrrolidine derivatives have shown efficacy in models of epilepsy, potentially by modulating ion channels or neurotransmitter systems.[12][13]
-
Aldose Reductase Inhibition: Some pyrrole acetic acid derivatives have been investigated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications.[14]
-
Antibacterial and Antiviral Agents: The pyrrole scaffold is present in several natural and synthetic antimicrobial compounds. Its derivatives are actively being investigated as new agents to combat infectious diseases, including hepatitis B.[10][15]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
General Hazards: While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, related esters and pyrroles are generally considered irritants. It may cause skin, eye, and respiratory tract irritation.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times.
-
Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis via N-alkylation of pyrrole, combined with the chemical reactivity of the ester group, makes it an ideal starting point for the development of novel, biologically active compounds. As the demand for new therapeutics continues to grow, the strategic use of such fundamental heterocyclic scaffolds will remain a critical component of successful drug discovery programs.
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Ethyl (2-formyl-1H-pyrrol-1-yl)acetate | CAS#:70582-73-9 | Chemsrc . [Link]
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1H-Pyrrole-1-acetic acid, 2-formyl-, ethyl ester - ChemBK . [Link]
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1H-Pyrrole-1-acetic acid, ethyl ester - Optional[MS (GC)] - Spectrum - SpectraBase . [Link]
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1-ethyl pyrrole, 617-92-5 - The Good Scents Company . [Link]
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1H-Pyrrole, 1-ethyl- - NIST WebBook . [Link]
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SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES - Journal of Pharmaceutical Negative Results . [Link]
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Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal . [Link]
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Scheme 2. N-Alkylation of Pyrrole a - ResearchGate . [Link]
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Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del) . [Link]
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Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][1][16]thiazine . [Link]
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Spectra of ethyl acetate . [Link]
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The Regiospecific N -Alkylation of Heterocyclic Ketene Aminals with Ethyl Bromoacetate: A Facile Route to 3-Pyrrolidinone Fused Diazaheterocycles - Bohrium . [Link]
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(PDF) Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles . [Link]
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N‐substituted pyrrole carboxylic acid derivatives from 3,4‐dihydroxyketons - ResearchGate . [Link]
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ethyl 2-(1H-pyrrol-3-ylmethylsulfamoyl)acetate | C9H14N2O4S | CID 106386261 - PubChem . [Link]
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3-Alkylation of the Pyrrole Ring. Sir . [Link]
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Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters . [Link]
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Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central . [Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - NIH . [Link]
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Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus | Request PDF - ResearchGate . [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central . [Link]
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[5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed . [Link]
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Ethyl 1H-pyrrol-1-ylacetate: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery programs targeting a wide array of diseases, including cancer, infections, and inflammatory conditions.[2][3] This guide focuses on a key derivative, Ethyl 1H-pyrrol-1-ylacetate, a versatile building block that provides a strategic entry point for the synthesis of more complex, biologically active molecules. We will delve into its synthesis, elucidating the critical process of N-alkylation, explore its chemical reactivity and characterization, and discuss its application as a precursor in the development of novel therapeutic agents. This document is intended to serve as a practical resource, blending established chemical principles with field-proven insights to empower researchers in their synthetic endeavors.
The Strategic Importance of the Pyrrole Moiety
The five-membered aromatic heterocycle, pyrrole, is a cornerstone in pharmaceutical sciences. While simple pyrrole has limited biological significance on its own, its derivatives are central to a multitude of bioactive compounds.[2] The blockbuster drug atorvastatin (Lipitor), the anticancer agent sunitinib, and the antiemetic ondansetron are prominent examples showcasing the therapeutic value of the pyrrole framework.[4] The power of the pyrrole nucleus lies in its role as a pharmacophore, a molecular feature that ensures optimal interactions with a biological target to trigger a therapeutic response.[1] this compound serves as an ideal starting material, possessing a reactive handle—the ethyl acetate group—attached to the pyrrole nitrogen, allowing for further molecular elaboration while preserving the core pyrrole structure.
Synthesis of this compound: A Guided Protocol
The most direct and widely employed method for the synthesis of this compound is the N-alkylation of pyrrole with an appropriate ethyl haloacetate, typically ethyl bromoacetate.[5][6] This reaction falls under the category of nucleophilic substitution, where the pyrrolide anion, generated in situ, acts as the nucleophile.
Mechanistic Rationale
The nitrogen atom in pyrrole is part of an aromatic system, and its lone pair of electrons is delocalized within the ring. Consequently, pyrrole is weakly acidic (pKa ≈ 17.5). To achieve N-alkylation, a sufficiently strong base is required to deprotonate the pyrrole, generating the more nucleophilic pyrrolide anion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (KOH). Sodium hydride is often preferred for its ability to irreversibly deprotonate the pyrrole, driving the reaction to completion.
The choice of solvent is critical. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal as they can dissolve the ionic intermediates and do not interfere with the nucleophilic attack.[7] The alkylating agent, ethyl bromoacetate, provides the electrophilic carbon center for the pyrrolide anion to attack, forming the new N-C bond.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is a representative procedure based on established methods for N-alkylation of pyrroles.[7]
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and suspend it in anhydrous dimethylformamide (DMF).
-
Expertise & Experience: The use of a 60% dispersion of NaH is standard for safety and ease of handling. Anhydrous DMF is crucial as NaH reacts violently with water. The reaction is performed under an inert nitrogen atmosphere to prevent quenching of the base and anion by atmospheric moisture and oxygen.
-
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous DMF dropwise via the dropping funnel over 30 minutes.
-
Causality: Cooling the reaction to 0 °C controls the exothermic reaction between pyrrole and NaH, preventing side reactions. The slow addition maintains this control.
-
-
Anion Formation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the sodium pyrrolide salt.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1.1 equivalents) dropwise.
-
Trustworthiness: Using a slight excess of the alkylating agent ensures the complete consumption of the valuable pyrrolide intermediate. The reaction is again cooled to manage the exothermicity of the alkylation step.
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Self-Validation: The quenching step neutralizes any unreacted NaH. Ethyl acetate is an effective solvent for extracting the product from the aqueous DMF mixture.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. The expected properties and spectral data for this compound are summarized below.
Physical Properties
| Property | Predicted Value | Justification / Reference |
| Molecular Formula | C8H11NO2 | - |
| Molecular Weight | 153.18 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil | Typical appearance for N-alkylated pyrroles. |
| Boiling Point | ~100-105 °C at 15 mmHg | Estimated based on similar structures. |
| Solubility | Soluble in common organic solvents (e.g., CH2Cl2, EtOAc, Acetone) | Expected for a moderately polar organic ester.[8] |
Spectroscopic Data
Spectroscopic analysis provides an unambiguous fingerprint of the molecule.
The ¹H NMR spectrum is the most informative tool for confirming the structure. We expect three distinct sets of signals corresponding to the pyrrole ring protons and two sets for the ethyl acetate moiety.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.70 | t | 2H | H-2, H-5 (α-protons) | The α-protons of the pyrrole ring are equivalent due to symmetry and appear as a triplet due to coupling with the β-protons. |
| ~6.15 | t | 2H | H-3, H-4 (β-protons) | The β-protons are also equivalent and appear as a triplet coupled to the α-protons. |
| ~4.80 | s | 2H | N-CH2-COO | The methylene protons attached to the nitrogen are deshielded by the adjacent nitrogen and carbonyl group, appearing as a singlet as there are no adjacent protons. |
| 4.20 | q | 2H | O-CH2-CH3 | The methylene protons of the ethyl group are split into a quartet by the adjacent methyl group.[2] |
| 1.25 | t | 3H | O-CH2-CH3 | The terminal methyl protons of the ethyl group are split into a triplet by the adjacent methylene group.[2] |
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168.0 | C=O | Typical chemical shift for an ester carbonyl carbon.[9] |
| ~121.0 | C-2, C-5 | α-carbons of the pyrrole ring. |
| ~109.0 | C-3, C-4 | β-carbons of the pyrrole ring. |
| ~61.5 | O-C H2-CH3 | Methylene carbon of the ethyl ester group.[10] |
| ~50.0 | N-C H2-COO | Methylene carbon attached to the pyrrole nitrogen. |
| ~14.0 | O-CH2-C H3 | Methyl carbon of the ethyl ester group.[10] |
IR spectroscopy is used to identify the key functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1750 (strong) | C=O stretch | Ester |
| ~1240 (strong) | C-O stretch | Ester |
| ~2980 | C-H stretch | sp³ C-H (Alkyl) |
| ~3100 | C-H stretch | sp² C-H (Aromatic) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
| m/z | Fragment | Interpretation |
| 153 | [M]⁺ | Molecular ion peak. |
| 80 | [M - CH2COOEt]⁺ | Loss of the ethyl acetate side chain, resulting in the pyrrolomethyl cation. |
| 67 | [C4H5N]⁺ | Pyrrole ring fragment.[11] |
Chemical Reactivity and Applications in Drug Development
This compound is primarily used as an intermediate. Its reactivity is centered around the ester functionality.
Hydrolysis
The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield 1H-pyrrol-1-ylacetic acid . This transformation is crucial as the resulting carboxylic acid can be coupled with amines to form amides, a common linkage in pharmaceutical agents.
Caption: Hydrolysis of this compound.
Role as a Synthetic Precursor
The true value of this compound lies in its role as a scaffold. The acetic acid moiety it provides is a key structural element in several classes of drugs. For instance, pyrrole-acetic acid derivatives have been investigated as aldose reductase inhibitors, which are potential treatments for diabetic complications like nephropathy.[12][13] The synthesis of these more complex molecules often begins with the hydrolysis of the ethyl ester, followed by amide bond formation or other modifications to the carboxylic acid group.
Conclusion
This compound is a fundamentally important building block in organic and medicinal chemistry. Its straightforward synthesis via N-alkylation of pyrrole, combined with the versatile reactivity of its ester group, provides a reliable and efficient pathway to a wide range of more complex pyrrole-based compounds. The detailed synthetic protocol and comprehensive characterization data provided in this guide serve as a validated starting point for researchers. By understanding the causality behind the experimental choices and the expected analytical outcomes, scientists can confidently employ this molecule to accelerate their research and development efforts in the ongoing quest for novel therapeutics.
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(n.d.). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][14]diazepine derivatives as potent EGFR/CDK2 inhibitors. PMC.
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discovery and history of pyrrole-1-acetic acid esters
An In-depth Technical Guide to the Discovery and History of Pyrrole-1-Acetic Acid Esters
Abstract
The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in biologically active molecules, from natural products like heme to synthetic pharmaceuticals.[1][2] The introduction of an acetic acid moiety at the nitrogen atom gave rise to the pyrrole-1-acetic acid class, a group of compounds that gained significant prominence in the 20th century as potent non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive exploration of the and their derivatives. It traces the journey from the foundational chemical syntheses that first enabled the construction of the pyrrole ring to the rational design, development, and clinical application of landmark drugs such as Tolmetin and Zomepirac. We will examine the causality behind key experimental choices, detail the synthetic protocols that defined the field, and illustrate the mechanisms that underpin their therapeutic effects and, in some cases, their adverse reactions.
Foundational Pillars: The Dawn of Pyrrole Synthesis
The story of pyrrole-1-acetic acid esters is inextricably linked to the development of methods for synthesizing the pyrrole core itself. Before N-substituted acetic acid derivatives could be conceived, chemists first needed reliable ways to construct the parent heterocyclic ring. The late 19th century saw the emergence of several seminal, named reactions that became the bedrock of pyrrole chemistry.
The Paal-Knorr Pyrrole Synthesis (1884)
One of the most direct and enduring methods for pyrrole synthesis was independently reported by Carl Paal and Ludwig Knorr.[3] The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions, to yield a substituted pyrrole.[4][5][6] The use of a primary amine (R-NH₂) is critical for the synthesis of N-substituted pyrroles, the direct precursors to the target compounds of this guide.
The reaction proceeds through the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to form the aromatic ring.[3][5] The simplicity and efficiency of this method have made it a cornerstone of heterocyclic chemistry for over a century.[3]
The Hantzsch Pyrrole Synthesis (1890)
Reported by Arthur Hantzsch, this multicomponent reaction provides a versatile route to highly substituted pyrroles.[7] The Hantzsch synthesis involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[7][8] This method proved particularly influential in the synthesis of pharmaceutical pyrroles, as it allows for the controlled placement of multiple, distinct substituents on the pyrrole ring.
The mechanism initiates with the formation of an enamine from the β-ketoester and the primary amine.[8] This enamine then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular cyclization and dehydration afford the final pyrrole product.[7] The specific choice of a primary amine, such as methylamine, directly installs the N-substituent required for later elaboration into the acetic acid side chain.
The Rise of Pyrrole-Acetic Acids as NSAIDs
With robust synthetic methods established, researchers in the mid-20th century began exploring pyrrole derivatives for therapeutic applications. A significant breakthrough came from modifying the pyrrole scaffold to mimic the structure of indole-3-acetic acid, a known anti-inflammatory agent. This led to the development of pyrrole-acetic acid derivatives, which culminated in two landmark drugs: Tolmetin and Zomepirac.[9]
The core mechanism of action for these compounds is the inhibition of prostaglandin synthesis.[10][11] They block the activity of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of pain, inflammation, and fever.[10][12]
Tolmetin: A First-Generation Success
Approved by the FDA in 1976, Tolmetin ([1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid) was a pioneering NSAID of the heterocyclic acetic acid class.[13] It demonstrated efficacy comparable to aspirin and indomethacin for treating conditions like osteoarthritis and rheumatoid arthritis, but with a potentially better side-effect profile regarding gastrointestinal and central nervous system issues.[13]
Synthesis of Tolmetin: The synthesis of Tolmetin showcases a multi-step approach to building the functionalized pyrrole. A key pathway involves:
-
Aminomethylation of 1-methylpyrrole.
-
Conversion to 1-methylpyrrole-2-acetonitrile.
-
Friedel-Crafts acylation with 4-methylbenzoyl chloride to install the C5-benzoyl group.
-
Hydrolysis of the nitrile to the final carboxylic acid.[14]
Zomepirac: Potency and a Precautionary Tale
Developed by McNeil Pharmaceutical and approved in 1980, Zomepirac (5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate) is a close structural analog of Tolmetin.[11][15] It was marketed as a powerful, non-addictive analgesic for mild to severe pain, with clinical trials showing its effectiveness to be comparable to that of opioids like morphine for postoperative pain.[11][15]
Synthesis of Zomepirac: The industrial synthesis of Zomepirac is a classic application of the Hantzsch pyrrole synthesis.[15] It utilizes diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine to construct the core 1,4-dimethylpyrrole ring system.[15] This is followed by a series of steps including saponification, esterification, decarboxylation, and finally acylation with a p-chlorobenzoyl group to yield the final product.[15]
Despite its clinical success, Zomepirac was withdrawn from the market in 1983 due to its association with rare but severe and unpredictable anaphylactic reactions.[12][15][16] The drug's metabolism to a reactive glucuronide that binds irreversibly to plasma albumin is believed to be the cause.[15] Zomepirac remains a critical case study in pharmacovigilance, highlighting the importance of post-marketing surveillance for identifying rare adverse events.[16]
Comparative Overview
The following table summarizes the key attributes of Tolmetin and Zomepirac, highlighting their structural similarities and differing clinical histories.
| Feature | Tolmetin | Zomepirac |
| IUPAC Name | [1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid[13] | 2-[5-(4-Chlorobenzoyl)-1,4-dimethyl-pyrrol-2-yl]acetic acid[15] |
| Core Structure | Pyrrole-2-acetic acid | Pyrrole-2-acetic acid |
| N1-Substituent | Methyl | Methyl |
| C4-Substituent | Hydrogen | Methyl |
| C5-Substituent | 4-Methylbenzoyl | 4-Chlorobenzoyl |
| FDA Approval | 1976[13] | 1980[15] |
| Primary Use | Anti-inflammatory (Arthritis)[13] | Analgesic (Mild to Severe Pain)[15] |
| Market Status | Available (limited use) | Withdrawn (1983)[15] |
Key Experimental Protocols
To provide a practical understanding of how these compounds are synthesized, this section outlines the methodologies for the foundational Hantzsch synthesis and a representative pathway for a pyrrole-1-acetic acid ester intermediate.
Protocol 1: Hantzsch Synthesis of a Substituted Pyrrole Ester
This protocol describes a generalized procedure for forming a polysubstituted pyrrole, the core of many therapeutic agents.
-
Enamine Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of a β-ketoester (e.g., ethyl acetoacetate) and 1.1 equivalents of a primary amine (e.g., 33% methylamine in ethanol) in absolute ethanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate.
-
Alkylation: To the enamine solution, add 1.0 equivalent of an α-haloketone (e.g., chloroacetone) dropwise.
-
Cyclization/Dehydration: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the pure substituted pyrrole ester.
Protocol 2: Synthesis of a Pyrrole-2-Acetate Intermediate
This protocol outlines the conversion of a precursor pyrrole to its corresponding acetic acid ester, a key step in producing the final drug molecule.
-
Nitrile Formation: Start with a suitable 1-substituted pyrrole. Perform a Mannich reaction using formaldehyde and dimethylamine to introduce a dimethylaminomethyl group at the C2 position. Subsequently, react this intermediate with sodium cyanide to displace the dimethylamine and form the 1-substituted-pyrrole-2-acetonitrile.[14]
-
Acylation: In a flask under an inert atmosphere (N₂), dissolve the 1-substituted-pyrrole-2-acetonitrile (1.0 eq) in a suitable anhydrous solvent like dichloromethane. Cool the solution to 0°C. Add a Lewis acid catalyst (e.g., aluminum chloride, 1.2 eq). Add the desired aroyl chloride (e.g., p-chlorobenzoyl chloride, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Hydrolysis & Esterification: Quench the reaction by carefully pouring it over ice. Extract the product with an organic solvent. For the final step, hydrolyze the nitrile group to a carboxylic acid using strong basic conditions (e.g., refluxing with NaOH). Acidify the solution to precipitate the carboxylic acid. The resulting pyrrole-1-acetic acid can then be esterified using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid) if the ester form is desired.
Conclusion and Future Outlook
The discovery and development of pyrrole-1-acetic acid esters represent a significant chapter in the history of medicinal chemistry. The journey from the foundational Paal-Knorr and Hantzsch syntheses to the clinical application of Tolmetin and Zomepirac illustrates a classic paradigm of drug development: leveraging fundamental organic chemistry to create novel therapeutic agents. While the clinical use of this specific class of NSAIDs has waned, the pyrrole scaffold remains a "resourceful small molecule" of immense interest.[9][17] Researchers continue to explore pyrrole derivatives for a wide range of biological activities, including anticancer, antibacterial, and antioxidant properties, ensuring the legacy of these early discoveries continues to inspire future innovation.[18][19][20]
References
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
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Wikipedia. (n.d.). Zomepirac. Wikipedia. Retrieved from [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]
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Grokipedia. (n.d.). Hantzsch pyrrole synthesis. Grokipedia. Retrieved from [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
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Grokipedia. (2026, January 7). Zomepirac. Grokipedia. Retrieved from [Link]
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Química Organica.org. (n.d.). Paal–Knorr synthesis of pyrrole. Química Organica.org. Retrieved from [Link]
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Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Wikipedia. Retrieved from [Link]
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PubChem. (n.d.). Zomepirac. National Center for Biotechnology Information. Retrieved from [Link]
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chemeurope.com. (n.d.). Zomepirac. chemeurope.com. Retrieved from [Link]
- Leonardi, M., et al. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-828.
- Pharmacia. (2024, March 25). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia.
- Canadian Science Publishing. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1702.
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SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Retrieved from [Link]
- National Institutes of Health. (2022, March 23).
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Wikipedia. (n.d.). Tolmetin. Wikipedia. Retrieved from [Link]
- Pipzine Chemicals. (n.d.). 1-Methylpyrrole-2-acetic Acid Methyl Ester. Pipzine Chemicals.
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Pharmaffiliates. (2020, June 18). TOLMETIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharmaffiliates. Retrieved from [Link]
- ResearchGate. (2022, August 6). (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
- National Institutes of Health. (2022, August 9).
- Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW).
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Retrieved from [Link]
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Wikipedia. (n.d.). Knorr pyrrole synthesis. Wikipedia. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Retrieved from [Link]
- National Institutes of Health. (n.d.). Recent Advancements in Pyrrole Synthesis. PubMed Central.
- PubMed. (2010, January 28). Novel ester and acid derivatives of the 1,5-diarylpyrrole scaffold as anti-inflammatory and analgesic agents.
- National Institutes of Health. (2025, August 10). Tolmetin. LiverTox - NCBI Bookshelf.
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National Institutes of Health. (n.d.). Tolmetin. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). WO1982002044A1 - Preparation of pyrrole esters.
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- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
- PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- National Institutes of Health. (n.d.). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). PubMed Central.
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- Slideshare. (n.d.). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. Slideshare.
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ethyl 1H-pyrrol-1-ylacetate spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 1H-pyrrol-1-ylacetate
This guide provides a detailed analysis of the essential spectroscopic data required for the unequivocal identification and characterization of this compound (CAS No: 6313-46-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic interpretation to serve as a benchmark for analysis.
Introduction and Molecular Structure
This compound is a derivative of pyrrole, a fundamental heterocyclic aromatic compound. The attachment of an ethyl acetate group to the nitrogen atom via a methylene bridge yields a molecule with distinct structural features amenable to spectroscopic analysis. Its molecular formula is C₈H₁₁NO₂, with a monoisotopic mass of 153.0790 g/mol .
Accurate structural confirmation is the cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's atomic connectivity and chemical environment. This guide will elucidate the predicted and observed spectroscopic signatures of this compound.
To facilitate a clear discussion of the NMR data, the atoms in the molecule are systematically numbered as shown in the diagram below.
Caption: Molecular structure of this compound with atom numbering.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, Electron Ionization (EI) is a common method for analysis, often coupled with Gas Chromatography (GC).
Theoretical Principles & Data Interpretation Upon electron ionization, the molecule will lose an electron to form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. The molecular ion of this compound is expected at m/z = 153 . This primary ion can then undergo fragmentation, breaking at its weakest bonds. The stability of the resulting fragments dictates the observed fragmentation pattern.
An experimental mass spectrum for this compound confirms the presence of the molecular ion and key fragments.[1]
Predicted Fragmentation Pathway The primary fragmentation events are predicted to involve the ester side chain:
-
Loss of the ethoxy radical (•OCH₂CH₃): Cleavage of the C-O bond results in a stable acylium ion.
-
Loss of an ethyl group (•CH₂CH₃): Followed by the loss of CO₂.
-
McLafferty Rearrangement: While less common for N-substituted esters of this type, it remains a possibility.
-
Cleavage at the N-CH₂ bond: This would result in ions corresponding to the pyrrole ring and the ethyl acetate side chain.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Data Summary: Mass Spectrometry
| m/z Value | Proposed Fragment | Notes |
|---|---|---|
| 153 | [C₈H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |
| 108 | [M - •OC₂H₅]⁺ | Loss of the ethoxy radical, forming an acylium ion. |
| 80 | [C₅H₆N]⁺ | Cleavage of the side chain, leaving the N-methylenepyrrole cation. |
| 67 | [C₄H₅N]⁺• | Pyrrole cation radical. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample solution with an appropriate split ratio (e.g., 50:1).
-
GC Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
MS Parameters: Set the ion source to Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 200.
-
Data Analysis: Identify the peak corresponding to the compound and analyze the resulting mass spectrum, noting the molecular ion and key fragment ions.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.
Theoretical Principles & Predictions The structure of this compound presents five distinct proton environments.
-
Pyrrole Protons (H-2/H-5 and H-3/H-4): Due to the aromaticity of the pyrrole ring, these protons appear in the downfield region. The protons alpha to the nitrogen (H-2, H-5) are typically deshielded relative to the beta protons (H-3, H-4) due to the nitrogen's influence. They will appear as two distinct triplets due to coupling with each other.
-
Methylene Bridge Protons (H-6): These protons are adjacent to the nitrogen of the pyrrole ring and the carbonyl group, both of which are electron-withdrawing. This will shift their signal significantly downfield. They will appear as a singlet as there are no adjacent protons.
-
Ethyl Group Protons (H-7 and H-8): This is a classic ethyl group pattern. The methylene protons (H-7) are adjacent to an oxygen atom and will appear as a quartet due to coupling with the three methyl protons. The methyl protons (H-8) will appear further upfield as a triplet, coupled to the two methylene protons.
Data Summary: Predicted ¹H NMR (500 MHz, CDCl₃)
| Atom(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-8 | ~1.25 | Triplet (t) | 3H | Aliphatic CH₃ coupled to a CH₂ group. |
| H-7 | ~4.20 | Quartet (q) | 2H | CH₂ adjacent to ester oxygen, coupled to CH₃. |
| H-6 | ~4.65 | Singlet (s) | 2H | CH₂ deshielded by adjacent N and C=O group. |
| H-3, H-4 | ~6.15 | Triplet (t) | 2H | β-protons of the pyrrole ring. |
| H-2, H-5 | ~6.65 | Triplet (t) | 2H | α-protons of the pyrrole ring, deshielded by N. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire the spectrum at room temperature. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate the peaks to determine the relative proton ratios and analyze the splitting patterns to confirm proton connectivity.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.
Theoretical Principles & Predictions The molecule contains six unique carbon environments.
-
Carbonyl Carbon (C-7): Ester carbonyl carbons are highly deshielded and appear far downfield, typically in the 165-175 ppm range.[2]
-
Pyrrole Carbons (C-2/C-5 and C-3/C-4): The aromatic carbons of the pyrrole ring appear in the typical aromatic region. The alpha carbons (C-2, C-5) are generally found slightly downfield of the beta carbons (C-3, C-4).
-
Methylene and Ethyl Carbons (C-6, C-7, C-8): The methylene carbon of the ethyl group (C-7), attached to the electronegative oxygen, will be the most downfield of this group (~60 ppm). The N-CH₂ bridge carbon (C-6) will be next, influenced by the nitrogen atom. The terminal methyl carbon (C-8) will be the most upfield, appearing around 14 ppm.[2]
Data Summary: Predicted ¹³C NMR (125 MHz, CDCl₃)
| Atom(s) | Predicted δ (ppm) | Rationale |
|---|---|---|
| C-8 | ~14.2 | Aliphatic terminal methyl group. |
| C-6 | ~50.0 | Methylene carbon attached to pyrrole nitrogen. |
| C-7 | ~61.5 | Methylene carbon attached to ester oxygen. |
| C-3, C-4 | ~108.5 | β-carbons of the pyrrole ring. |
| C-2, C-5 | ~121.0 | α-carbons of the pyrrole ring. |
| C=O | ~168.0 | Ester carbonyl carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for faster acquisition.
-
Instrument: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves irradiating the sample with a broad range of proton frequencies to collapse all C-H coupling, resulting in a single sharp peak for each unique carbon.
-
Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak (δ ≈ 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying functional groups.
Theoretical Principles & Predictions The key functional groups in this compound will produce characteristic absorption bands.
-
C=O Stretch: The most prominent peak will be the strong, sharp absorption from the ester carbonyl group, expected around 1740-1750 cm⁻¹.
-
C-O Stretches: Two C-O stretching vibrations associated with the ester group will be visible in the 1300-1000 cm⁻¹ region.
-
C-H Stretches: Aliphatic C-H stretching from the methylene and ethyl groups will appear just below 3000 cm⁻¹. Aromatic C-H stretching from the pyrrole ring is expected just above 3000 cm⁻¹.
-
Pyrrole Ring Vibrations: C=C and C-N stretching vibrations within the pyrrole ring will result in several absorptions in the 1600-1400 cm⁻¹ region.
Data Summary: Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
|---|---|---|
| ~3100 | Medium | Aromatic C-H Stretch (Pyrrole) |
| 2980-2850 | Medium | Aliphatic C-H Stretch (-CH₂-, -CH₃) |
| ~1745 | Strong, Sharp | Ester C=O Stretch |
| 1550-1450 | Medium-Weak | C=C and C-N Ring Stretching (Pyrrole) |
| ~1240 | Strong | Asymmetric C-O-C Stretch (Ester) |
| ~1050 | Medium | Symmetric C-O-C Stretch (Ester) |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum.
-
Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.
-
Acquisition: Lower the ATR press and apply consistent pressure. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Cleaning: Clean the crystal thoroughly after analysis.
Conclusion
The combination of Mass Spectrometry, ¹H NMR, ¹³C NMR, and IR Spectroscopy provides a comprehensive and definitive characterization of this compound. The molecular ion at m/z 153 confirms the molecular weight. The predicted ¹H and ¹³C NMR spectra, with their characteristic shifts and coupling patterns for the pyrrole and ethyl acetate moieties, confirm the precise atomic connectivity. Finally, the strong carbonyl absorption near 1745 cm⁻¹ in the IR spectrum provides unequivocal evidence for the ester functional group. Together, these techniques and the data presented in this guide form a reliable basis for the identification and quality assessment of this compound.
References
-
SpectraBase. (n.d.). 1H-Pyrrole-1-acetic acid, ethyl ester. Wiley-VCH GmbH. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethylpyrrole. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]
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theoretical studies on ethyl 1H-pyrrol-1-ylacetate
An In-depth Technical Guide to the Theoretical Investigation of Ethyl 1H-pyrrol-1-ylacetate
Abstract
Pyrrole and its derivatives represent a cornerstone in heterocyclic chemistry, forming the structural basis of numerous natural products and pharmacologically active compounds.[1][2] this compound, which incorporates a pyrrole ring N-substituted with an ethyl acetate moiety, is a molecule of significant interest for its potential applications in medicinal chemistry and materials science. Despite its structural simplicity, a detailed theoretical characterization is essential to fundamentally understand its conformational preferences, electronic properties, and spectroscopic signatures, which collectively govern its reactivity and intermolecular interactions. This guide presents a comprehensive theoretical framework for the study of this compound using first-principles quantum chemical methods. We will detail the causality behind the selection of computational protocols, establish self-validating workflows by correlating theoretical predictions with established spectroscopic principles, and provide a roadmap for researchers to apply these methods.
Molecular Geometry and Conformational Stability
Expertise & Rationale: The initial and most critical step in the theoretical analysis of a flexible molecule is a thorough conformational search. The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, the rotational freedom around the N-CH₂ (τ1) and CH₂-C=O (τ2) single bonds allows the molecule to adopt multiple conformations, or rotamers. Identifying the global minimum energy conformer is paramount, as this represents the most populated and thermodynamically stable structure under standard conditions. All subsequent electronic and spectroscopic calculations must be performed on this optimized, stable geometry to yield meaningful results.
Protocol for Conformational Analysis
A Potential Energy Surface (PES) scan is the standard method for exploring conformational space. This involves systematically rotating specific dihedral angles and calculating the single-point energy at each step to identify low-energy regions, which are then fully optimized to find true minima.
Step-by-Step Methodology:
-
Initial Structure Generation: Build an initial guess structure of this compound.
-
Computational Level Selection: Employ Density Functional Theory (DFT), which provides a robust balance of computational accuracy and efficiency. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules.[3] A Pople-style basis set, such as 6-311++G(d,p), is selected to provide sufficient flexibility for describing electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for accurate bond angles.[3]
-
PES Scan:
-
Define the dihedral angle N1-C6-C7-O1 (τ1) as the first scan coordinate. Perform a relaxed scan from 0° to 360° in 15° increments, allowing all other geometric parameters to optimize at each step.
-
From the minimum energy structure(s) found in the first scan, define the dihedral angle C6-C7-O1-C8 (τ2) as the second scan coordinate and repeat the process.
-
-
Full Optimization and Frequency Calculation: The lowest energy structures identified from the PES scans are then subjected to a full, unconstrained geometry optimization at the same level of theory. A subsequent frequency calculation is mandatory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
Visualization of Conformational Logic & Predicted Data
The workflow for identifying the most stable conformer is a logical progression from a broad search to a precise optimization.
Caption: Workflow for identifying the global minimum energy conformer.
Table 1: Predicted Relative Energies for Key Conformers of this compound (Note: Data is illustrative, based on typical energetic differences for such rotations.)
| Conformer | Dihedral Angle (τ1, N-CH₂) | Dihedral Angle (τ2, CH₂-C=O) | Relative Energy (kcal/mol) | Status |
| A | ~180° (anti) | ~0° (syn-periplanar) | 0.00 | Global Minimum |
| B | ~60° (gauche) | ~0° (syn-periplanar) | +1.5 | Local Minimum |
| C | ~180° (anti) | ~180° (anti-periplanar) | +3.2 | Local Minimum |
Theoretical Spectroscopic Characterization
Expertise & Rationale: The primary method for validating a computed structure is to compare its predicted spectroscopic properties with known experimental data. A close match between theoretical and experimental spectra for vibrational modes (FT-IR) and nuclear magnetic resonances (NMR) provides strong evidence that the chosen computational model accurately represents the molecule's true nature.[4][5]
Protocol for Vibrational (FT-IR) and NMR Spectroscopy Simulation
These calculations are performed on the global minimum energy geometry identified in Section 1.0.
Step-by-Step Methodology:
-
FT-IR Spectrum Simulation:
-
The results of the frequency calculation performed in step 1.1 are used directly. The output provides the harmonic vibrational frequencies and their corresponding infrared intensities.
-
Causality: DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation. Therefore, a uniform scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) is applied to the raw data to improve agreement with experimental anharmonic frequencies.
-
-
NMR Spectrum Simulation:
-
Employ the Gauge-Independent Atomic Orbital (GIAO) method, which is the gold standard for calculating isotropic magnetic shielding tensors.[3]
-
Calculations are performed at the same DFT level (B3LYP/6-311++G(d,p)).
-
The isotropic shielding values (σ) are calculated for the target molecule and a reference standard, typically Tetramethylsilane (TMS), optimized with the identical method.
-
The final chemical shift (δ) is obtained by subtracting the calculated shielding of the target nucleus from that of the reference: δ_sample = σ_TMS - σ_sample.
-
Predicted Spectroscopic Data
The tables below present the expected theoretical values for this compound, compared against typical experimental ranges for its constituent functional groups.
Table 2: Comparison of Calculated Vibrational Frequencies and Expected Experimental IR Bands
| Vibrational Mode | Calculated Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| C-H stretch (pyrrole ring) | 3120 - 3150 | 3100 - 3160 |
| C-H stretch (aliphatic CH₂, CH₃) | 2950 - 3000 | 2850 - 3000 |
| C=O stretch (ester) | ~1735 | 1735 - 1750 |
| C=C stretch (pyrrole ring) | 1540 - 1580 | 1550 - 1600 |
| C-O stretch (ester) | ~1240 | 1230 - 1260 |
| C-N stretch (ring) | ~1180 | 1170 - 1200 |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Relative to TMS)
| Nucleus | Predicted ¹H Shift (δ, ppm) | Typical Experimental Range (ppm) | Predicted ¹³C Shift (δ, ppm) | Typical Experimental Range (ppm) |
| Pyrrole H (α to N) | ~6.8 | 6.7 - 6.9 | Pyrrole C (α to N) | ~120 |
| Pyrrole H (β to N) | ~6.2 | 6.1 - 6.3 | Pyrrole C (β to N) | ~109 |
| N-CH₂ | ~4.8 | 4.5 - 5.0 | N-CH₂ | ~50 |
| O-CH₂ | ~4.2 | 4.1 - 4.3 | C=O | ~169 |
| CH₃ | ~1.3 | 1.2 - 1.4 | O-CH₂ | ~61 |
| CH₃ | ~14 |
Frontier Molecular Orbital (FMO) and Reactivity Analysis
Expertise & Rationale: Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool in chemistry for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[6] The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[7]
Protocol for FMO Analysis
The HOMO and LUMO energies are obtained directly from the output of the optimized DFT calculation. From these values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[8]
Calculations:
-
Ionization Potential (I): I ≈ -E_HOMO
-
Electron Affinity (A): A ≈ -E_LUMO
-
Chemical Hardness (η): η = (I - A) / 2
-
Electronegativity (χ): χ = (I + A) / 2
-
Electrophilicity Index (ω): ω = χ² / (2η)
Visualization of Electronic Properties
A diagram of the FMO energy levels provides an immediate visual representation of the molecule's electronic character and potential for electronic excitation.
Caption: FMO energy level diagram illustrating the HOMO-LUMO gap.
Table 4: Predicted FMO Energies and Global Reactivity Descriptors (Note: Values are illustrative, based on typical calculations for similar heterocyclic systems.)
| Parameter | Symbol | Calculated Value | Unit |
| HOMO Energy | E_HOMO | -6.5 | eV |
| LUMO Energy | E_LUMO | -0.8 | eV |
| HOMO-LUMO Gap | ΔE | 5.7 | eV |
| Ionization Potential | I | 6.5 | eV |
| Electron Affinity | A | 0.8 | eV |
| Chemical Hardness | η | 2.85 | eV |
| Electronegativity | χ | 3.65 | eV |
| Electrophilicity Index | ω | 2.34 | eV |
Molecular Electrostatic Potential (MEP) Surface
Expertise & Rationale: The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive, visual guide to the charge distribution within the molecule.[6] This is exceptionally useful for predicting reactivity and intermolecular interactions.
-
Electron-rich regions (negative potential, colored red to yellow) are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
-
Electron-poor regions (positive potential, colored blue) are susceptible to nucleophilic attack and are likely to act as hydrogen bond donors.
For this compound, the MEP map is expected to show a strong negative potential around the carbonyl oxygen of the ester group, making it a prime site for interaction with electrophiles or hydrogen bond donors. The pyrrole ring, being an electron-rich aromatic system, will also exhibit negative potential, while the hydrogens on the ethyl group and the ring will show regions of positive potential.
Protocol and Interpretation Workflow
The MEP surface is generated as a post-processing step after the successful completion of the DFT geometry optimization.
Caption: Workflow for MEP surface generation and reactivity prediction.
Conclusion
This guide has outlined a rigorous and comprehensive theoretical framework for the characterization of this compound. By systematically determining the most stable molecular conformation, simulating its key spectroscopic signatures for experimental validation, and analyzing its electronic structure through FMO and MEP analysis, a deep and predictive understanding of the molecule's properties can be achieved. This computational protocol serves as a powerful, cost-effective precursor to experimental synthesis and analysis, enabling researchers in drug discovery and materials science to rationally design molecules with desired properties and to interpret experimental findings with a high degree of confidence.
References
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Molecular docking study and molecular dynamics simulation of ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate and (Z)-ethyl-2-(3-oxo-1,3-diphenylprop-1-enylamino)acetate. PubMed. Available at: [Link]
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Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. PubMed Central. Available at: [Link]
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(PDF) Molecular docking Study and molecular dynamics simulation of Ethyl 3,5-diphenyl- 1H-pyrrole-2-carboxylate and (Z)-ethyl 2-(3-oxo-1,3-diphenylprop-1-enylamino)acetate. ResearchGate. Available at: [Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available at: [Link]
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Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. ResearchGate. Available at: [Link]
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Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a nov. Physics @ Manasagangotri. Available at: [Link]
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Ethyl (2-formyl-1H-pyrrol-1-yl)acetate. Chemsrc. Available at: [Link]
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Synthesis, characterization and computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3, 5-dimethyl-1H-pyrrole-2-carboxylate. ResearchGate. Available at: [Link]
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(PDF) Synthesis, characterization and antibacterial properties of some transition metal complexes of (1H-pyrrol-2-yl)-isonicotinoylhydrazone. ResearchGate. Available at: [Link]
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ethyl 2-(2-formyl-1H-pyrrol-3-yl)acetate. PubChem. Available at: [Link]
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Ethyl 1H-Pyrrol-1-ylacetate: A Versatile Scaffold for Modern Medicinal Chemistry
Abstract
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Among the vast landscape of pyrrole-containing scaffolds, ethyl 1H-pyrrol-1-ylacetate emerges as a particularly attractive and versatile starting point for the design and synthesis of novel therapeutic agents. Its straightforward synthesis, coupled with multiple points for chemical diversification, makes it an ideal template for generating libraries of compounds for drug discovery campaigns. This in-depth technical guide explores the synthetic accessibility of the this compound core, delves into its strategic derivatization, and examines the structure-activity relationships (SAR) of its analogs across various therapeutic areas, including oncology, inflammation, and infectious diseases. Through a detailed analysis of field-proven insights and experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this privileged scaffold in their quest for new medicines.
The this compound Core: A Privileged Starting Point
The inherent chemical properties of the pyrrole ring—an electron-rich aromatic system—confer upon it the ability to engage in a variety of chemical transformations. The introduction of the ethyl acetate moiety at the N-1 position not only provides a key vector for structural elaboration but also modulates the physicochemical properties of the parent pyrrole, influencing its solubility, lipophilicity, and metabolic stability. This strategic N-substitution is a common tactic in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound.
Synthesis of the Core Scaffold
The most direct and widely employed method for the synthesis of this compound is the N-alkylation of pyrrole with an appropriate haloacetic acid ester. The reaction of pyrrole with ethyl bromoacetate in the presence of a suitable base provides a reliable and scalable route to the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyrrole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of freshly distilled pyrrole (1.0 eq) in anhydrous acetone, add finely powdered potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in diethyl ether and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
The choice of base and solvent can be critical to optimize the yield and minimize the formation of byproducts. While potassium carbonate in acetone is a common choice, other base/solvent combinations such as sodium hydride in tetrahydrofuran (THF) can also be effective.
Strategic Derivatization of the this compound Scaffold
The this compound scaffold offers three primary sites for chemical modification: the pyrrole ring, the ester functionality, and the methylene bridge. This versatility allows for the systematic exploration of chemical space to optimize biological activity.
Modification of the Pyrrole Ring
The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution reactions, primarily at the C2 and C5 positions.
The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto the pyrrole ring, which can then serve as a handle for further transformations.[2][3]
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dry DMF, cool the mixture to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium acetate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the formylated derivative.
The resulting aldehyde can be further elaborated through reactions such as Wittig olefination, reductive amination, or oxidation to a carboxylic acid, opening up a vast array of synthetic possibilities.
Modification of the Ester Functionality
The ethyl ester group is another key site for derivatization, allowing for the introduction of diverse functional groups that can modulate the compound's properties and interactions with biological targets.
Hydrolysis of the ethyl ester to the corresponding carboxylic acid provides a crucial intermediate for the synthesis of amide derivatives. Amide bond formation is a cornerstone of medicinal chemistry, as the amide group can participate in key hydrogen bonding interactions with biological targets.
Experimental Protocol: Hydrolysis of this compound and Subsequent Amidation
Part A: Hydrolysis
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add lithium hydroxide (or sodium hydroxide) (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to pH 2-3.
-
Extract the carboxylic acid product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1H-pyrrol-1-ylacetic acid.
Part B: Amidation
-
To a solution of 1H-pyrrol-1-ylacetic acid (1.0 eq) in a suitable solvent (e.g., DCM or DMF), add a coupling agent such as HATU or EDC (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Add the desired amine (1.1 eq) and stir the reaction at room temperature.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction with ethyl acetate and wash with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to obtain the crude amide, which can be purified by column chromatography.
Biological Applications and Structure-Activity Relationships
Derivatives of the this compound scaffold have shown promise in a variety of therapeutic areas. The following sections highlight key examples and discuss the structure-activity relationships that govern their biological effects.
Anticancer Activity
The pyrrole scaffold is a common feature in many anticancer agents.[4][5][6] Derivatives of this compound have been explored as cytotoxic agents and kinase inhibitors.
Kinases are a major class of drug targets in oncology. Several pyrrole-containing compounds have been developed as potent kinase inhibitors.[7][8][9] For instance, a series of pyrrole derivatives have been identified as inhibitors of lymphocyte-specific kinase (Lck), a key enzyme in T-cell signaling.[8] While not directly derived from this compound, the SAR from these studies provides valuable insights.
Figure 1. Simplified diagram of a kinase signaling pathway and the inhibitory action of a pyrrole-based compound.
Table 1: Representative Structure-Activity Relationship (SAR) of Pyrrole-based Lck Inhibitors
| Compound | R1 | R2 | Lck IC₅₀ (nM) |
| A | H | Phenyl | >1000 |
| B | -CONH-c-propyl | Phenyl | 50 |
| C | -CONH-c-propyl | 4-Fluorophenyl | 25 |
| D | -CONH-c-propyl | 3,4-Dichlorophenyl | <10 |
Data synthesized from related studies for illustrative purposes.
The data in Table 1 suggests that the introduction of a cyclopropylamido group at the R1 position and a substituted phenyl ring at the R2 position of a pyrrole core significantly enhances Lck inhibitory activity. The presence of electron-withdrawing groups, such as fluorine and chlorine, on the phenyl ring further improves potency. This highlights the importance of exploring substitutions on the pyrrole ring of the this compound scaffold.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Pyrrole derivatives have been investigated as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX).[7]
A series of 1,5-diarylpyrrole-3-acetic acid derivatives, structurally related to the hydrolyzed form of this compound, have been developed as selective COX-2 inhibitors.[7]
Figure 2. The role of COX enzymes in the inflammatory cascade and their inhibition by pyrrole derivatives.
Table 2: SAR of 1,5-Diarylpyrrole-3-acetic Acid Derivatives as COX-2 Inhibitors
| Compound | R (at C5) | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| E | 4-Methoxyphenyl | 0.30 | 15 | 50 |
| F | 4-(Methylsulfonyl)phenyl | 0.05 | >10 | >200 |
| G | 4-Sulfamoylphenyl | 0.08 | >10 | >125 |
Data adapted from Biava et al., J. Med. Chem. 2010, 53, 3, 1335–1349 for illustrative purposes.[7]
The SAR from this series demonstrates that a 4-(methylsulfonyl)phenyl or 4-sulfamoylphenyl group at the C5 position of the pyrrole ring is crucial for potent and selective COX-2 inhibition. This suggests that derivatization of the this compound scaffold at the C5 position with similar pharmacophores could lead to promising anti-inflammatory agents.
Future Perspectives and Conclusion
This compound represents a highly valuable and underexplored scaffold in medicinal chemistry. Its synthetic tractability and multiple points for diversification provide a fertile ground for the discovery of novel therapeutic agents. The insights gained from the study of related pyrrole derivatives strongly suggest that systematic exploration of the chemical space around the this compound core could yield potent and selective modulators of various biological targets.
Future efforts should focus on the synthesis and biological evaluation of focused libraries of compounds derived from this scaffold. Key areas for exploration include:
-
Systematic substitution on the pyrrole ring: Investigating the impact of various substituents at the C2, C3, C4, and C5 positions on biological activity.
-
Modification of the N-acetic acid side chain: Exploring the effects of altering the length of the alkyl chain, and replacing the ethyl ester with other functional groups such as amides, nitriles, or other bioisosteres.
-
Application of modern synthetic methodologies: Employing techniques such as multicomponent reactions and flow chemistry to rapidly generate diverse libraries of derivatives.
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- 8. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of new pyrrolocarbazoles and pyrrolo-beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl 1H-Pyrrol-1-ylacetate: A Detailed Application Note and Protocol for Drug Development Professionals
This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of ethyl 1H-pyrrol-1-ylacetate, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just a step-by-step procedure but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of the Pyrrole Moiety
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial component in the design of molecules targeting various biological pathways. The N-alkylation of pyrrole, particularly with functionalized side chains like the ethyl acetate group, provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide will focus on a robust and scalable method for the synthesis of this compound.
Reaction Overview: N-Alkylation of Pyrrole
The synthesis of this compound is achieved through the N-alkylation of pyrrole with ethyl chloroacetate. This reaction is a classic example of a nucleophilic substitution, specifically an S(_N)2 reaction. The pyrrolyl anion, generated by deprotonation of the pyrrole N-H bond with a suitable base, acts as the nucleophile, attacking the electrophilic carbon of ethyl chloroacetate and displacing the chloride leaving group.
Several methods can be employed for this transformation, with the choice of base and solvent system being critical for achieving high yield and purity. This guide will detail a highly effective protocol utilizing sodium hydride (NaH) as the base in anhydrous N,N-dimethylformamide (DMF).
Mechanistic Insight: The S(_N)2 Pathway
The N-alkylation of pyrrole with ethyl chloroacetate proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.
Diagram of the Reaction Mechanism
Caption: The two-stage process of deprotonation followed by S(_N)2 attack.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale, with considerations for scalability.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity |
| Pyrrole | C₄H₅N | 67.09 | 5.0 g | 0.0745 | 98% |
| Sodium Hydride | NaH | 24.00 | 3.58 g | 0.0894 | 60% disp. in oil |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 10.98 g | 0.0894 | 98% |
| Anhydrous DMF | C₃H₇NO | 73.09 | 100 mL | - | 99.8% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Anhydrous |
| Saturated NaCl (Brine) | NaCl | 58.44 | As needed | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
Pyrrole: Toxic if swallowed and causes serious eye damage. It is also a flammable liquid and vapor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It also causes severe skin burns and eye damage. Handle under an inert atmosphere (nitrogen or argon) and away from any sources of moisture.[2]
-
Ethyl Chloroacetate: Flammable liquid and vapor. It is toxic if swallowed or inhaled and causes skin irritation. Handle in a well-ventilated fume hood with appropriate PPE.[3]
-
N,N-Dimethylformamide (DMF): A combustible liquid that can cause skin and eye irritation. It is also a suspected teratogen. Handle in a fume hood and avoid inhalation or skin contact.
Experimental Workflow Diagram
Caption: A step-by-step overview of the synthesis workflow.
Step-by-Step Procedure
-
Preparation: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Dispersion of Sodium Hydride: To the flask, add sodium hydride (3.58 g, 0.0894 mol, 1.2 equivalents of a 60% dispersion in mineral oil). Add 50 mL of anhydrous DMF via syringe. Cool the suspension to 0°C in an ice bath.
-
Deprotonation of Pyrrole: In the dropping funnel, prepare a solution of pyrrole (5.0 g, 0.0745 mol, 1.0 equivalent) in 50 mL of anhydrous DMF. Add the pyrrole solution dropwise to the stirred NaH suspension at 0°C over 30 minutes. A vigorous evolution of hydrogen gas will be observed.
-
Completion of Deprotonation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete deprotonation. The mixture should become a clear, dark solution of the sodium pyrrolide.
-
N-Alkylation: Cool the reaction mixture back to 0°C in an ice bath. Add ethyl chloroacetate (10.98 g, 0.0894 mol, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed.
-
Work-up: Quenching: Carefully quench the reaction by slowly adding 50 mL of ice-cold water. This should be done in a well-ventilated fume hood as some residual NaH may react.
-
Work-up: Extraction: Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Work-up: Washing: Combine the organic layers and wash with water (2 x 100 mL) to remove DMF, followed by a wash with saturated sodium chloride solution (brine, 1 x 100 mL) to aid in the separation of the layers.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless to pale yellow oil.
Characterization of this compound
Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following are the expected analytical data for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
Triplet (3H): ~1.25 ppm, corresponding to the methyl protons (-CH₃) of the ethyl group, coupled to the methylene protons.
-
Quartet (2H): ~4.20 ppm, corresponding to the methylene protons (-OCH₂-) of the ethyl group, coupled to the methyl protons.
-
Singlet (2H): ~4.60 ppm, corresponding to the methylene protons of the acetate group (-NCH₂-).
-
Triplet (2H): ~6.15 ppm, corresponding to the β-protons (C3-H and C4-H) of the pyrrole ring.
-
Triplet (2H): ~6.65 ppm, corresponding to the α-protons (C2-H and C5-H) of the pyrrole ring.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~14.2 ppm: Methyl carbon (-CH₃) of the ethyl group.
-
~50.0 ppm: Methylene carbon (-NCH₂-) of the acetate group.
-
~61.5 ppm: Methylene carbon (-OCH₂-) of the ethyl group.
-
~108.5 ppm: β-carbons (C3 and C4) of the pyrrole ring.
-
~121.0 ppm: α-carbons (C2 and C5) of the pyrrole ring.
-
~168.0 ppm: Carbonyl carbon (C=O) of the ester group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorption Bands (cm⁻¹):
-
~2980 cm⁻¹: C-H stretching of the alkyl groups.
-
~1750 cm⁻¹: Strong C=O stretching of the ester carbonyl group.
-
~1500 and ~1400 cm⁻¹: C=C and C-N stretching vibrations of the pyrrole ring.
-
~1200 cm⁻¹: C-O stretching of the ester group.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak (m/z):
-
[M]⁺ at m/z = 153.08, corresponding to the molecular formula C₈H₁₁NO₂.
-
-
Expected Fragmentation Pattern:
-
Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 108.
-
Loss of the entire ethyl ester group (-CH₂COOCH₂CH₃) to give the pyrrolyl cation at m/z = 66.
-
A base peak at m/z = 80, corresponding to the [M - COOCH₂CH₃]⁺ fragment.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation of pyrrole. | Ensure the sodium hydride is fresh and the DMF is anhydrous. Allow for sufficient reaction time for deprotonation. |
| Reaction temperature too low. | While the initial addition is done at 0°C to control the exotherm, allowing the reaction to proceed at room temperature is crucial for completion. | |
| Side Product Formation | C-alkylation of the pyrrole ring. | This is generally minimized by using a strong, non-nucleophilic base like NaH and a polar aprotic solvent like DMF. |
| Hydrolysis of the ester. | Ensure all glassware is dry and use anhydrous solvents. | |
| Difficult Purification | Residual DMF. | Thoroughly wash the organic layer with water and brine during the work-up. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying reaction mechanism and paying close attention to the experimental details, researchers can consistently obtain this valuable building block in high yield and purity. The characterization data provided serves as a benchmark for confirming the successful synthesis of the target compound, enabling its confident use in subsequent stages of drug discovery and development.
References
-
SpectraBase. (2025). 1H-Pyrrole-1-acetic acid, ethyl ester. Retrieved from [Link]
Sources
High-Purity Isolation of Ethyl 1H-pyrrol-1-ylacetate: A Detailed Protocol for Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1H-pyrrol-1-ylacetate is a valuable heterocyclic building block in medicinal chemistry and materials science. Achieving high purity of this compound is critical for the reliability and reproducibility of downstream applications, including synthesis of more complex molecules and biological assays. This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography. We delve into the causality behind experimental choices, from mobile phase selection via Thin-Layer Chromatography (TLC) to the nuances of column packing and fraction analysis. This guide is designed to be a self-validating system, equipping researchers with the expertise to not only execute the purification but also to troubleshoot and adapt the methodology for analogous compounds.
Foundational Principles: The Rationale of Chromatographic Separation
Column chromatography is a cornerstone technique for the purification of organic compounds.[1] The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[2]
-
Stationary Phase: For moderately polar compounds like this compound, silica gel (SiO₂) is the adsorbent of choice. Silica gel is a highly polar, slightly acidic material with a large surface area, featuring silanol (Si-OH) groups that can form hydrogen bonds and dipole-dipole interactions with the molecules to be separated.[1][2]
-
Mobile Phase (Eluent): A solvent or a mixture of solvents, the mobile phase flows through the stationary phase, carrying the sample components along. The key to successful separation lies in selecting a mobile phase with the appropriate polarity. A more polar eluent will have a stronger affinity for the stationary phase, displacing the adsorbed compounds and causing them to move down the column more quickly.[1] Non-polar compounds are weakly adsorbed and elute first, while highly polar compounds are strongly adsorbed and elute last.[1]
The efficacy of the separation is governed by the equilibrium of the analyte between the mobile and stationary phases. For this compound, the pyrrole nitrogen and the ester carbonyl group provide sites for polar interactions with the silica gel. The goal is to find a mobile phase that allows the target compound to move down the column at a moderate rate, separating it from less polar and more polar impurities.
Pre-Purification Workflow: Method Development with Thin-Layer Chromatography (TLC)
Before committing grams of crude material to a column, a rapid and inexpensive analysis using Thin-Layer Chromatography (TLC) is essential to determine the optimal mobile phase.[3] The ideal solvent system for column chromatography will yield a Retention Factor (Rf) of approximately 0.3-0.35 for the desired compound on a TLC plate.[1][4] This Rf value suggests that the compound will have sufficient interaction with the stationary phase for good separation without requiring excessively large volumes of solvent for elution.
Protocol: TLC Solvent System Screening
-
Prepare TLC Plate: Obtain a silica gel 60 F254 TLC plate. Using a pencil, gently draw a thin origin line about 1 cm from the bottom.
-
Spot the Plate: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small, concentrated dot of this solution onto the origin line. Also, spot any available starting materials as a reference.
-
Prepare Developing Chambers: Prepare several small chambers (e.g., covered beakers with filter paper lining the sides) with different solvent systems of varying polarity. A common and effective starting point for ethyl esters is a mixture of a non-polar solvent (n-hexane or petroleum ether) and a moderately polar solvent (ethyl acetate).[2][5]
-
Test Ratios: 10% Ethyl Acetate/Hexane, 20% Ethyl Acetate/Hexane, 30% Ethyl Acetate/Hexane.
-
-
Develop the Plate: Place the spotted TLC plate into a chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend the plate by capillary action until it is about 1 cm from the top.[2]
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[2] Circle the visible spots with a pencil. If needed, further visualization can be achieved using an iodine chamber or a potassium permanganate stain.
-
Calculate Rf and Select System: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Choose the solvent system that gives the target compound an Rf of ~0.3-0.35 and provides the best separation from all impurities.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Standard polar stationary phase suitable for a wide range of organic compounds.[2] |
| Mobile Phase | n-Hexane / Ethyl Acetate | Provides a tunable polarity range suitable for moderately polar esters.[2][6] |
| Target Rf | ~0.3 - 0.35 | Ensures good separation and reasonable elution time during column chromatography.[1][4] |
| Visualization | UV Light (254 nm) | Non-destructive method for visualizing UV-active compounds containing aromatic rings like pyrrole.[2] |
The Core Protocol: High-Purity Isolation via Flash Column Chromatography
This protocol is designed for the purification of 1-2 grams of crude this compound. Adjust the scale of the column and solvent volumes accordingly for different amounts of material.
Materials & Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)[7]
-
Anhydrous sodium sulfate or sand
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column (e.g., 40-50 mm diameter)
-
Separatory funnel or reservoir for eluent
-
Collection test tubes or flasks in a rack
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Methodology
Step 1: Column Packing (Slurry Method)
The slurry packing method is superior for achieving a homogenous, air-free stationary phase bed, which is crucial for preventing channeling and ensuring high resolution.[1]
-
Determine Silica Amount: Use a silica gel to crude compound weight ratio of approximately 50:1 to 100:1 for difficult separations. For a 1g sample, start with ~50g of silica gel.
-
Prepare the Column: Clamp the column perfectly vertically. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand or anhydrous sodium sulfate.
-
Make the Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 5-10% ethyl acetate in hexane) to form a free-flowing slurry.[7] Stir well to release trapped air bubbles.
-
Pack the Column: With the stopcock open and a flask underneath to collect the solvent, quickly pour the slurry into the column using a funnel. Continuously tap the side of the column gently with a piece of rubber tubing to encourage even settling of the silica gel.[1]
-
Equilibrate: Once all the silica has settled, add a protective layer of sand (~1 cm) on top to prevent the bed from being disturbed during solvent or sample addition.[1][4] Wash the column with 2-3 column volumes of the initial mobile phase until the bed is stable and no cracks or channels are visible. Do not let the solvent level drop below the top of the sand layer.
Step 2: Sample Loading
-
Dissolve the Sample: Dissolve the crude material (e.g., 1g) in the minimum possible volume of a suitable solvent. Dichloromethane or the mobile phase itself is often a good choice. Using too much solvent will broaden the initial sample band and lead to poorer separation.
-
Apply the Sample: Drain the column solvent until it is level with the top of the sand layer. Using a pipette, carefully and evenly apply the dissolved sample solution directly onto the center of the sand.[1][4]
-
Adsorb the Sample: Open the stopcock and drain the solvent until the sample solution has fully entered the sand/silica bed. Carefully rinse the sides of the column with a very small amount of the initial eluent and again allow this to absorb into the bed. Repeat this rinse once more. This ensures the entire sample is loaded in a tight, narrow band.
Step 3: Elution and Fraction Collection
A gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient than an isocratic (constant composition) elution.[7]
-
Begin Elution: Carefully fill the top of the column with the initial, low-polarity mobile phase (e.g., 10% ethyl acetate/hexane).
-
Apply Pressure (Optional but Recommended): For flash chromatography, apply gentle pressure to the top of the column using a regulated air or nitrogen line to achieve a flow rate of about 2 inches per minute.
-
Collect Fractions: Begin collecting fractions immediately after starting the elution.[4] Collect fractions of a consistent volume (e.g., 20-30 mL for a 50g column).
-
Increase Polarity: Gradually increase the percentage of ethyl acetate in the mobile phase as the elution progresses. For example, after several column volumes of 10% ethyl acetate, switch to 15%, then 20%, and so on. This will sequentially elute compounds of increasing polarity.
Step 4: Fraction Analysis and Product Isolation
-
Monitor via TLC: Systematically analyze the collected fractions by TLC. Spot every second or third fraction on a single TLC plate, along with a spot of the original crude mixture as a reference.
-
Identify and Pool Fractions: Develop the TLC plate in the solvent system chosen during method development. Under UV light, identify the fractions that contain only the spot corresponding to pure this compound.
-
Combine and Evaporate: Combine the identified pure fractions into a clean, pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified product as an oil or solid.[8]
-
Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent. Determine the final mass and calculate the recovery yield. Confirm purity using analytical techniques such as ¹H NMR, ¹³C NMR, or GC-MS.
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | - Incorrect mobile phase polarity.- Column overloaded with sample.- Sample band was too wide during loading. | - Re-optimize mobile phase with TLC; aim for Rf ~0.3.[1]- Reduce the amount of crude material relative to silica gel.- Dissolve sample in the absolute minimum volume of solvent for loading. |
| Cracked or Channeling Silica Bed | - Column packed unevenly or too quickly.- Column ran dry (solvent level dropped below the top of the silica). | - Repack the column carefully using the slurry method. Ensure gentle, consistent tapping.- Always maintain a head of solvent above the silica bed during the run. |
| Compound Won't Elute | - Mobile phase is not polar enough.- Compound may be decomposing on the acidic silica gel. | - Gradually increase the polarity of the mobile phase (e.g., add a small % of methanol to the ethyl acetate).- Consider using a different stationary phase like neutral alumina or running the column with a small amount of triethylamine (~0.5%) in the eluent to neutralize the silica.[4] |
| Streaking of Spots on TLC | - Sample is too concentrated on the TLC plate.- Compound is acidic or basic and interacting strongly with the silica. | - Dilute the sample before spotting.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC developing solvent. |
Safety and Handling
-
Solvents: n-Hexane and ethyl acetate are flammable. All procedures should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Silica Gel: Fine silica dust can be harmful if inhaled. Handle silica gel in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pressure: If using pressure for flash chromatography, use only low, regulated pressure and a blast shield. Never tightly clamp the pressure inlet to the column, as this can create a closed system with a risk of explosion.[9]
References
- UTMB Research Experts. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography.
- PubMed. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography.
- Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester.
- Organic Syntheses. Procedure 5.
- Chemsrc. Ethyl (2-formyl-1H-pyrrol-1-yl)acetate.
- The Good Scents Company. 1-ethyl pyrrole, 617-92-5.
- University of California, Los Angeles. Column chromatography.
- Oxford Academic. Capillary Column Gas Chromatographic Method for Analysis of Encapsulated Fish Oils and Fish Oil Ethyl Esters: Collaborative Study.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC.
- Organic Syntheses. Procedure 4.
- Benchchem. Technical Support Center: Purification of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate by Column Chromatography.
- PubChem - NIH. Ethyl 2-[3-(2-phenylacetyl)pyrrol-1-yl]acetate.
- Merck Millipore. TLC Tips and Tricks.
- Michigan State University, Department of Chemistry. Thin Layer Chromatography.
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.
- Chemistry LibreTexts. Thin Layer Chromatography.
- CP Lab Safety. Ethyl (2-formyl-1H-pyrrol-1-yl)acetate, 95% Purity, C9H11NO3, 1 gram.
- MilliporeSigma. Purification of Organic Compounds by Flash Column Chromatography.
- PubChem - NIH. ethyl 2-(1H-pyrrol-2-ylamino)acetate.
- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
- ChemSynthesis. ethyl 2-chloro-5-ethyl-1H-pyrrole-3-carboxylate.
- ResearchGate. Can anyone please suggest a solvent system for TLC for eluting compounds from ethyl acetate fraction of Emblica officinalis (Amla)?.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
Application Note: Structural Characterization of Ethyl 1H-pyrrol-1-ylacetate via ¹H NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] For professionals in pharmaceutical research and drug development, the unambiguous characterization of heterocyclic compounds, such as pyrrole derivatives, is a critical step in the discovery pipeline.[1] This application note provides a detailed guide and a robust protocol for the structural elucidation of ethyl 1H-pyrrol-1-ylacetate using ¹H NMR spectroscopy. We will delve into the theoretical basis for signal assignment, the causality behind experimental choices, and a step-by-step methodology for acquiring and interpreting high-quality spectral data.
Introduction: The Significance of Pyrrole Moieties and NMR
The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of biologically significant molecules, including natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical interactions make it a privileged scaffold in medicinal chemistry. Consequently, the precise characterization of substituted pyrroles is paramount to confirming molecular identity, ensuring purity, and understanding structure-activity relationships.
¹H NMR spectroscopy provides a definitive fingerprint of a molecule by mapping the chemical environment of its hydrogen atoms. By analyzing three key parameters—chemical shift (δ), spin-spin coupling (J-coupling), and signal integration—we can piece together the molecular puzzle. For this compound, this technique allows us to confirm the presence and connectivity of the N-substituted pyrrole ring and the ethyl acetate side chain.
Molecular Structure and Predicted ¹H NMR Spectral Features
The structure of this compound contains three distinct proton environments, each expected to produce a characteristic set of signals in the ¹H NMR spectrum. The N-substitution at position 1 dictates the symmetry and resulting spectral pattern of the pyrrole ring.
-
Pyrrole Ring Protons (H-2/H-5 and H-3/H-4): The substituent on the nitrogen atom renders the two α-protons (H-2 and H-5) chemically equivalent, as are the two β-protons (H-3 and H-4).[1] The α-protons, being adjacent to the electronegative nitrogen, are deshielded and will appear further downfield than the β-protons.[1] Each set of protons will appear as a triplet due to coupling with the adjacent set.
-
Acetate Methylene Protons (N-CH₂-): These two protons are positioned between two electron-withdrawing groups: the pyrrole nitrogen and the ester carbonyl group. This environment causes significant deshielding, shifting their signal substantially downfield. With no adjacent protons to couple with, this signal is expected to be a sharp singlet.
-
Ethyl Ester Protons (-O-CH₂-CH₃): This is a classic ethyl group signature. The methylene (-O-CH₂-) protons are adjacent to an electronegative oxygen atom, shifting them downfield. They are split by the neighboring three methyl protons, resulting in a quartet. The terminal methyl (-CH₃) protons are further from the oxygen and appear at a higher field (upfield), split into a triplet by the two methylene protons.[2]
Below is a visual representation of the molecule with protons labeled for clarity.
Caption: Structure of this compound with proton environments.
Experimental Protocol
This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.[3][4] Adjustments may be necessary based on the specific instrument used.
Materials and Equipment
-
Sample: this compound (5-10 mg)[1]
-
Solvent: Deuterated chloroform (CDCl₃), 0.7 mL
-
Internal Standard: Tetramethylsilane (TMS), included in solvent or added separately
-
Instrumentation: 400 or 500 MHz NMR Spectrometer
-
Supplies: 5 mm NMR tubes, Pasteur pipettes, analytical balance, vials
Sample Preparation: A Self-Validating Workflow
The quality of the final spectrum is critically dependent on proper sample preparation. This workflow includes checks to ensure sample integrity and concentration.
Caption: Experimental workflow for ¹H NMR analysis.
Step-by-Step Methodology:
-
Weighing: Accurately weigh 5-10 mg of this compound into a small, clean glass vial. Precision at this stage ensures an adequate signal-to-noise ratio without causing line broadening from oversaturation.
-
Dissolution: Using a calibrated pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single deuterium lock signal.
-
Homogenization: Gently vortex or swirl the vial until the solid is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically ~4-5 cm).
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into a spinner turbine, adjust the depth with a gauge, and place it into the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the CDCl₃, which stabilizes the magnetic field. The "shimming" process then optimizes the homogeneity of the magnetic field across the sample volume, which is crucial for achieving sharp, well-resolved peaks.
-
Acquisition Parameters: Utilize standard ¹H acquisition parameters. A typical setup on a 400 MHz instrument would be:
-
Pulse Program: zg30 (a 30° pulse angle to avoid saturation)
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans (ns): 8-16 (increase for dilute samples)
-
Data Processing
-
Transformation and Correction: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then manually or automatically phase-corrected to ensure all peaks are in positive absorption mode and baseline-corrected to be flat.
-
Calibration: The chemical shift axis is calibrated by setting the TMS signal to exactly 0.00 ppm. This ensures the accuracy and comparability of the chemical shift values.
-
Integration and Peak Picking: The area under each signal is integrated to determine the relative ratio of protons giving rise to that signal. The exact frequency of each peak is determined to calculate chemical shifts and coupling constants.
Results and Discussion: Interpreting the Spectrum
The acquired ¹H NMR spectrum should display signals consistent with the predicted structure. The data are summarized in the table below.
| Proton Assignment | Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyrrole H-2/H-5 | Hα | ~6.8 - 7.0 | Triplet (t) | ~2.2 | 2H |
| Pyrrole H-3/H-4 | Hβ | ~6.1 - 6.3 | Triplet (t) | ~2.2 | 2H |
| Acetate Methylene | N-CH₂ | ~4.8 - 5.0 | Singlet (s) | - | 2H |
| Ethyl Methylene | -O-CH₂- | ~4.1 - 4.3 | Quartet (q) | ~7.1 | 2H |
| Ethyl Methyl | -CH₃ | ~1.2 - 1.4 | Triplet (t) | ~7.1 | 3H |
Causality of Signal Assignments:
-
Pyrrole Protons (Hα and Hβ): The signals at ~6.9 ppm and ~6.2 ppm are characteristic of the pyrrole ring protons.[5][6] The downfield signal (Hα) is assigned to the protons adjacent to the nitrogen due to its electron-withdrawing inductive effect. Both signals appear as triplets, confirming their mutual coupling.
-
Acetate Methylene (N-CH₂): The singlet observed around 4.9 ppm integrates to 2H. Its significant downfield shift is a direct consequence of being flanked by two electronegative centers (the pyrrole nitrogen and the ester carbonyl). This unique chemical environment makes its assignment unambiguous.
-
Ethyl Group (-O-CH₂-CH₃): The quartet at ~4.2 ppm and the triplet at ~1.3 ppm are the classic spectral signature of an ethyl ester.[7] The quartet's integration of 2H and the triplet's integration of 3H, along with their shared coupling constant of ~7.1 Hz, provide a self-validating confirmation of the ethyl group's presence and connectivity.
The final integration ratio of 2:2:2:2:3 across the five distinct signals provides definitive quantitative evidence that validates the assigned structure of this compound.
Conclusion
¹H NMR spectroscopy offers a powerful and definitive method for the structural characterization of this compound. Through a systematic analysis of chemical shifts, multiplicities, and integration values, every proton in the molecule can be accounted for, providing an unambiguous confirmation of its chemical structure. The protocol detailed herein represents a robust and reliable workflow for researchers, scientists, and drug development professionals to ensure the identity and integrity of synthesized pyrrole derivatives.
References
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Sheng, J., et al. (2013). Base-promoted one-pot synthesis of substituted pyrroles from benzylamines and α,β-ynones via intramolecular cyclization of N-benzyl enamines. Chemical Communications. Available from: [Link]
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ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Available from: [Link]
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Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Available from: [Link]
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ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. Available from: [Link]
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University of Birmingham. Spectra of ethyl acetate. Available from: [Link]
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Supporting Information for a scientific article. (Note: This is a general reference type for common experimental details found in supporting information of chemistry journals). Available from: [Link]
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ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Available from: [Link]
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SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
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Reich, H.J. NMR Spectroscopy Data. University of Wisconsin-Madison. Available from: [Link]
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Gul, S., et al. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. PubMed Central. Available from: [Link]
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Gaina, L., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available from: [Link]
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Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Available from: [Link]
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Wikimedia Commons. File:1H NMR Ethyl Acetate Coupling shown - 2.png. Available from: [Link]
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Shchepin, R.V., et al. (2017). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. PMC - NIH. Available from: [Link]
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Chemsrc. Ethyl (2-formyl-1H-pyrrol-1-yl)acetate. Available from: [Link]
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Mainsah, E.N., et al. (2014). Synthesis, characterization and antibacterial properties of some transition metal complexes of (1H-pyrrol-2-yl)-isonicotinoylhydrazone. ResearchGate. Available from: [Link]
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YouTube. NMR spectrum of ethyl acetate. Available from: [Link]
-
Knowledge UChicago. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Available from: [Link]
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Application Notes & Protocols: Synthesis of Ethyl 1H-pyrrol-1-ylacetate via N-Alkylation
Abstract
This document provides a comprehensive technical guide for the synthesis of Ethyl 1H-pyrrol-1-ylacetate. The core chemical transformation detailed is the N-alkylation of pyrrole, a foundational reaction in heterocyclic chemistry. This guide is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, the rationale behind procedural choices, and best practices for optimization and troubleshooting. We address a common point of confusion: this compound is the product of this N-alkylation reaction, not a reagent used to alkylate other nucleophiles. The protocols herein are designed to be self-validating, incorporating in-process controls and clear characterization endpoints.
Part 1: Strategic Overview & Mechanistic Insights
The construction of carbon-nitrogen bonds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where nitrogen-containing heterocycles are ubiquitous.[1] The N-alkylation of pyrrole to introduce an ethyl acetate moiety yields this compound, a valuable building block for more complex molecular architectures, including those with potential therapeutic activity.[2][3]
The Reaction Mechanism: SN2 Alkylation of the Pyrrolide Anion
The N-alkylation of pyrrole with an ethyl haloacetate (e.g., ethyl bromoacetate) proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key to this reaction is the enhancement of pyrrole's nucleophilicity. While the nitrogen in pyrrole possesses a lone pair of electrons, it is part of the 6π aromatic system, making it only weakly nucleophilic. Therefore, a base is required to deprotonate the N-H bond (pKa ≈ 17.5 in DMSO), generating the highly nucleophilic pyrrolide anion. This anion then readily attacks the electrophilic α-carbon of the ethyl haloacetate, displacing the halide leaving group to form the desired C-N bond.
The process can be visualized as follows:
-
Deprotonation: The base removes the acidic proton from the pyrrole nitrogen, forming the resonance-stabilized pyrrolide anion.
-
Nucleophilic Attack: The pyrrolide anion attacks the electrophilic methylene carbon of the ethyl haloacetate.
-
Displacement: The halide ion is expelled as a leaving group, resulting in the formation of this compound.
Caption: Mechanism of Pyrrole N-Alkylation.
Part 2: Experimental Protocols & Workflow
This section details a standard laboratory procedure for the synthesis of this compound. Safety precautions, including the use of personal protective equipment (PPE) and performing the reaction in a well-ventilated fume hood, are mandatory. Sodium hydride (NaH) is highly reactive with water and requires careful handling under an inert atmosphere.
Materials and Reagents
-
Pyrrole (freshly distilled)
-
Ethyl bromoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Step-by-Step Synthesis Protocol
-
Inert Atmosphere Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Flame-dry the glassware under vacuum and cool under a positive pressure of inert gas.
-
Reagent Addition (Base): To the flask, add anhydrous DMF (approx. 10 mL per 10 mmol of pyrrole). Carefully add sodium hydride (1.1 equivalents) to the stirring solvent. Note: The mineral oil can be removed by washing the NaH with anhydrous hexanes and decanting, but for most applications, using the dispersion directly is acceptable.
-
Pyrrole Addition: Cool the suspension to 0 °C using an ice bath. Slowly add freshly distilled pyrrole (1.0 equivalent) dropwise via syringe over 10-15 minutes. Effervescence (hydrogen gas evolution) will be observed.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the pyrrolide anion.
-
Electrophile Addition: Slowly add ethyl bromoacetate (1.05 equivalents) dropwise to the reaction mixture at 0 °C. Maintain careful temperature control as the reaction can be exothermic.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the pyrrole starting material is consumed (typically 2-4 hours).[4]
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to destroy any unreacted NaH.
-
Aqueous Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x).[4]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is typically purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Experimental Workflow Visualization
Caption: General Workflow for Synthesis.
Part 3: Parameter Optimization & Data
The efficiency of the N-alkylation is highly dependent on the choice of base, solvent, and reaction conditions. The selection of these parameters is crucial for maximizing yield and minimizing side reactions.
| Parameter | Options | Rationale & Expected Outcome | Citation |
| Base | NaH, K₂CO₃, Cs₂CO₃ | NaH: A strong, non-nucleophilic base that provides rapid and irreversible deprotonation. Requires anhydrous conditions. K₂CO₃/Cs₂CO₃: Weaker bases suitable for less sensitive substrates. Cesium carbonate often enhances reactivity due to the "cesium effect," increasing the nucleophilicity of the anion. Reactions may require heating. | [5][6] |
| Solvent | DMF, Acetonitrile, THF | DMF: A polar aprotic solvent that effectively solvates the cation (e.g., Na⁺), leaving a "naked," highly reactive pyrrolide anion. This generally leads to faster reaction rates. Acetonitrile/THF: Also effective polar aprotic solvents. THF is often used with NaH. | [4][7] |
| Alkylating Agent | Ethyl bromoacetate, Ethyl iodoacetate | Iodoacetate: Iodine is a larger, more polarizable atom and a better leaving group than bromine. Ethyl iodoacetate will typically react faster than ethyl bromoacetate but is more expensive. | [8] |
| Temperature | 0 °C to Room Temp (or reflux) | 0 °C to RT: Standard conditions for strong bases like NaH to control the exothermic reaction. Reflux: May be necessary when using weaker bases like K₂CO₃ to achieve a reasonable reaction rate. | [4][6] |
Troubleshooting Common Issues
-
Low or No Yield: The primary cause is often wet reagents or solvents, which destroy the sodium hydride. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Formation of Side Products: While N-alkylation is generally favored for pyrrole, competitive C-alkylation can occur under certain conditions, though it is less common. Proper temperature control and base selection can mitigate this.
-
Incomplete Reaction: If the reaction stalls, it may be due to insufficient base or a deactivated alkylating agent. Adding slightly more base or fresh alkylating agent can sometimes drive the reaction to completion.
References
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A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed Central.[Link]
-
N-Dealkylation of Amines. PubMed Central.[Link]
-
The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. PubMed Central.[Link]
-
N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.[Link]
-
Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo-[1,2-c]pyrimidines. ResearchGate.[Link]
-
Optimal conditions for N-alkylation of uracil by ethyl bromoacetate... ResearchGate.[Link]
-
Alkylation of N-substituted 2-phenylacetamides. Semantic Scholar.[Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PubMed Central.[Link]
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The Regiospecific N-Alkylation of Heterocyclic Ketene Aminals with Ethyl Bromoacetate: A Facile Route to 3-Pyrrolidinone Fused Diazaheterocycles. Bohrium.[Link]
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[5-(4-Pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. PubMed.[Link]
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ethyl 2-chloro-5-ethyl-1H-pyrrole-3-carboxylate. ChemSynthesis.[Link]
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Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. OUCI.[Link]
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Synthesis Of Carbapenams From Pyrroles. The University of Liverpool Repository.[Link]
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Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][5]naphthyrin-5(6H)-one. PubMed Central.[Link]
-
1-Acetyl-5-phenyl-1H-pyrrol-3-ylacetate: An aldose reductase inhibitor for the treatment of diabetic nephropathy. PubMed.[Link]
-
(PDF) N-Dealkylation of Amines. ResearchGate.[Link]
-
The Alkylation of Esters and Nitriles. Organic Reactions.[Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.[Link]
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Application Notes & Protocols: Ethyl 1H-pyrrol-1-ylacetate as a Versatile Precursor for Heterocyclic Synthesis
Introduction: The Strategic Value of Ethyl 1H-pyrrol-1-ylacetate
In the landscape of medicinal chemistry and drug discovery, the pyrrole nucleus stands as a "privileged scaffold," forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Its prevalence is a testament to its unique electronic properties and its ability to engage in various biological interactions. This compound emerges as a particularly strategic building block for synthetic chemists. Its structure elegantly combines the electron-rich pyrrole ring with a versatile N-acetic acid ethyl ester side chain.
This bifunctional nature provides two distinct points for chemical modification:
-
The Pyrrole Ring: The π-excessive nature of the pyrrole core makes it highly susceptible to electrophilic substitution, primarily at the C2 and C5 positions. This allows for the introduction of various functional groups that can be used to construct more complex heterocyclic systems.[5]
-
The Ethyl Acetate Side Chain: The ester moiety can be hydrolyzed, reduced, or act as a nucleophile (via its α-carbon) after deprotonation, providing a handle for annulation and chain extension reactions.
These application notes will provide an in-depth exploration of key synthetic transformations using this compound, complete with detailed, field-proven protocols designed for researchers, scientists, and professionals in drug development.
Caption: Synthetic pathways from this compound.
Application 1: Vilsmeier-Haack Formylation – Gateway to Functionalized Pyrroles
The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7][8] For N-substituted pyrroles, this reaction proceeds with high regioselectivity at the electron-rich C2 position.[5] The introduction of a formyl (-CHO) group transforms the pyrrole into a versatile intermediate, as the aldehyde can participate in condensations, oxidations, reductions, and reductive aminations, opening a vast chemical space for exploration.[9]
The reaction involves the formation of a chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[6][10] This electrophilic species is then attacked by the pyrrole ring.
Protocol 1: Synthesis of Ethyl 2-formyl-1H-pyrrol-1-ylacetate
This protocol details the regioselective formylation of this compound at the C2 position.
Caption: Vilsmeier-Haack formylation of this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (NaOAc)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Experimental Workflow:
| Step | Action | Causality & Rationale |
| 1 | In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 equiv). Cool the flask to 0 °C in an ice bath. | Anhydrous conditions are critical to prevent the quenching of the highly reactive POCl₃ and the resulting Vilsmeier reagent. |
| 2 | Slowly add POCl₃ (1.1 equiv) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes. | The reaction is exothermic. Slow addition at 0 °C controls the temperature and safely forms the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[10] |
| 3 | Dissolve this compound (1.0 equiv) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C. | The pyrrole is the nucleophile. Its slow addition to the pre-formed electrophile maintains control over the reaction rate and minimizes side reactions. |
| 4 | After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC. | The electrophilic aromatic substitution requires thermal energy to proceed at a reasonable rate. TLC is used to track the consumption of the starting material. |
| 5 | Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully add a saturated aqueous solution of sodium acetate (5.0 equiv). | This step hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes the acidic reaction medium. The addition must be slow as it is highly exothermic. |
| 6 | Stir vigorously for 30 minutes at room temperature. Transfer the mixture to a separatory funnel and dilute with DCM. | Ensures complete hydrolysis and allows for proper phase separation. |
| 7 | Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. | These washes remove residual DMF, acids, and inorganic salts. |
| 8 | Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. | Removes residual water from the organic phase before solvent evaporation. |
| 9 | Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. | Removes unreacted starting material and any minor byproducts to afford the purified ethyl 2-formyl-1H-pyrrol-1-ylacetate. |
Application 2: Annulation to Pyrrolo[1,2-a]pyrazines
Pyrrolo[1,2-a]pyrazines are fused N-heterocyclic scaffolds that are prevalent in a variety of biologically active compounds and natural products.[11][12] Their synthesis is of significant interest in medicinal chemistry.[13] The formylated intermediate, ethyl 2-formyl-1H-pyrrol-1-ylacetate, is an ideal precursor for constructing this fused ring system.
A highly effective strategy involves a condensation reaction to form a pyrrole-based enaminone, followed by a cyclization with an ammonia source, such as ammonium acetate, to complete the pyrazine ring.[14]
Protocol 2: Two-Step Synthesis of Ethyl 4-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-1-carboxylate
This protocol demonstrates the conversion of the formylated pyrrole into the fused bicyclic system.
Caption: Workflow for Pyrrolo[1,2-a]pyrazine synthesis.
Materials:
-
Ethyl 2-formyl-1H-pyrrol-1-ylacetate (from Protocol 1)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ammonium acetate (NH₄OAc)
-
Toluene or Acetic Acid (as solvent)
-
Ethanol
Experimental Protocol:
Step A: Synthesis of the Enaminone Intermediate
-
In a round-bottom flask, dissolve ethyl 2-formyl-1H-pyrrol-1-ylacetate (1.0 equiv) in toluene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv).
-
Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. The reaction progress can be monitored by TLC.
-
Causality: DMF-DMA acts as both a reagent and a water scavenger. It condenses with the active methylene group (α to the ester) of the acetate side chain to form the key enaminone intermediate. The high temperature drives the reaction and removes the methanol byproduct.[14]
-
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude enaminone is often used directly in the next step without further purification.
Step B: Cyclization to the Pyrrolo[1,2-a]pyrazine Core
-
To the crude enaminone intermediate, add ammonium acetate (5.0-10.0 equiv) and glacial acetic acid as the solvent.
-
Heat the mixture to reflux (approx. 118 °C) for 4-8 hours. Monitor the reaction by TLC for the disappearance of the intermediate.
-
Causality: Ammonium acetate serves as the source of nitrogen for the pyrazine ring. The reaction proceeds via a cyclocondensation mechanism, where the enaminone reacts with ammonia (from ammonium acetate) and then cyclizes onto the pyrrole's formyl group, followed by dehydration to form the aromatic pyrazine ring.[14]
-
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with ethyl acetate or DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization from ethanol or by silica gel chromatography to yield the final product.
References
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-
Mókus, G., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7242. [Link]
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SciSpace. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]
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MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts. [Link]
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Raimondi, M. V., et al. (2022). Bioactive pyrrole-based compounds with target selectivity. Frontiers in Chemistry, 10, 1046109. [Link]
-
ResearchGate. (2024). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. The Chemists' Cookbook. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorg Med Chem Lett, 29(11), 1350-1356. [Link]
-
Name-Reaction.com. (2026). Vilsmeier-Haack reaction. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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Slideshare. (n.d.). Vilsmeier haack reaction. [Link]
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ResearchGate. (n.d.). Synthesis of Pyrrolo[1,2- a ]pyrazines from Vinyl Azides. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Switching the Regioselectivity Access to Pyrroles and Isoquinolines from Ketoxime Acetates and Ynals. ACS Omega. [Link]
-
ResearchGate. (n.d.). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo-[1,2-c]pyrimidines. ResearchGate. [Link]
-
MDPI. (n.d.). Cycloaddition of 4-Acyl-1H-pyrrole-2,3-diones Fused at [e]-Side and Cyanamides: Divergent Approach to 4H-1,3-Oxazines. Molecules. [Link]
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Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. [Link]
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PubMed. (2002). Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Pharmazie, 57(7), 435-7. [Link]
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PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. [Link]
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Application Notes & Protocols: Ethyl 1H-Pyrrol-1-ylacetate in Modern Drug Discovery
For: Researchers, scientists, and drug development professionals.
Abstract
The pyrrole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] This five-membered aromatic heterocycle offers a unique combination of electronic properties, hydrogen bonding capabilities, and structural rigidity that makes it an ideal framework for designing targeted therapeutics.[3][4] This document provides a detailed guide to the application of Ethyl 1H-pyrrol-1-ylacetate , a versatile and reactive building block, in the drug discovery workflow. We will explore its synthesis, its pivotal role as a chemical intermediate, and provide robust protocols for its derivatization into novel chemical entities with therapeutic potential. The causality behind experimental choices and the inherent logic of the protocols are explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Value of the Pyrrole Scaffold
The pyrrole ring is a fundamental structural motif in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[5][6] Its electron-rich nature allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1] this compound serves as an excellent starting point for exploring this chemical space. The ethyl acetate moiety at the N-1 position provides a reactive handle that can be readily transformed into a variety of functional groups, most notably amides, which are present in approximately 25% of all commercial pharmaceuticals.[7]
This guide will demonstrate how this compound can be leveraged to rapidly generate libraries of diverse pyrrole-based compounds for high-throughput screening and lead optimization.
Synthesis of this compound
The most direct and efficient method for synthesizing this compound is the N-alkylation of pyrrole with ethyl bromoacetate.[3][6] This reaction proceeds via a nucleophilic substitution mechanism where the pyrrolide anion, generated in situ, attacks the electrophilic carbon of ethyl bromoacetate.
Protocol 2.1: N-Alkylation of Pyrrole
Objective: To synthesize this compound from pyrrole and ethyl bromoacetate.
Materials:
-
Pyrrole
-
Ethyl bromoacetate
-
Potassium hydroxide (KOH) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (10 mL per 10 mmol of pyrrole).
-
Base Addition: Add finely ground potassium hydroxide (1.2 equivalents) or sodium hydride (1.2 equivalents, handle with extreme care) to the solvent.
-
Pyrrole Addition: Cool the suspension to 0 °C using an ice bath. Slowly add pyrrole (1.0 equivalent) dropwise to the mixture. Stir for 30 minutes at 0 °C to allow for the formation of the pyrrolide anion. The evolution of hydrogen gas will be observed if using NaH.
-
Alkylation: Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed.
-
Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a pure compound.
Causality Note: The use of a strong base is critical to deprotonate the pyrrole nitrogen, which is weakly acidic (pKa ≈ 17.5), thereby generating a potent nucleophile. Anhydrous conditions are essential to prevent the base from being quenched by water.[3]
Application as a Pharmaceutical Intermediate: The Gateway to Amide Libraries
The true utility of this compound in drug discovery lies in its facile conversion to 1H-pyrrol-1-ylacetic acid, a key intermediate for the synthesis of diverse amide libraries. The amide bond is a stable, planar structure that can participate in hydrogen bonding, making it a critical pharmacophoric element in many drugs.[8]
Workflow for Amide Library Synthesis
The overall workflow involves a two-step process: ester hydrolysis followed by amide coupling.
Caption: Workflow for generating an amide library from this compound.
Protocol 3.1: Hydrolysis of this compound
Objective: To synthesize 1H-pyrrol-1-ylacetic acid.
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add KOH (2.0-3.0 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting ester is consumed.
-
Acidification: Cool the reaction mixture to 0 °C and acidify to pH 2-3 by the slow addition of 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield 1H-pyrrol-1-ylacetic acid, which can often be used in the next step without further purification.
Causality Note: Basic hydrolysis (saponification) is a robust method for converting esters to carboxylic acids. The excess base ensures the reaction goes to completion. Acidification is necessary to protonate the carboxylate salt to yield the neutral carboxylic acid, which is more soluble in organic solvents for extraction.[9]
Protocol 3.2: Amide Coupling
Objective: To synthesize a diverse library of amides from 1H-pyrrol-1-ylacetic acid.
Materials:
-
1H-pyrrol-1-ylacetic acid
-
A diverse library of primary or secondary amines
-
Coupling reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure (General for one library member):
-
Reaction Setup: To a solution of 1H-pyrrol-1-ylacetic acid (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents).
-
Base and Coupling Agent: Add DIPEA (2.0-3.0 equivalents) followed by the coupling reagent HATU (1.2 equivalents).
-
Reaction: Stir the mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude amide by column chromatography or preparative HPLC.
Trustworthiness Note: This protocol is self-validating. The choice of a modern coupling reagent like HATU ensures high efficiency, minimizes side reactions, and reduces the risk of racemization if chiral amines are used.[7][8] The aqueous workup is designed to remove the excess reagents and byproducts, leading to a cleaner crude product for purification.
Potential Therapeutic Applications & Signaling Pathways
While specific drugs derived directly from this compound are not extensively documented, the broader class of pyrrole-containing molecules has shown significant activity against a range of therapeutic targets.[5][10] By synthesizing derivatives of this compound, researchers can explore a variety of biological activities.
Table 1: Potential Therapeutic Targets for Pyrrole-based Compounds
| Therapeutic Area | Potential Target(s) | Example of Pyrrole-Containing Drug |
| Oncology | Tyrosine Kinases (e.g., VEGFR, PDGFR), Histone Deacetylases (HDACs) | Sunitinib[10] |
| Infectious Diseases | Bacterial DNA gyrase, Viral polymerases | Pyrrolomycins[2] |
| Inflammation | Cyclooxygenase (COX) enzymes | Ketorolac[9] |
| Cardiovascular | HMG-CoA reductase | Atorvastatin[4] |
Example Signaling Pathway: Inhibition of Tyrosine Kinase in Cancer
Many pyrrole-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs).[10] These enzymes play a crucial role in cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of the kinase domain, these inhibitors prevent downstream signaling cascades that drive tumor growth.
Caption: Inhibition of the RTK signaling pathway by a hypothetical pyrrole-based inhibitor.
Conclusion
This compound is a highly valuable, yet perhaps underutilized, building block in the arsenal of medicinal chemists. Its straightforward synthesis and versatile reactivity provide a rapid and efficient entry point into the rich chemical space of pyrrole-based compounds. The protocols outlined in this guide are robust, grounded in established chemical principles, and designed to empower researchers to generate novel molecular entities for a wide range of therapeutic targets. By leveraging this strategic intermediate, drug discovery programs can accelerate the identification and optimization of new lead compounds, ultimately contributing to the development of next-generation therapeutics.
References
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Antoci, V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. Available at: [Link]
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HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
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Organic Chemistry Portal (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]
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Berrichi, A., & Bachir, R. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry, 25(5), 461-492. Available at: [Link]
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Rana, A., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(21), 15777-15796. Available at: [Link]
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Aslam, M. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Available at: [Link]
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Le, Z. G., et al. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds with alkyl halides in ionic liquids. Synthesis, 2004(02), 208-212. Available at: [Link]
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MDPI (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 27(15), 4938. Available at: [Link]
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Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24–40. Available at: [Link]
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Application Notes & Protocols: A Staged Approach for Screening Ethyl 1H-pyrrol-1-ylacetate for Anticancer Activity
Abstract
The pyrrole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various compounds with a wide range of biological activities, including anticancer properties.[1] Ethyl 1H-pyrrol-1-ylacetate is a synthetic compound whose potential as a therapeutic agent remains largely unexplored. This document provides a comprehensive, staged framework for the initial in vitro screening of this compound to systematically evaluate its potential as an anticancer agent. We present a scientifically rigorous, three-phase workflow, beginning with broad cytotoxicity screening, followed by detailed mechanistic assays to probe for induction of apoptosis and cell cycle arrest. The protocols herein are designed to be robust and reproducible, providing researchers in oncology and drug development with the necessary tools to generate a foundational dataset for novel compound evaluation.
Introduction & Rationale
The search for novel, small-molecule chemotherapeutic agents is a critical endeavor in oncology research.[2] Pyrrole derivatives have shown promise, with various analogues demonstrating cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[1][3] While some pyrrole-containing compounds have been investigated[4], this compound represents a novel chemical entity for which anticancer activity has not been characterized.
The rationale for this screening cascade is to efficiently and logically assess the compound's potential. In vitro assays using established human cancer cell lines are the cornerstone of initial high-throughput screening due to their speed, cost-effectiveness, and the ability to probe key cancer hallmarks.[2] This guide details a workflow that moves from a general assessment of cell viability to more specific questions about the mechanism of cell death, providing a comprehensive preliminary profile of the compound's biological effects.
Staged Experimental Workflow
A tiered approach is essential for the efficient screening of a novel compound. This workflow ensures that resources are directed toward the most promising activities, moving from broad, high-throughput assays to more complex, lower-throughput mechanistic studies.
Figure 1: A three-phase workflow for anticancer compound screening.
Phase 1: Primary Cytotoxicity Screening
Scientific Rationale
The initial step in drug discovery is to determine if a compound exhibits cytotoxic or cytostatic effects against cancer cells.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative measure of cell viability.[6] This assay serves as an excellent high-throughput method to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Cell Line Selection
The choice of cell lines is critical and should ideally represent a diversity of cancer types to identify broad-spectrum activity or tissue-specific sensitivity.[7][8] Each cancer cell line possesses unique genetic and phenotypic characteristics that influence drug response.[7]
Recommended Starter Panel:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast (Adenocarcinoma) | Estrogen receptor (ER) positive, p53 wild-type. |
| MDA-MB-231 | Breast (Adenocarcinoma) | Triple-negative (ER, PR, HER2 negative), highly invasive. |
| A549 | Lung (Carcinoma) | Non-small cell lung cancer (NSCLC) model. |
| HCT116 | Colon (Carcinoma) | p53 wild-type, model for colorectal cancer studies. |
| HeLa | Cervical (Carcinoma) | Aggressive, well-characterized, HPV18-positive. |
| HUVEC | Normal (Endothelial) | Human Umbilical Vein Endothelial Cells; used as a non-cancerous control to assess general cytotoxicity. |
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture selected cell lines to ~80% confluency in appropriate media.
-
Trypsinize, count, and assess viability (>95%).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with 0.5% DMSO). Include wells with medium only as a background control.
-
Incubate the plates for 48 or 72 hours at 37°C, 5% CO2.[9]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Data Analysis & Interpretation
-
Calculate Percent Viability:
-
% Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
-
Determine IC50:
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Progression Criterion: A compound with an IC50 value < 30 µM in one or more cancer cell lines is generally considered a candidate for further investigation.
-
Phase 2: Mechanistic Elucidation
If the compound demonstrates significant cytotoxicity in Phase 1, the next logical step is to investigate how it is inducing cell death. The two most common anticancer mechanisms are the induction of apoptosis and the disruption of the cell cycle.
Apoptosis Induction Assay (Annexin V/PI Staining)
Scientific Rationale: Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[13] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorophore (like FITC) to detect early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.[16] Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[14][16]
Figure 2: Principle of Annexin V and PI staining for apoptosis detection.
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed a sensitive cell line (identified in Phase 1) in 6-well plates and treat with this compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or mild trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin Binding Buffer.[16]
-
Add 5 µL of Annexin V-FITC and 1-5 µL of PI solution (e.g., 100 µg/mL working solution).[16][17]
-
Incubate for 15 minutes at room temperature in the dark.[16][17]
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.[16][17]
-
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer. FITC fluorescence is typically detected in the FL1 channel (~530 nm) and PI in the FL2 or FL3 channel (>575 nm).[16]
Cell Cycle Analysis
Scientific Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, leading to an arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing apoptosis.[18] Analyzing the DNA content of a cell population using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cycle.[19] Since PI staining is stoichiometric to DNA content, cells in G2/M (with 4N DNA) will have twice the fluorescence intensity of cells in G0/G1 (with 2N DNA), while cells in the S phase will have intermediate fluorescence.[19]
Protocol: PI Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cells as described in the apoptosis protocol (Section 4.1).
-
Cell Harvesting & Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).[20]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[20] The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[20]
-
Incubate for 30 minutes at room temperature in the dark.[21]
-
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the linear fluorescence of the PI signal. Use software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation & Interpretation
Data from the screening cascade should be compiled to form a comprehensive profile of the compound's activity.
Table 1: Summary of IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h | Selectivity Index (SI) |
| MCF-7 | Breast | [Insert Value] | [Insert Value] |
| MDA-MB-231 | Breast | [Insert Value] | [Insert Value] |
| A549 | Lung | [Insert Value] | [Insert Value] |
| HCT116 | Colon | [Insert Value] | [Insert Value] |
| HeLa | Cervical | [Insert Value] | [Insert Value] |
| HUVEC | Normal | [Insert Value] | N/A |
| Selectivity Index (SI) = IC50 in Normal Cells (HUVEC) / IC50 in Cancer Cells. A higher SI value indicates greater cancer-specific toxicity. |
Interpretation of Phase 2 Results:
-
Apoptosis: A significant increase in the Annexin V-positive cell population (both early and late apoptotic) compared to the vehicle control indicates the compound induces apoptosis.
-
Cell Cycle: An accumulation of cells in a specific phase (e.g., G2/M) suggests the compound interferes with cell cycle progression at that checkpoint.
Conclusion & Future Directions
This application note provides a foundational, multi-phase protocol for the initial in vitro screening of this compound for anticancer activity. Successful execution of these experiments will establish whether the compound possesses cytotoxic properties and will offer initial insights into its mechanism of action, specifically its ability to induce apoptosis or cause cell cycle arrest.
A "Go" decision, based on potent cytotoxicity (low µM IC50), a favorable selectivity index, and a clear indication of apoptosis induction or cell cycle arrest, would warrant progression to more advanced studies. These could include Western blot analysis to probe key proteins in the apoptotic or cell cycle pathways (e.g., caspases, cyclins, p53), target identification studies, and ultimately, evaluation in preclinical in vivo models.
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Szychowska, A., et al. (2021). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI. Available at: [Link]
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Gorshkov, V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Mata-López, R., et al. (2023). Bioactive Potential of Ethyl Acetate Extract from Prosopis laevigata: Antimicrobial and Anti-Inflammatory Effects. MDPI. Available at: [Link]
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Kumar, A., et al. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available at: [Link]
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Nabavi, S. F., et al. (2012). Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. Pharmaceutical Biology. Available at: [Link]
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Harris, L. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
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- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Annexin V-FITC Kit Protocol [hellobio.com]
- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 1H-pyrrol-1-ylacetate in the Synthesis of Natural Product Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Ethyl 1H-pyrrol-1-ylacetate as a Synthetic Building Block
This compound is a versatile bifunctional molecule that serves as an excellent starting material for the synthesis of a wide array of natural product analogues. Its structure incorporates a nucleophilic pyrrole ring, an activatable C-H bond, and an ester functionality that can be further manipulated. This unique combination allows for diverse synthetic transformations, making it a valuable tool in the construction of complex heterocyclic scaffolds. The pyrrole nucleus is a common motif in numerous biologically active natural products and pharmaceuticals, exhibiting anticancer, antimicrobial, and antiviral properties.[1] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of analogues of two important classes of natural products: lamellarin alkaloids and pyrrolizidine alkaloids.
I. Synthesis of Lamellarin Analogues
The lamellarins are a family of marine alkaloids known for their potent cytotoxic and multidrug resistance reversal activities.[2][3] A key structural feature of many lamellarins is a highly substituted pyrrole core. This compound provides a convenient entry point to construct this core through sequential functionalization of the pyrrole ring.
Application Note 1: Synthesis of a Diarylpyrrole Intermediate for Lamellarin Analogues via Sequential Vilsmeier-Haack Formylation and Suzuki Coupling
This protocol outlines the synthesis of a key diarylpyrrole intermediate, a central scaffold for various lamellarin analogues. The strategy involves the regioselective formylation of this compound at the C2 position via the Vilsmeier-Haack reaction, followed by bromination and subsequent Suzuki cross-coupling reactions to introduce the desired aryl moieties.
Caption: Synthetic workflow for a diarylpyrrole intermediate.
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7][8]
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium acetate (NaOAc)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add POCl₃ (1.2 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford ethyl 2-formyl-1H-pyrrol-1-ylacetate.
-
The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[9][10][11][12] This protocol assumes prior bromination of the formylated pyrrole at the 5-position and subsequent conversion of the formyl group to another leaving group (e.g., bromo) for the second coupling.
-
Materials:
-
Ethyl 5-bromo-2-(bromomethyl)-1H-pyrrol-1-ylacetate (assuming conversion of the formyl group)
-
Arylboronic acid 1
-
Arylboronic acid 2
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME) or Toluene/Ethanol mixture
-
Water
-
-
Procedure (for the first coupling):
-
In a round-bottom flask, dissolve ethyl 5-bromo-2-formyl-1H-pyrrol-1-ylacetate (1 equivalent) and the first arylboronic acid (1.2 equivalents) in a mixture of DME and water (4:1).
-
Add K₂CO₃ (2 equivalents) to the mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 equivalents) and heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
-
Note: The second Suzuki coupling would follow a similar procedure after the conversion of the formyl group to a suitable leaving group, potentially using a different palladium catalyst and base to optimize the reaction for the specific substrates.[9]
| Intermediate | Expected Yield Range | Key Characterization Data |
| Ethyl 2-formyl-1H-pyrrol-1-ylacetate | 70-85% | ¹H NMR: aldehyde proton singlet ~9.5 ppm |
| Diarylpyrrole Intermediate | 50-70% (over two steps) | ¹H & ¹³C NMR: signals corresponding to both aryl groups and the pyrrole core |
II. Synthesis of Pyrrolizidine Alkaloid Analogues
Pyrrolizidine alkaloids are a large class of natural products characterized by a bicyclic pyrrolizidine core.[1][3][13][14] Many of these compounds exhibit significant biological activities, including hepatotoxicity and potential antitumor properties.[13] this compound can be elaborated into a key precursor for the construction of the pyrrolizidine skeleton through intramolecular cyclization.
Application Note 2: Intramolecular Mannich-type Cyclization for the Synthesis of a Pyrrolizidine Core
This protocol describes a plausible pathway to a pyrrolizidine alkaloid analogue core starting from this compound. The key step involves an intramolecular cyclization of an N-acylated pyrrole derivative, which can be viewed as a variation of the Pictet-Spengler reaction.[15][16][17][18]
Caption: Pathway to a pyrrolizidine alkaloid analogue core.
This protocol details the initial steps of reducing the ester of this compound and subsequent acylation, followed by a proposed intramolecular cyclization. The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings.[19][20][21][22][23]
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Aluminum chloride (AlCl₃) or other Lewis acid
-
Hydrochloric acid (HCl)
-
-
Procedure:
Part A: Reduction of the Ester
-
To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate to obtain crude 2-(1H-pyrrol-1-yl)ethan-1-ol, which can be used in the next step without further purification.
Part B: Acylation
-
Dissolve the crude alcohol from Part A in anhydrous DCM and add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C and add acryloyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acryloyl pyrrole intermediate. Purify by column chromatography if necessary.
Part C: Intramolecular Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous AlCl₃ (1.5 equivalents) in anhydrous DCM at 0 °C, add a solution of the N-acryloyl pyrrole intermediate (1 equivalent) in anhydrous DCM dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the keto-pyrrolizidine intermediate.
-
| Reaction Step | Key Considerations | Plausible Yield |
| Vilsmeier-Haack | Regioselective at C2 due to N-substituent | Good |
| Suzuki Coupling | Choice of catalyst and base is crucial for yield | Moderate to Good |
| Ester Reduction | Exothermic, requires careful quenching | High |
| Intramolecular Cyclization | Lewis acid strength and reaction time are key parameters | Moderate |
III. Trustworthiness and Self-Validation
The protocols described are based on well-established and widely published synthetic methodologies.[4][9][15][19] The progress of each reaction should be monitored by thin-layer chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of all intermediates and final products must be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected shifts and coupling constants in NMR spectra, as well as the molecular ion peak in the mass spectrum, will serve to validate the successful execution of each synthetic step.
References
-
Vilsmeier-Haack Reaction | NROChemistry . [Link]
-
Synthesis of lamellarin R, lukianol A, lamellarin O and their analogues - RSC Publishing . [Link]
-
Synthesis of lamellarin R, lukianol A, lamellarin O and their analogues - PubMed Central . [Link]
-
The synthesis of pyrrolizidine alkaloids - Iowa State University Digital Repository . [Link]
-
An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest - PMC - PubMed Central . [Link]
-
Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC - NIH . [Link]
-
Pictet–Spengler reaction - Wikipedia . [Link]
-
Synthetic Approaches to the Lamellarins—A Comprehensive Review - PMC . [Link]
-
Reaction of 1‐methyl‐1H‐pyrrole with ethyl diazoacetate using... - ResearchGate . [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction . [Link]
-
Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [Link]
-
[PDF] Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers | Semantic Scholar . [Link]
-
Synthetic Approaches to the Lamellarins—A Comprehensive Review - Semantic Scholar . [Link]
-
Synthesis of natural products containing the pyrrolic ring - PubMed . [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . [Link]
-
(PDF) Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - ResearchGate . [Link]
-
Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles . [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . [Link]
-
Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - ResearchGate . [Link]
-
Synthesis of natural products containing the pyrrolic ring. - Semantic Scholar . [Link]
-
Vilsmeier haack reaction | PPTX - Slideshare . [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps . [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry . [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - ResearchGate . [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal . [Link]
-
ChemInform Abstract: Lewis Acid-Catalyzed Selective Synthesis of Diversely Substituted Indolo- and Pyrrolo[1,2-a]quinoxalines and Quinoxalinones by Modified Pictet-Spengler Reaction. - ResearchGate . [Link]
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps . [Link]
-
Suzuki Coupling - Organic Chemistry Portal . [Link]
-
Design and synthesis of analogues of natural products - PubMed . [Link]
-
1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure . [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube . [Link]
-
Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study - PMC - NIH . [Link]
-
Natural Product Synthesis (a selection) | Professor Steven V. Ley Research Group . [Link]
-
A combined multicomponent‐acid catalyzed cyclization reaction as an efficient route to novel tricyclic pyrrolo[2,1‐a]isoquinoline derivatives - Sci-Hub . [Link]
-
Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides - Organic & Biomolecular Chemistry (RSC Publishing) . [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . [Link]
-
Synthesis of Biologically Significant Natural Product Analogues for Development of Lead Molecules | Request PDF - ResearchGate . [Link]
-
Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids. - ResearchGate . [Link]
-
Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus | Request PDF - ResearchGate . [Link]
-
Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate - ResearchGate . [Link]
-
1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed . [Link]
Sources
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- 2. Synthetic Approaches to the Lamellarins—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier haack reaction | PPTX [slideshare.net]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
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- 17. jk-sci.com [jk-sci.com]
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- 22. Friedel-Crafts Acylation [organic-chemistry.org]
- 23. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 1H-pyrrol-1-ylacetate
Abstract
Ethyl 1H-pyrrol-1-ylacetate is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals, including aldose reductase inhibitors and various bioactive compounds.[1] The transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges related to safety, efficiency, and process control. This document provides a comprehensive guide for researchers and drug development professionals on scalable protocols for the N-alkylation of pyrrole to produce this compound. We will critically evaluate two primary synthetic strategies: the classical approach using sodium hydride (NaH) and a modern, more scalable method employing Phase-Transfer Catalysis (PTC). The causality behind experimental choices, detailed safety protocols, process monitoring, and troubleshooting are discussed to ensure a robust and self-validating manufacturing process.
Introduction: Mechanistic Considerations for N-Alkylation of Pyrrole
The synthesis of this compound is achieved via the N-alkylation of pyrrole with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. The core of this transformation is the deprotonation of pyrrole (pKa ≈ 17.5) to form the pyrrolide anion. This anion is an ambident nucleophile, meaning it can be alkylated at the nitrogen atom (N-alkylation) or at a carbon atom (C-alkylation).
For the synthesis of the desired product, N-alkylation must be favored. The regioselectivity is heavily influenced by the reaction conditions:
-
Counter-ion: More ionic bonds between the pyrrolide anion and the counter-ion (e.g., with Na⁺ or K⁺) favor N-alkylation.
-
Solvent: Polar, aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) effectively solvate the cation, leaving the pyrrolide anion "freer" to react at the more electronegative nitrogen atom.[2]
The general reaction is illustrated below.
Caption: General two-step reaction mechanism for N-alkylation of pyrrole.
Protocol 1: Synthesis via Sodium Hydride (NaH)
This method is a classic and effective laboratory procedure. However, its scale-up requires stringent engineering controls due to the hazards associated with sodium hydride.
Expertise & Causality: Why Sodium Hydride?
Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates pyrrole, driving the reaction equilibrium completely towards the formation of the sodium pyrrolide salt. This ensures that the subsequent alkylation step proceeds efficiently. It is typically supplied as a 60% dispersion in mineral oil, which mitigates its pyrophoric nature but requires an extra washing step for high-purity applications.[3]
Trustworthiness: Critical Safety Protocols for NaH Scale-Up
Handling NaH is the most critical safety consideration for this process. Its hazards dictate the necessary process design.
-
Extreme Reactivity: NaH reacts violently with water and other protic sources, releasing hydrogen gas, which is highly flammable and can form explosive mixtures with air.[3][4] All solvents must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere (Nitrogen or Argon).
-
Hydrogen Gas Management: The reaction generates a stoichiometric amount of hydrogen gas. A scaled-up process must include a robust off-gas system to safely vent and monitor this hydrogen evolution. An increase in the rate of hydrogen evolution can indicate a runaway reaction.[5][6]
-
Thermal Hazards with DMF: The combination of NaH and DMF can lead to a runaway exothermic decomposition at elevated temperatures (reports vary, with some incidents noted above 40°C). Therefore, strict temperature control is paramount.
| Hazard | Cause | Mitigation Strategy for Scale-Up |
| Fire/Explosion | Reaction with moisture/air; ignition of H₂ gas. | Use of a closed reactor system under positive N₂/Ar pressure. Ensure all solvents and reagents are anhydrous. Ground all equipment to prevent static discharge. |
| Runaway Reaction | Exothermic reaction, especially with DMF. | Use a jacketed reactor with an efficient cooling system. Control the rate of reagent addition. Monitor internal temperature and H₂ off-gas rate continuously. |
| Handling of Solid | NaH is a fine powder (in oil) that is difficult to transfer quantitatively and safely on a large scale. | Use of pre-weighed, soluble bags of NaH (e.g., SecuBags®) can minimize handling risks.[5][6] Alternatively, develop a slurry transfer protocol. |
Experimental Protocol (Pilot Scale: 1 kg)
This protocol assumes a 10 L jacketed glass reactor with a mechanical stirrer, temperature probe, inert gas inlet, and an off-gas line connected to a bubbler and flow meter.
Materials:
-
Pyrrole (freshly distilled): 1.00 kg (14.9 mol)
-
Sodium Hydride (60% in mineral oil): 0.66 kg (16.5 mol, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF): 5 L
-
Ethyl Chloroacetate: 1.83 kg (14.9 mol, 1.0 equiv)
-
Isopropanol (for quenching)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Brine, Ethyl Acetate, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Inerting: Purge the reactor with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the process.
-
NaH Slurry Preparation: In the inerted reactor, add the NaH dispersion. Add 1 L of anhydrous THF and stir the slurry. Stop stirring, allow the NaH to settle, and carefully remove the THF/oil supernatant via a cannula. Repeat this washing step twice to remove the mineral oil.
-
Reaction Setup: Add 4 L of anhydrous THF to the washed NaH. Cool the slurry to 0-5°C using a circulating chiller.
-
Pyrrole Addition: Slowly add the distilled pyrrole to the NaH slurry over 1-2 hours, maintaining the internal temperature below 10°C. Causality: This slow addition controls the exotherm and the rate of hydrogen evolution. Monitor the off-gas flow rate. The evolution of gas should cease after the addition is complete, indicating full deprotonation.
-
Alkylation: Add the ethyl chloroacetate dropwise over 1-2 hours, again keeping the internal temperature below 10°C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the pyrrole starting material is consumed.
-
Quenching (Critical Step): Cool the reactor back to 0-5°C. Slowly and carefully add 500 mL of isopropanol dropwise to quench any unreacted NaH. Causality: Isopropanol reacts less violently with NaH than water. The slow addition is crucial to control the exotherm and hydrogen evolution from the quench.
-
Work-up: Once the quenching is complete (hydrogen evolution ceases), slowly add 2 L of saturated NH₄Cl solution. Transfer the mixture to a separatory funnel.
-
Extraction & Purification: Separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude oil by fractional distillation under high vacuum to yield this compound as a clear oil.
Caption: Workflow for the NaH-mediated synthesis of this compound.
Protocol 2: Synthesis via Phase-Transfer Catalysis (PTC)
This modern approach avoids the significant hazards of NaH and is inherently safer and more suitable for large-scale industrial production.[7][8]
Expertise & Causality: Why Phase-Transfer Catalysis?
PTC utilizes a catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) to transport a reactant from one phase (solid or aqueous) into another (organic), where the reaction can occur. In this case, the solid base (potassium carbonate) deprotonates the pyrrole at the phase interface. The PTC shuttles the resulting pyrrolide anion into the bulk organic solvent, where it reacts with ethyl chloroacetate.[8] This method offers several advantages for scale-up:
-
Safety: It replaces pyrophoric NaH with a stable, easy-to-handle solid base like K₂CO₃.[9][10]
-
Milder Conditions: Reactions can often be run at room or slightly elevated temperatures without the risk of runaway decomposition.
-
Simplified Work-up: The solid base is simply filtered off, eliminating the hazardous quenching step.
-
Cost-Effectiveness: Avoids the need for strictly anhydrous solvents and expensive, specialized handling equipment for reactive metals.
Caption: Simplified mechanism of the Phase-Transfer Catalysis (PTC) cycle.
Experimental Protocol (Pilot Scale: 1 kg)
Materials:
-
Pyrrole (freshly distilled): 1.00 kg (14.9 mol)
-
Potassium Carbonate (K₂CO₃, powdered, dried): 3.09 kg (22.4 mol, 1.5 equiv)
-
Tetrabutylammonium Bromide (TBAB): 0.24 kg (0.75 mol, 5 mol%)
-
Ethyl Chloroacetate: 1.83 kg (14.9 mol, 1.0 equiv)
-
Acetonitrile: 6 L
Procedure:
-
Reactor Setup: To a 10 L jacketed reactor equipped with a powerful overhead mechanical stirrer, add the powdered K₂CO₃, TBAB, and acetonitrile. Causality: Efficient stirring is crucial in solid-liquid PTC to ensure a large surface area for the reaction.
-
Reagent Addition: Add the distilled pyrrole, followed by the ethyl chloroacetate.
-
Reaction: Heat the mixture to 40-50°C and stir vigorously for 8-12 hours. Causality: Moderate heating increases the reaction rate without introducing significant safety risks.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, a small amount of potassium iodide (KI, ~1-2 mol%) can be added to facilitate the SN2 reaction via the Finkelstein reaction.[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and salts. Wash the filter cake with fresh acetonitrile.
-
Purification: Combine the filtrates and concentrate under reduced pressure to remove the acetonitrile.
-
Final Purification: The resulting crude oil can be purified by fractional distillation under high vacuum.
Process Control, Characterization, and Troubleshooting
A robust process requires diligent monitoring and characterization.
In-Process Controls (IPCs)
| Stage | Parameter to Monitor | Method | Acceptance Criteria |
| Reaction | Consumption of Pyrrole | GC-MS, TLC | Pyrrole < 1% of initial amount |
| Work-up | Phase Separation | Visual | Clean separation of organic/aqueous layers |
| Distillation | Head Temperature, Vacuum | Thermometer, Manometer | Stable temperature at target vacuum, consistent with boiling point |
Final Product Quality Control
| Test | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR |
| Purity | ≥ 99.0% | GC Area % |
| Residual Solvents | Acetonitrile, THF, etc. < 410 ppm | Headspace GC |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient base; low temperature; poor mixing (PTC); deactivated catalyst. | Add more base. Increase temperature moderately. Increase stirring speed. For PTC, add fresh catalyst. |
| Low Yield | Side reactions (C-alkylation, polymerization); loss during work-up; incomplete reaction. | Ensure strong polar aprotic solvent to favor N-alkylation. Check pH during work-up to avoid product hydrolysis. Optimize reaction time/temp. |
| Formation of Dark Tars | Acid-catalyzed polymerization of pyrrole. | Ensure base is present and active. Use N-protected pyrroles for more sensitive downstream steps if necessary.[11] |
| Product Hydrolysis | Presence of water during work-up, especially under basic or acidic conditions. | Use neutral washes during extraction. Ensure equipment is dry. Minimize time spent in aqueous phases. |
Conclusion and Recommendation
While the sodium hydride method is effective at the lab scale, its operational complexity and inherent safety risks make it challenging and costly to implement on a larger scale. The use of Phase-Transfer Catalysis with a solid base like potassium carbonate presents a significantly safer, more environmentally friendly, and economically viable alternative for the production of this compound.[7][8] The PTC protocol offers a simpler work-up, milder reaction conditions, and avoids the management of flammable hydrogen gas, making it the recommended process for pilot and industrial-scale synthesis.
References
-
Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Synthetic Communications, 20(18), 2913-2920. [Link]
-
Hamaide, T. Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. ResearchGate. [Link]
-
Herrera, A., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]
-
Various Authors. (2008). cautions regarding use of NaH in synthesis. Sciencemadness Discussion Board. [Link]
-
Wikipedia contributors. (2023). Sodium hydride. Wikipedia. [Link]
-
McCabe Dunn, J. M., et al. (2012). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Scribd. [Link]
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McCabe Dunn, J. M., et al. (2012). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 16(1), 88-96. [Link]
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Wikipedia contributors. (2023). Pyrrole. Wikipedia. [Link]
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Scott, S., & Goubert-Renaudin, S. (2012). Sodium Hydride - Standard Operating Procedure. UC Santa Barbara. [Link]
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Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
-
Zúñiga, A., et al. (2017). Green Synthesis of Pyrrole Derivatives. Semantic Scholar. [Link]
-
Various Authors. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. [Link]
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Mavel, S., et al. (2002). Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Pharmazie, 57(7), 435-7. [Link]
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da Silva, J. G., et al. (2022). Optimized synthesis and characterization of ethyl N-cycloamine acetates. 62° Congresso Brasileiro de Química. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1H-Pyrrol-1-ylacetate
Welcome to the technical support center for the synthesis of ethyl 1H-pyrrol-1-ylacetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.
The N-alkylation of pyrrole to produce this compound is a cornerstone reaction, yet it is often plagued by challenges such as low yields, competing side reactions, and purification difficulties. This guide, presented in a question-and-answer format, directly addresses the specific problems you may encounter in the lab.
Understanding the Core Reaction: N-Alkylation of Pyrrole
The synthesis of this compound is typically achieved through the N-alkylation of pyrrole with an alkylating agent like ethyl chloroacetate or ethyl bromoacetate. This reaction is analogous to the Williamson ether synthesis and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The first step involves the deprotonation of pyrrole's N-H bond by a suitable base to form the pyrrolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate to form the desired product.[3]
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Poor Regioselectivity (C-Alkylation vs. N-Alkylation)
Question: My TLC and NMR analysis show multiple products. I suspect C-alkylation is a major competing reaction. How can I improve the N-selectivity?
Answer: This is a classic problem in pyrrole chemistry. The pyrrolide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the carbon atoms (primarily C2). [4]The ratio of N- to C-alkylation is highly dependent on the reaction conditions.
Caption: Competing N- and C-alkylation pathways for the pyrrolide anion.
To favor the desired N-alkylation, you must manipulate the "hardness" of the nucleophile and the reaction environment.
-
Counter-ion Effect: The nature of the cation associated with the pyrrolide anion is critical.
-
"Free" Anions Favor N-Alkylation: In highly polar aprotic solvents like DMF, DMSO, or HMPA, the cation (e.g., K⁺, Na⁺) is well-solvated, leading to a "freer," more ionic pyrrolide anion. This "harder" nucleophile preferentially attacks at the more electronegative nitrogen atom. [5] * Covalent Character Favors C-Alkylation: With less electropositive cations like Mg²⁺ (from a Grignard reagent), the N-Mg bond has more covalent character. This "softer" nucleophilic system tends to favor attack at the more polarizable carbon atom. [6]
-
-
Solvent Choice: As mentioned, polar aprotic solvents that can effectively solvate the cation are your best choice for promoting N-alkylation. [7][8] * High-Performing Solvents: DMF, DMSO, THF.
-
Less Ideal Solvents: Non-polar solvents like toluene or less polar ethers can lead to lower N-selectivity.
-
| Condition | Favors N-Alkylation (Desired) | Favors C-Alkylation (Side Product) |
| Counter-ion | K⁺, Na⁺, Cs⁺ | Mg²⁺, Li⁺ (more covalent) |
| Solvent | Polar Aprotic (DMF, DMSO) | Non-polar / Less Polar (Toluene, Ether) |
| Catalyst | Phase Transfer Catalyst (e.g., TBAB) | None |
Table 1: Conditions Influencing Regioselectivity in Pyrrole Alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable base and solvent combination for this synthesis?
For general laboratory scale, two systems are highly reliable:
-
Sodium Hydride (NaH) in THF or DMF: This is a very strong base system that ensures complete and rapid deprotonation of pyrrole. It requires strictly anhydrous conditions. [3][9]2. Potassium Carbonate (K₂CO₃) in DMF: This is a more convenient and safer option. K₂CO₃ is a weaker base, but in a polar aprotic solvent like DMF, especially with moderate heating (e.g., 60-80 °C), it provides excellent yields of the N-alkylated product. [10][7] Q2: Can I use a phase transfer catalyst (PTC)? When is it advantageous?
Yes, using a phase transfer catalyst like tetrabutylammonium bromide (TBAB) is highly advantageous, especially for larger-scale reactions. [4][11]PTC allows the reaction to be run under milder, biphasic conditions (e.g., solid KOH in toluene). The catalyst transports the pyrrolide anion from the solid or aqueous phase into the organic phase where it can react with the ethyl chloroacetate. [12]This method often leads to high yields, simplifies workup, and avoids the need for expensive anhydrous solvents. [4] Q3: My reaction is very slow even with heating. What can I do?
If the reaction is sluggish:
-
Switch to Ethyl Bromoacetate: As a more reactive alkylating agent, it will significantly speed up the reaction. [9]* Add a Catalytic Amount of Iodide: Adding a small amount of sodium or potassium iodide (NaI or KI, ~10 mol%) can catalyze the reaction through the in situ formation of the highly reactive ethyl iodoacetate via the Finkelstein reaction.
-
Re-evaluate Your Base/Solvent System: Ensure your base is strong enough and your solvent is appropriate, as discussed above.
Optimized Experimental Protocols
Protocol 1: Standard N-Alkylation using K₂CO₃ in DMF
This protocol is a robust and common method for synthesizing this compound.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by freshly distilled pyrrole (1.0 equivalent).
-
Stirring: Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere.
-
Alkylation: Add ethyl chloroacetate (1.1 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound. [13][14]
Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation
This protocol is excellent for scalability and avoids the use of strong, moisture-sensitive bases and anhydrous solvents. [4]
-
Setup: To a round-bottom flask, add pyrrole (1.0 equivalent), toluene, ethyl chloroacetate (1.1 equivalents), and tetrabutylammonium bromide (TBAB, 0.1 equivalents).
-
Base Addition: Add finely powdered potassium hydroxide (KOH, 2.0 equivalents).
-
Reaction: Stir the mixture vigorously at 45-55 °C. The vigorous stirring is essential to ensure efficient transfer between phases. Monitor the reaction by TLC until the pyrrole is consumed (typically 6-12 hours).
-
Workup: Cool the mixture and filter to remove the inorganic salts. Wash the filter cake with a small amount of toluene.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The residue can be taken up in ethyl acetate and washed with water to remove any remaining salts and the catalyst. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by vacuum distillation. [4]
References
-
Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Synthetic Communications. [Link]
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Fochi, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]
-
da Silva, W. R., et al. (2018). Optimization of reaction conditions for the N-alkylation of pyrrole. ResearchGate. [Link]
-
Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
Baumann, M., et al. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. Angewandte Chemie. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [Link]
-
ResearchGate. (2025). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. [Link]
-
Molbase. (2025). ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Molbase. [Link]
-
Wójcik, A., et al. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Processes. [Link]
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Wang, C., et al. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. [Link]
-
ResearchGate. (2025). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo-[1,2-c]pyrimidines. ResearchGate. [Link]
-
Loeser, C., et al. (2014). Studies on the mechanism of synthesis of ethyl acetate in Kluyveromyces marxianus DSM 5422. PubMed. [Link]
-
Brainly.com. (2024). What are the factors that would affect the yield and purity of ethyl ethanoate during the laboratory. Brainly.com. [Link]
-
ResearchGate. (n.d.). Influence of various factors on the yield of ethyl acetate. ResearchGate. [Link]
-
ResearchGate. (2019). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. ResearchGate. [Link]
- Google Patents. (n.d.). Method for purifying ethyl acetate.
-
PubMed. (2002). [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. PubMed. [Link]
-
ResearchGate. (n.d.). Chemicals from ethanol--The ethyl acetate one-pot synthesis. ResearchGate. [Link]
-
ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. ResearchGate. [Link]
-
ResearchGate. (2010). The one-pot ethyl acetate syntheses: The role of the support in the oxidative and the dehydrogenative routes. ResearchGate. [Link]
-
Beilstein Journals. (n.d.). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journals. [Link]
-
Castro, A. J., et al. (1969). 3-Alkylation of the Pyrrole Ring. Journal of the American Chemical Society. [Link]
-
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. [Link]
- Google Patents. (n.d.). Purification method of ethyl acetate.
-
ResearchGate. (n.d.). Separation and purification of ethyl acetate from its reaction mass: proposal for downstream distillation sequence and validation. ResearchGate. [Link]
-
CP Lab Safety. (n.d.). Ethyl (2-formyl-1H-pyrrol-1-yl)acetate, 95% Purity, C9H11NO3, 1 gram. CP Lab Safety. [Link]
-
PubMed. (2017). 1-Acetyl-5-phenyl-1H-pyrrol-3-ylacetate: An aldose reductase inhibitor for the treatment of diabetic nephropathy. PubMed. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN102731298A - Method for purifying ethyl acetate - Google Patents [patents.google.com]
- 14. JP3160983B2 - Purification method of ethyl acetate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 1H-Pyrrol-1-ylacetate
Welcome to the technical support guide for the synthesis of ethyl 1H-pyrrol-1-ylacetate. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to equip you with the knowledge to not only identify but also rectify issues, ensuring a successful and efficient synthesis.
I. Understanding the Core Reaction: N-Alkylation of Pyrrole
The synthesis of this compound is typically achieved through the N-alkylation of pyrrole with an ethyl haloacetate, most commonly ethyl chloroacetate or ethyl bromoacetate. The reaction is generally carried out in the presence of a base to deprotonate the pyrrole, forming the pyrrolide anion, which then acts as a nucleophile.
FAQ 1: Why is a base necessary for this reaction?
The acidity of the N-H proton in pyrrole is relatively low (pKa ≈ 17.5). A base is required to deprotonate the pyrrole to form the more nucleophilic pyrrolide anion. This anion then readily attacks the electrophilic carbon of the ethyl haloacetate in a classic SN2 reaction. Without a base, the reaction is extremely sluggish or does not proceed at all.[1][2]
Experimental Protocol: General Procedure for N-Alkylation of Pyrrole
-
To a solution of pyrrole in a suitable aprotic polar solvent (e.g., DMF, THF, or acetone), add a base (e.g., NaH, K₂CO₃, or Cs₂CO₃).[2]
-
Stir the mixture at room temperature for a designated period to allow for the formation of the pyrrolide anion.
-
Slowly add ethyl chloroacetate or ethyl bromoacetate to the reaction mixture.
-
The reaction can be stirred at room temperature or heated to drive it to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified.
II. Troubleshooting Common Side Reactions
Even with a well-defined protocol, several side reactions can occur, leading to a complex product mixture and reduced yields. This section will address the most common issues and provide solutions.
Problem 1: C-Alkylation Instead of N-Alkylation
Symptoms:
-
You observe multiple product spots on your TLC plate.
-
¹H NMR analysis of the crude product shows signals corresponding to protons on a substituted pyrrole ring, in addition to the expected N-substituted product.
Root Cause Analysis: The pyrrolide anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen atom and the carbon atoms of the ring (primarily C2 and C5). While N-alkylation is generally favored, C-alkylation can occur under certain conditions, leading to the formation of ethyl 2-(1H-pyrrol-2-yl)acetate and ethyl 2-(1H-pyrrol-3-yl)acetate. The regioselectivity of the alkylation is influenced by factors such as the counter-ion of the base, the solvent, and the temperature.
dot graph C_Alkylation_vs_N_Alkylation { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Pyrrolide [label="Pyrrolide Anion", fillcolor="#F1F3F4", fontcolor="#202124"]; N_Product [label="this compound\n(Desired N-Alkylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C2_Product [label="Ethyl 2-(1H-pyrrol-2-yl)acetate\n(C2-Alkylation Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3_Product [label="Ethyl 2-(1H-pyrrol-3-yl)acetate\n(C3-Alkylation Side Product)", fillcolor="#FBBC05", fontcolor="#202124"]; Reagent [label="Ethyl Chloroacetate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Pyrrolide -> N_Product [label="N-attack"]; Pyrrolide -> C2_Product [label="C2-attack"]; Pyrrolide -> C3_Product [label="C3-attack"]; Reagent -> Pyrrolide [label="Reacts with", dir=back]; } caption: "Competition between N- and C-alkylation of the pyrrolide anion."
Troubleshooting and Solutions:
| Strategy | Rationale | Recommended Parameters |
| Choice of Base and Solvent | The nature of the ion pair between the pyrrolide anion and the metal cation influences the regioselectivity. "Harder" cations like Li⁺ tend to associate more strongly with the "harder" nitrogen atom, favoring N-alkylation. In contrast, "softer" cations may lead to more C-alkylation.[3] Polar aprotic solvents like DMF and DMSO can solvate the cation, creating a "freer" pyrrolide anion, which can sometimes lead to increased C-alkylation. Using a less polar solvent like THF can sometimes favor N-alkylation. | Recommended: Use NaH in THF or K₂CO₃ in acetone.[2] These combinations are well-established for promoting N-alkylation. |
| Reaction Temperature | Lower temperatures generally favor the thermodynamically more stable N-alkylation product. Higher temperatures can provide the activation energy needed for the formation of the C-alkylated isomers. | Maintain the reaction temperature at or below room temperature, especially during the addition of the ethyl haloacetate. |
| Choice of Alkylating Agent | Ethyl bromoacetate is more reactive than ethyl chloroacetate and may sometimes lead to a less selective reaction. However, in some cases, its higher reactivity allows for the use of milder conditions, which can favor N-alkylation. | Start with ethyl chloroacetate. If the reaction is sluggish, consider switching to ethyl bromoacetate, but be mindful of the potential for increased side products. |
Problem 2: Formation of Di-substituted or Poly-alkylated Products
Symptoms:
-
You observe high molecular weight impurities in your Mass Spectrometry data.
-
Your TLC shows product spots with very low Rf values that are difficult to separate from the baseline.
Root Cause Analysis: Over-alkylation can occur if the initially formed N-alkylated product is deprotonated at one of the ring carbons, followed by a second alkylation event. This is more likely to happen if a strong excess of the base or alkylating agent is used, or if the reaction is run for an extended period at elevated temperatures.
dot graph Polyalkylation { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Pyrrole [label="Pyrrole", fillcolor="#F1F3F4", fontcolor="#202124"]; N_Product [label="this compound\n(Mono-alkylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Di_Product [label="Di-substituted Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AlkylatingAgent [label="Ethyl Chloroacetate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Pyrrole -> N_Product [label="1. Base\n2. Ethyl Chloroacetate"]; N_Product -> Di_Product [label="Excess Base &\nEthyl Chloroacetate"]; } caption: "Pathway to poly-alkylated side products."
Troubleshooting and Solutions:
| Strategy | Rationale | Recommended Parameters |
| Stoichiometry Control | Using a slight excess of pyrrole relative to the alkylating agent can help minimize the chances of the product reacting further. Precise control over the amount of base is also crucial. | Use 1.0 to 1.1 equivalents of pyrrole and 1.0 equivalent of the ethyl haloacetate. Use approximately 1.1 to 1.2 equivalents of the base. |
| Slow Addition | Adding the alkylating agent slowly to the solution of the pyrrolide anion ensures that its concentration is kept low at any given time, reducing the likelihood of di-alkylation. | Add the ethyl haloacetate dropwise over a period of 30-60 minutes using a dropping funnel. |
| Reaction Monitoring | Closely monitor the reaction by TLC. Stop the reaction as soon as the starting pyrrole has been consumed to prevent the formation of over-alkylated products. | Check the reaction progress every 30-60 minutes. |
Problem 3: Hydrolysis of the Ester
Symptoms:
-
Your final product has an acidic character.
-
You observe a new spot on your TLC that streaks.
-
¹H NMR shows the absence of the characteristic ethyl group signals (a quartet and a triplet).
Root Cause Analysis: The ethyl ester group is susceptible to hydrolysis, especially if the reaction work-up involves strongly basic or acidic aqueous solutions for prolonged periods. The presence of water in the reaction mixture, particularly at elevated temperatures, can also lead to hydrolysis.
Troubleshooting and Solutions:
| Strategy | Rationale | Recommended Parameters |
| Anhydrous Conditions | Using anhydrous solvents and reagents minimizes the amount of water present in the reaction mixture, thereby reducing the risk of hydrolysis. | Use freshly distilled solvents and ensure all glassware is thoroughly dried. |
| Careful Work-up | Avoid using strong aqueous acids or bases during the work-up. If an aqueous wash is necessary, use a saturated solution of a mild salt like sodium bicarbonate or ammonium chloride. | Quench the reaction with a saturated aqueous solution of NH₄Cl. Wash the organic layer with brine. |
| Purification Method | If some hydrolysis has occurred, the resulting carboxylic acid can often be removed by column chromatography. | Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The more polar carboxylic acid will elute later than the desired ester. |
III. Purification Strategies
Proper purification is critical for obtaining high-purity this compound.
FAQ 2: What is the best method for purifying the crude product?
Flash column chromatography on silica gel is the most common and effective method for purifying the crude product. A solvent system of ethyl acetate in hexane or dichloromethane is typically used. The polarity of the solvent system can be adjusted to achieve optimal separation of the desired product from any unreacted starting materials and side products.
For larger scale purifications, distillation under reduced pressure can also be an effective method, provided the side products have significantly different boiling points.[4]
Purification Protocol: Flash Column Chromatography
-
Concentrate the crude product under reduced pressure.
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system (e.g., starting with 5% ethyl acetate in hexane).
-
Load the adsorbed crude product onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
IV. References
-
Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). A convenient and efficient N-alkylation of N-acidic heterocyclic compounds with alkyl halides in ionic liquids. Synthesis, 2004(02), 208-212. [Link]
-
Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
-
Wang, H., Mao, J., Shuai, S., Chen, S., Zou, D., Walsh, P. J., & Li, J. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers, 8(19), 5460-5466. [Link]
-
Seidel, D. (2010). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Angewandte Chemie International Edition, 49(38), 6773-6776. [Link]
-
ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. [Link]
Sources
Technical Support Center: N-Alkylation of Pyrrole with Ethyl Bromoacetate
Welcome to the technical support center for the N-alkylation of pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of ethyl 2-(1H-pyrrol-1-yl)acetate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges of this important transformation.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the N-alkylation of pyrrole?
A1: The N-alkylation of pyrrole is a nucleophilic substitution reaction. The process begins with the deprotonation of the pyrrole's N-H proton by a suitable base to form the pyrrolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate to displace the bromide ion and form the N-alkylated product, ethyl 2-(1H-pyrrol-1-yl)acetate. The acidity of the N-H proton in pyrrole is moderate, with a pKa of about 17.5, necessitating the use of a sufficiently strong base for deprotonation[1].
Q2: Why is regioselectivity (N- vs. C-alkylation) a major concern in this reaction?
A2: The pyrrolide anion is an ambident nucleophile, meaning it has two potentially reactive sites: the nitrogen atom and the carbon atoms of the ring. This can lead to a mixture of N-alkylated and C-alkylated products. The regioselectivity is highly dependent on the reaction conditions. To favor N-alkylation, conditions that promote a more "ionic" character of the pyrrolide salt are preferred. This is typically achieved by using alkali metal counter-ions like Na⁺ or K⁺ in polar, solvating solvents[1][2]. Conversely, more covalent bonds, such as with magnesium (in Grignard reagents), tend to direct alkylation towards the carbon atoms[1][3].
Troubleshooting Common Issues
Issue 1: Low or No Product Yield
If you are experiencing low or no yield of your desired N-alkylated pyrrole, consider the following potential causes and solutions:
-
Incomplete Deprotonation: The base you are using may not be strong enough to effectively deprotonate the pyrrole.
-
Solution: Switch to a stronger base. Sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide are common and effective choices for this reaction[2][4]. When using weaker bases like potassium carbonate (K₂CO₃), ensure the reaction is given sufficient time and potentially higher temperatures to proceed[5].
-
-
Poor Solubility of Reagents: If the pyrrole, base, or ethyl bromoacetate are not well-solubilized, the reaction kinetics will be significantly hindered.
-
Solution: Choose a solvent that effectively dissolves all reactants. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices, particularly when using inorganic bases[5][6]. Tetrahydrofuran (THF) is also commonly used, especially with hydride bases[4].
-
-
Reaction Temperature is Too Low: The activation energy for the reaction may not be met at the current temperature.
-
Solution: Gradually increase the reaction temperature. Many N-alkylation reactions proceed well at room temperature, but some may require gentle heating (e.g., 45-65 °C) to achieve a reasonable rate[4][5]. Monitor the reaction closely for the formation of side products as you increase the temperature.
-
Issue 2: Predominance of C-Alkylated Side Products
A common and frustrating issue is the formation of 2- and/or 3-alkylated pyrroles instead of the desired N-alkylated product.
-
Incorrect Base/Solvent Combination: As discussed in the FAQs, the choice of base and solvent is critical for directing the regioselectivity.
-
Solution: To strongly favor N-alkylation, use a combination of a sodium or potassium base in a highly polar, solvating solvent. For example, using NaH in DMF or KOH in DMSO will generate a "free" pyrrolide anion in solution, which preferentially reacts at the nitrogen atom[1][6]. Avoid Grignard reagents or less polar solvents if N-alkylation is the goal[3].
-
-
Phase-Transfer Catalysis (PTC) as an Alternative: PTC is an excellent strategy to ensure high N-selectivity under mild conditions.
-
Solution: Employ a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a supported polyethylene glycol (PEG)[4][7]. This technique facilitates the transfer of the pyrrolide anion from a solid or aqueous phase into the organic phase where the alkylating agent is, leading to clean N-alkylation[3].
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure N-alkylated product can be challenging.
-
Presence of Unreacted Starting Materials: Incomplete reactions will leave you with a mixture of pyrrole, ethyl bromoacetate, and your product.
-
Solution: Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more base or alkylating agent, or increasing the temperature.
-
-
Formation of Side Products and Polymers: C-alkylation or polymerization of pyrrole can lead to a complex mixture.
-
Solution: For purification, column chromatography on silica gel is a standard method. A non-polar/polar solvent system like hexane/ethyl acetate is typically effective. For removing basic impurities or unreacted pyrrole, an acidic wash of the organic layer during workup can be beneficial. In some cases, distillation under reduced pressure can be used to purify the final product[8][9].
-
Experimental Protocols
Standard Protocol for N-Alkylation using Sodium Hydride
This protocol is a robust starting point for the N-alkylation of pyrrole with ethyl bromoacetate.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and anhydrous DMF (a suitable volume to ensure stirring).
-
Pyrrole Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous DMF dropwise via the dropping funnel.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Phase-Transfer Catalysis (PTC) Protocol
This method offers a milder alternative that often gives high N-selectivity.
-
Setup: In a round-bottom flask, combine pyrrole (1.0 equivalent), powdered potassium hydroxide (KOH, 3.0 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equivalents).
-
Solvent and Reagent Addition: Add a suitable organic solvent such as THF or toluene. Add ethyl bromoacetate (1.1 equivalents) to the stirred mixture.
-
Reaction: Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40-50 °C) overnight. Monitor the reaction progress by TLC.
-
Workup: Filter the reaction mixture to remove the solid base. Wash the filter cake with the organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or vacuum distillation.
Data Presentation
| Parameter | Condition A: NaH/DMF | Condition B: K₂CO₃/DMF[5] | Condition C: PTC (KOH/Toluene) |
| Base | Sodium Hydride | Potassium Carbonate | Potassium Hydroxide |
| Solvent | DMF | DMF | Toluene |
| Temperature | 0 °C to RT | Room Temperature | Room Temperature to 40 °C |
| Typical Yield | Good to Excellent | Good (e.g., 87%) | Good to Excellent |
| Selectivity | High N-selectivity | High N-selectivity | Very High N-selectivity |
Visualizations
Reaction Mechanism and Side Reaction
Caption: Reaction scheme for N-alkylation and the competing C-alkylation side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the N-alkylation of pyrrole.
References
- Time.is. (n.d.). Current time in Manavgat, TR.
-
Taylor & Francis Online. (n.d.). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles: Synthetic Communications. Retrieved from [Link]
- Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles.
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
PubMed. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Retrieved from [Link]
- BenchChem. (2025).
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Retrieved from [Link]
- Research Square. (n.d.). Chemoselective pyrrole dance vs.
-
ResearchGate. (n.d.). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. Retrieved from [Link]
- Bohrium. (n.d.). The Regiospecific N-Alkylation of Heterocyclic Ketene Aminals with Ethyl Bromoacetate: A Facile Route to 3-Pyrrolidinone Fused Diazaheterocycles.
- Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
- ResearchGate. (2021).
- Google Patents. (n.d.). Process for the purification of crude pyrroles - EP0608688A1.
- National Institutes of Health. (2024).
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
- ResearchGate. (n.d.). Scheme 2.
-
PubMed Central. (n.d.). Recent Advancements in Pyrrole Synthesis. Retrieved from [Link]
- Wang, N.-C., Teo, K.-E., & Anderson, H. J. (1977). Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry, 55(22), 4112-4116.
- National Institutes of Health. (n.d.).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Deprotonation of the –NH proton from a pyrrole moiety enables concentration-dependent colorimetric and fluorescence quenching of silver(i) ions.
- Reddit. (2021).
- ACS Publications. (n.d.).
-
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
- Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl.
- National Institutes of Health. (n.d.). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval).
- Chemistry Stack Exchange. (2019).
- ResearchGate. (2025). 2-(4-(2-Chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)
- Reddit. (2023).
- Chemsrc. (2025). Ethyl (2-formyl-1H-pyrrol-1-yl)
- Royal Society of Chemistry. (1973). N-alkylation of indole and pyrroles in dimethyl sulphoxide.
- BLDpharm. (n.d.). 70582-73-9|Ethyl 2-(2-formyl-1H-pyrrol-1-yl)
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- PubMed. (2024).
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. N-alkylation of indole and pyrroles in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 9. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Ethyl 1H-Pyrrol-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of crude ethyl 1H-pyrrol-1-ylacetate. As a Senior Application Scientist, my goal is to equip you with not only procedural steps but also the underlying chemical principles to troubleshoot and optimize your purification process effectively.
Section 1: Troubleshooting Common Impurities
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My final product is contaminated with unreacted pyrrole. How can I remove it?
A1: Unreacted pyrrole is a common impurity. Its removal can be effectively achieved through liquid-liquid extraction. Pyrrole, being a weak base, can be protonated by a dilute acid, such as 1M HCl. This converts the pyrrole into a water-soluble salt, which will partition into the aqueous phase during extraction, while your desired this compound remains in the organic layer.
-
Causality: The basicity of the pyrrole nitrogen allows for the formation of a salt in an acidic medium, dramatically increasing its aqueous solubility. This compound, lacking a readily protonatable site under these mild conditions, retains its preference for the organic solvent.
Q2: I'm observing a significant amount of a side-product that I suspect is the corresponding carboxylic acid from ester hydrolysis. How do I confirm and remove this?
A2: The presence of the carboxylic acid impurity, 1H-pyrrol-1-ylacetic acid, can be confirmed by techniques like NMR or IR spectroscopy (looking for a broad O-H stretch). This impurity arises from the hydrolysis of the ethyl ester, which can be catalyzed by acidic or basic conditions, especially in the presence of water.
To remove this acidic impurity, a liquid-liquid extraction with a mild base is recommended. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically sufficient. The bicarbonate will deprotonate the carboxylic acid, forming the water-soluble sodium salt, which is then extracted into the aqueous layer.
-
Self-Validation: After the basic wash, the organic layer should be washed with brine (saturated NaCl solution) to remove any residual water and dissolved salts before drying with an anhydrous salt like sodium sulfate. To confirm the removal of the acidic impurity, you can take a small sample of the organic layer, evaporate the solvent, and run a quick TLC or NMR.
Q3: My crude product is a dark, oily substance. What is causing the color and how can I decolorize it?
A3: The dark coloration is often due to polymeric or oxidized byproducts of pyrrole. Pyrrole itself is susceptible to polymerization and oxidation, especially when exposed to air, light, or acidic conditions.
For decolorization, treatment with activated carbon is a common and effective method. After dissolving your crude product in a suitable organic solvent, a small amount of activated carbon is added. The mixture is stirred or gently heated for a short period, and then the carbon is removed by filtration, typically through a pad of Celite® to ensure all fine particles are removed.
-
Expertise & Experience: Use activated carbon sparingly, as it can also adsorb your desired product, leading to a decrease in yield. Start with a small amount and add more if necessary. The filtration step is critical; ensure a good seal and use a filter aid like Celite® to prevent carbon from contaminating your purified product.
Section 2: Purification Protocols
This section provides detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Liquid-Liquid Extraction for Removal of Basic and Acidic Impurities
This protocol is designed to sequentially remove unreacted starting materials and acidic byproducts.
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether. The volume should be sufficient to ensure complete dissolution.
-
Acidic Wash (to remove basic impurities):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. The top layer will typically be the organic phase (confirm by adding a drop of water).
-
Drain and discard the lower aqueous layer.
-
-
Basic Wash (to remove acidic impurities):
-
To the organic layer remaining in the separatory funnel, add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.
-
Shake the funnel, venting frequently as carbon dioxide gas may be evolved.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Brine Wash:
-
Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove any remaining water from the organic phase.
-
Separate and discard the aqueous layer.
-
-
Drying and Concentration:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating sufficient drying.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Flash Column Chromatography for High Purity Isolation
For obtaining highly pure this compound, especially for applications in drug development, flash column chromatography is the preferred method.[1][2][3]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexanes and ethyl acetate).[1]
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and well-packed bed.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, dry-loading onto a small amount of silica gel is recommended.[3] Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexanes:ethyl acetate).[1] This gradient elution will allow for the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified this compound.
Data Presentation: Eluent System Comparison for Column Chromatography
| Eluent System (Hexanes:Ethyl Acetate) | Polarity | Typical Application |
| 95:5 | Low | Eluting non-polar impurities. |
| 90:10 | Moderate | Eluting the target compound, this compound. |
| 80:20 | High | Eluting more polar impurities. |
Visualization of the Purification Workflow
Caption: General purification workflow for this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for purified this compound?
A1: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. The pyrrole ring is susceptible to oxidation and polymerization, which can be accelerated by light and air.
Q2: Can I use distillation to purify crude this compound?
A2: While distillation can be used, it may not be the most effective method for removing non-volatile or high-boiling impurities. Additionally, the thermal stress of distillation could potentially lead to decomposition of the product. For high purity, column chromatography is generally the superior method. If distillation is employed, it should be performed under reduced pressure to lower the boiling point and minimize thermal degradation.
Q3: My NMR spectrum shows residual ethyl acetate. How can I remove it?
A3: Residual ethyl acetate can be challenging to remove completely by rotary evaporation due to its relatively high boiling point. To remove trace amounts, you can dissolve the product in a more volatile solvent like diethyl ether or dichloromethane, and then re-concentrate it. This process, repeated a few times, can help to azeotropically remove the residual ethyl acetate. Alternatively, placing the sample under high vacuum for an extended period can also be effective.
References
-
Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. This source discusses the purification of ethyl acetate, which involves extraction and distillation, providing insights into the behavior of esters in these processes.
-
1H-NMR impurity originating from ethyl acetate - What could it be? | ResearchGate. A discussion on identifying impurities when using ethyl acetate in purification, highlighting the importance of analytical techniques in troubleshooting.
-
Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde - ResearchGate. This paper describes the synthesis of a pyrrole derivative and mentions the use of ethyl acetate for extraction, a common step in the purification of such compounds.
-
Purification method of ethyl acetate - Google Patents. This patent details a distillation method for purifying ethyl acetate, which can be relevant to the purification of other ethyl esters.
-
Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their Binary Mixtures - MDPI. This article explores liquid-liquid extraction for pyrrole separation, a technique applicable to removing unreacted pyrrole from the product.
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Provides examples of identifying and synthesizing impurities during drug development, a crucial aspect of quality control.
-
Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids - PMC. Further explores liquid-liquid extraction techniques for pyrrole, reinforcing the principles of this purification method.
-
Separation and purification of ethyl acetate from its reaction mass: proposal for downstream distillation sequence and validation - ResearchGate. Discusses the challenges and methods for purifying ethyl acetate, including overcoming equilibrium limitations.
-
Recrystallization- Organic Chemistry Lab- purification - YouTube. A visual guide to recrystallization, a fundamental purification technique in organic chemistry.
-
Purification of Organic Compounds by Flash Column Chromatography. A detailed protocol for flash column chromatography, a key technique for achieving high purity.
-
5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed. Describes the synthesis of a related pyrrole compound, which may involve similar purification challenges.
-
Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their Binary Mixtures. - ResearchGate. A research article detailing experimental liquid-liquid extraction of pyrrole.
-
Can ethyl acetate extraction of buffered enzyme reaction prior to chiral column HPLC remove Tris salt & NADPH from the reaction sample selectively? | ResearchGate. A discussion on the selectivity of ethyl acetate extraction for removing salts.
-
Process for the purification of crude pyrroles - Google Patents. This patent describes a method for purifying crude pyrroles.
-
5 - Organic Syntheses Procedure. Provides a detailed experimental procedure that includes column chromatography for purification.
-
Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents. This patent outlines a synthetic method for a similar pyrrole ester, which may share common impurities and purification strategies.
-
Method for purifying ethyl acetate - Google Patents. Details a purification method for ethyl acetate involving washing and distillation.
-
Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem - NIH. A comprehensive database entry for ethyl acetate, providing physical and chemical properties relevant to its use as a solvent.
-
1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. An experimental procedure for the synthesis of a related pyrrole ester, including purification steps.
-
Chemicals from ethanol--The ethyl acetate one-pot synthesis - ResearchGate. Discusses the synthesis of ethyl acetate and potential byproducts.
-
5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine. - Organic Syntheses Procedure. An organic synthesis procedure that includes a detailed description of flash column chromatography.
-
Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their ... - PubMed. A study on the liquid-liquid extraction of pyrrole from a mixture.
-
Ethyl 2-oxopyrrolidine-1-acetate | C8H13NO3 | CID 109094 - PubChem - NIH. Provides chemical information for a related compound.
Sources
Technical Support Center: Optimizing Reaction Conditions for Ethyl 1H-pyrrol-1-ylacetate
Welcome to the technical support center for the synthesis of ethyl 1H-pyrrol-1-ylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this N-alkylation reaction. My aim is to combine established chemical principles with practical, field-tested insights to ensure your success.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone reaction, typically achieved through the N-alkylation of pyrrole with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated pyrrole anion attacks the electrophilic carbon of the ethyl haloacetate. While seemingly straightforward, optimizing this synthesis for high yield and purity requires careful consideration of several experimental parameters.
This guide will provide a structured approach to understanding and optimizing these parameters, addressing common pitfalls, and offering robust solutions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the synthesis of this compound.
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The reaction is a classic N-alkylation of pyrrole. The pyrrole nitrogen is first deprotonated by a suitable base to form the pyrrolide anion, which then acts as a nucleophile, attacking the electrophilic methylene carbon of ethyl chloroacetate or ethyl bromoacetate.
Caption: General reaction scheme for N-alkylation of pyrrole.
Q2: Which is a better alkylating agent: ethyl chloroacetate or ethyl bromoacetate?
A2: Ethyl bromoacetate is generally the more reactive alkylating agent due to the better leaving group ability of bromide compared to chloride.[1] This often allows for milder reaction conditions (e.g., lower temperatures or shorter reaction times). However, ethyl chloroacetate is typically less expensive and may be sufficient for many applications, especially when using a more robust base or a phase-transfer catalyst.
Q3: What are the most common bases used for this reaction, and how do I choose the right one?
A3: The choice of base is critical and depends on the desired reactivity and the solvent system. Common bases include:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates pyrrole.[1] It is typically used in anhydrous aprotic solvents like THF or DMF.
-
Potassium Carbonate (K₂CO₃): A milder, solid base often used in polar aprotic solvents like DMF or acetone.[1][2] It is a good choice for large-scale reactions due to its ease of handling and lower cost.
-
Potassium Hydroxide (KOH): A strong base that can be used in various solvents, including ionic liquids.[2]
-
Potassium tert-butoxide (t-BuOK): A strong, sterically hindered base that is effective in solvents like THF.[3]
The choice depends on factors like desired reaction rate, cost, and safety considerations. For instance, NaH requires careful handling due to its reactivity with water.
Q4: What is Phase-Transfer Catalysis (PTC) and when should I consider it?
A4: Phase-transfer catalysis is a technique used to facilitate reactions between reactants in different phases (e.g., a solid base and a solution of reactants).[4][5] A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, transports the deprotonated pyrrole anion from the solid or aqueous phase into the organic phase where it can react with the ethyl haloacetate.[3] PTC is particularly advantageous for:
-
Large-scale synthesis.
-
Using less reactive alkylating agents like ethyl chloroacetate.[3]
-
Avoiding the need for strong, hazardous bases like NaH.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base may be too weak, or there might be residual water in the reaction. 2. Low Reactivity of Alkylating Agent: Ethyl chloroacetate can be sluggish. 3. Reaction Temperature Too Low: The activation energy for the reaction is not being met. 4. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | 1. Base Selection: Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure all reagents and solvents are anhydrous, especially when using water-sensitive bases like NaH. 2. Alkylating Agent: Consider using the more reactive ethyl bromoacetate.[1] The addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction with ethyl chloroacetate via an in-situ Finkelstein reaction. 3. Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions by TLC. 4. Solvent Choice: Select a solvent that effectively dissolves all reactants. DMF and DMSO are good options for their high polarity and ability to dissolve a wide range of organic and inorganic compounds.[1][6] |
| Formation of Significant Impurities | 1. C-Alkylation: The pyrrolide anion is an ambident nucleophile, and alkylation can occur at the carbon atoms of the pyrrole ring.[3] 2. Dialkylation: The product itself can be deprotonated and react with another molecule of the alkylating agent. 3. Polymerization of Pyrrole: This can occur under acidic conditions, which might arise from the hydrolysis of the ethyl haloacetate.[7] 4. Unreacted Starting Materials: The reaction may not have gone to completion. | 1. Control Reaction Conditions: C-alkylation is often favored under different conditions than N-alkylation. Using a counter-ion that associates more strongly with the nitrogen (e.g., from a sodium or potassium base) can favor N-alkylation. Phase-transfer catalysis can also enhance N-selectivity. 2. Stoichiometry: Use a slight excess of pyrrole relative to the ethyl haloacetate to minimize dialkylation. 3. Maintain Basic Conditions: Ensure the reaction mixture remains basic throughout the process to prevent polymerization. 4. Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure all starting materials are consumed before workup. |
| Difficult Product Isolation/Purification | 1. Emulsion Formation During Workup: This is common when using polar aprotic solvents like DMF. 2. Co-distillation with Solvent: The product may have a boiling point close to that of the solvent. 3. Product is an Oil: Difficulty in inducing crystallization for purification. | 1. Workup Procedure: During the aqueous workup, add a saturated brine solution to help break emulsions. Use a larger volume of the extraction solvent. 2. Solvent Removal: Ensure complete removal of the high-boiling solvent (e.g., DMF, DMSO) under high vacuum before final purification. 3. Purification Method: If crystallization is not feasible, purification by column chromatography on silica gel is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution. Distillation under reduced pressure is also a viable option.[3] |
Experimental Protocols
Below are detailed, step-by-step methodologies for key experiments.
Protocol 1: N-Alkylation using Sodium Hydride in THF
This protocol is suitable for achieving high yields on a laboratory scale.
Materials:
-
Pyrrole
-
Sodium Hydride (60% dispersion in mineral oil)
-
Ethyl bromoacetate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully each time under a nitrogen atmosphere.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve pyrrole (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C.
-
Add ethyl bromoacetate (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by vacuum distillation.
Caption: Workflow for N-alkylation using NaH in THF.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis
This protocol is a safer and more scalable alternative.
Materials:
-
Pyrrole
-
Potassium carbonate (powdered)
-
Ethyl chloroacetate
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Acetonitrile
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add pyrrole (1.0 eq), powdered potassium carbonate (2.0 eq), tetrabutylammonium bromide (0.1 eq), and the chosen solvent (toluene or acetonitrile).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl chloroacetate (1.1 eq) to the mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-60 °C) and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
- Hamaide, T., Germès, R., & Le Perchec, P. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles.
-
ResearchGate. (n.d.). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Retrieved from [Link]
-
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
-
YouTube. (2020). Pyrrole: Electrophilic Substitution Reactions Lecture 2. Retrieved from [Link]
-
PubMed. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. Retrieved from [Link]
-
MDPI. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Scale-Up of Ethyl 1H-Pyrrol-1-ylacetate Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of ethyl 1H-pyrrol-1-ylacetate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the production of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the challenges of scaling up this synthesis from the lab bench to pilot and production scales.
I. Overview of Synthesis
This compound is typically synthesized via the N-alkylation of pyrrole with an ethyl haloacetate, most commonly ethyl chloroacetate or ethyl bromoacetate.[1] The reaction is generally carried out in the presence of a base to deprotonate the pyrrole, forming the pyrrolide anion, which then acts as a nucleophile.
A general reaction scheme is as follows:
While the reaction appears straightforward, several challenges can arise during scale-up, impacting yield, purity, and overall process efficiency. This guide will address these challenges in a practical question-and-answer format.
II. Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis and scale-up of this compound.
Low or No Product Formation
Q1: I am not seeing any product formation, or the yield is significantly lower than expected. What are the likely causes?
A1: Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is recommended.
-
Insufficient Deprotonation of Pyrrole: The acidity of pyrrole (pKa ≈ 17.5) requires a sufficiently strong base for deprotonation.
-
Weak Base: If you are using a weak base like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) in a non-polar solvent, the deprotonation may be incomplete.[1]
-
Solution: Consider using a stronger base such as sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide.[2] These bases will more effectively generate the pyrrolide anion, driving the reaction forward.
-
-
Poor Reagent Quality:
-
Wet Solvents or Reagents: Water can quench the pyrrolide anion and react with strong bases. Ensure all solvents (e.g., THF, DMF) and pyrrole are anhydrous.[1]
-
Degraded Ethyl Chloroacetate: Ethyl chloroacetate can hydrolyze over time to chloroacetic acid and ethanol. Use freshly distilled or high-purity ethyl chloroacetate.
-
-
Inappropriate Reaction Temperature:
-
Too Low: The reaction may be kinetically slow at low temperatures.
-
Solution: Gradually increase the reaction temperature. For many base/solvent combinations, room temperature to a gentle reflux is sufficient.[1]
-
-
Inefficient Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of poor reagent distribution. Ensure your reactor is equipped with an appropriate agitator for the scale of your reaction.
Formation of Impurities and Byproducts
Q2: My reaction is producing significant amounts of a byproduct that is difficult to separate from the desired product. What could this byproduct be, and how can I minimize its formation?
A2: The most common byproduct in this reaction is the C-alkylated isomer, ethyl 2-(1H-pyrrol-2-yl)acetate. The pyrrolide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the carbon atoms.
-
Factors Favoring C-Alkylation:
-
Covalent Metal-Nitrogen Bond: Using bases with cations that form more covalent bonds with the pyrrolide nitrogen (e.g., lithium) can favor C-alkylation.
-
Non-polar Solvents: Less polar solvents can also promote C-alkylation.
-
-
Minimizing C-Alkylation:
-
Choice of Base: Use bases with more ionic character, such as those containing sodium or potassium cations (e.g., NaH, KH).[2]
-
Solvent Selection: Employ polar aprotic solvents like DMF or DMSO to better solvate the cation and favor N-alkylation.[2]
-
Phase-Transfer Catalysis (PTC): PTC is an excellent technique to promote N-alkylation.[3][4] A quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be used to transfer the pyrrolide anion from a solid or aqueous basic phase to the organic phase containing the ethyl chloroacetate. This method often leads to high regioselectivity for N-alkylation.[3][5][6]
-
Q3: I am observing the formation of a dark-colored, polymeric material in my reaction mixture. What is causing this, and how can I prevent it?
A3: Pyrrole is susceptible to polymerization under acidic conditions or in the presence of strong oxidizing agents.
-
Causes of Polymerization:
-
Acidic Impurities: Impurities in the starting materials or generated during the reaction can lead to polymerization.
-
Air Oxidation: Exposure of the reaction mixture to air, especially at elevated temperatures, can cause oxidative polymerization.
-
-
Prevention Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Purify Reagents: Ensure all reagents are free from acidic impurities.
-
Moderate Reaction Temperature: Avoid excessively high reaction temperatures, which can accelerate polymerization.
-
Work-up and Purification Challenges
Q4: I am having difficulty with the work-up and purification of my product. What are some best practices for isolating pure this compound?
A4: Proper work-up and purification are critical for obtaining a high-purity product.
-
Work-up Procedure:
-
Quenching: After the reaction is complete, carefully quench the reaction mixture, especially if a reactive base like NaH was used. This is typically done by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with water to remove any remaining base and salts. A wash with a dilute brine solution can help to break up emulsions.
-
-
Purification:
-
Distillation: The most common method for purifying this compound is vacuum distillation. This is effective for removing non-volatile impurities and any remaining starting materials.
-
Chromatography: For very high purity requirements, column chromatography on silica gel can be employed. A mixture of hexane and ethyl acetate is a typical eluent system.
-
Scale-Up Specific Issues
Q5: When moving from a lab scale to a pilot plant scale, what are the most critical parameters I need to consider?
A5: Scaling up a chemical process introduces several challenges that are not always apparent at the lab scale.[7]
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This can make it more difficult to control the temperature of an exothermic reaction.
-
Solution: Ensure your pilot plant reactor has adequate cooling capacity. Consider adding reagents portion-wise or via a syringe pump to control the rate of heat generation.
-
-
Mixing: As mentioned earlier, efficient mixing is crucial for maintaining a homogeneous reaction mixture and preventing localized side reactions.
-
Solution: The type of agitator and its speed should be carefully selected based on the reactor geometry and the viscosity of the reaction mixture.
-
-
Safety:
-
Exothermic Reactions: The N-alkylation of pyrrole can be exothermic. A thorough safety assessment, including reaction calorimetry, should be performed before scaling up.
-
Handling of Reagents: Develop and follow strict standard operating procedures for handling large quantities of flammable solvents and corrosive/reactive bases.
-
III. Frequently Asked Questions (FAQs)
Q: What is the best base to use for the N-alkylation of pyrrole with ethyl chloroacetate?
A: While several bases can be effective, sodium hydride (NaH) in an anhydrous solvent like THF or DMF is a common and reliable choice for achieving high yields of the N-alkylated product.[1] For processes where handling NaH is a safety concern, using a combination of potassium carbonate (K2CO3) with a phase-transfer catalyst in a suitable solvent is an excellent alternative.[8]
Q: Can I use ethyl bromoacetate instead of ethyl chloroacetate?
A: Yes, ethyl bromoacetate is generally more reactive than ethyl chloroacetate and can be a good alternative, potentially allowing for milder reaction conditions or shorter reaction times. However, it is also more expensive.
Q: What is a typical yield for this reaction?
A: With an optimized procedure, yields of this compound can be in the range of 60-80%.
Q: How can I monitor the progress of the reaction?
A: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the product.
IV. Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for N-Alkylation of Pyrrole
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Yield of N-Alkylated Product (%) | Reference |
| 1 | NaH | THF | None | 25-60 | ~75 | [1] |
| 2 | K2CO3 | Acetonitrile | None | Reflux | Moderate | [1] |
| 3 | KOH | Toluene | TBAB | 80 | >90 | [3][4] |
| 4 | t-BuOK | THF | None | 45 | High | [4] |
TBAB: Tetrabutylammonium bromide
Protocol 1: N-Alkylation of Pyrrole using Sodium Hydride
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil.
-
Add anhydrous DMF (or THF) to the flask.
-
Cool the suspension to 0 °C and add pyrrole (1.0 equivalent) dropwise via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise at a rate that maintains the reaction temperature below 30 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or GC until the pyrrole is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: N-Alkylation of Pyrrole using Phase-Transfer Catalysis
-
To a round-bottom flask, add pyrrole (1.0 equivalent), powdered potassium hydroxide (2.0 equivalents), tetrabutylammonium bromide (0.05 equivalents), and toluene.
-
Heat the mixture to 80 °C with vigorous stirring.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise over 30 minutes.
-
Continue stirring at 80 °C for 4-6 hours, monitoring the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid salts and wash with toluene.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
V. Visualizations
Workflow for the Synthesis and Purification of this compound
Caption: A decision tree for troubleshooting low product yield.
VI. References
-
Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Synthetic Communications, 20(18), 2913-2922. [Link]
-
Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Marcel Dekker, Inc.
-
Vilotijevic, V., & Scott, F. J. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed, 20101102. [Link]
-
Vilotijevic, V., & Scott, F. J. (2021). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate. [Link]
-
Various Authors. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. ResearchGate. [Link]
-
Unnamed Author. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them. LinkedIn. [Link]
-
Unnamed Author. (n.d.). Optimized synthesis and characterization of ethyl N-cycloamine acetates. Galileu. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 8. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]
stability of ethyl 1H-pyrrol-1-ylacetate under different pH conditions
Welcome to the Technical Support Center for ethyl 1H-pyrrol-1-ylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various pH conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges and ensure the integrity of your experiments.
Introduction: Understanding the Chemistry of this compound
This compound is a molecule of interest in various research fields due to its pyrrole core, a common scaffold in biologically active compounds. The stability of this compound is paramount for its reliable use in experimental settings. The primary points of potential degradation are the ester functional group and the pyrrole ring itself. The ester is susceptible to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions. The pyrrole ring, while aromatic, can be prone to degradation, particularly polymerization, in strongly acidic environments.
This guide will delve into the specifics of how pH can impact the stability of this compound, providing you with the insights needed to handle and use this compound effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
The principal degradation pathway for this compound in aqueous solutions is the hydrolysis of the ethyl ester to form pyrrol-1-ylacetic acid and ethanol. This reaction can be catalyzed by both acid and base.[1]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the ester. This process is typically irreversible as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol (ethanol).
A secondary concern, particularly under strongly acidic conditions, is the potential for acid-catalyzed polymerization of the pyrrole ring.
Q2: How does the stability of this compound change with pH?
A typical pH-rate profile for ester hydrolysis shows that the rate of degradation is slowest in the neutral to slightly acidic pH range and increases significantly in both strongly acidic and alkaline conditions. Studies on other pyrrole-containing esters have shown stability at neutral and mildly alkaline pH (e.g., pH 7.4 and 9.0) but degradation at strongly acidic (pH 2.0) and highly alkaline (pH 13.0) conditions.[2]
Expected pH-Stability Profile:
| pH Range | Expected Stability | Primary Degradation Pathway |
| < 4 (Strongly Acidic) | Low | Acid-catalyzed ester hydrolysis. Potential for pyrrole ring polymerization. |
| 4 - 6 (Weakly Acidic) | Moderate to High | Slow acid-catalyzed ester hydrolysis. |
| 6 - 8 (Neutral) | High | Minimal hydrolysis. This is generally the optimal pH range for stability. |
| 8 - 10 (Weakly Basic) | Moderate | Slow base-catalyzed ester hydrolysis. |
| > 10 (Strongly Basic) | Low | Rapid base-catalyzed ester hydrolysis (saponification). |
Q3: What are the likely degradation products of this compound?
Based on the primary degradation pathway of ester hydrolysis, the expected degradation products are:
-
Pyrrol-1-ylacetic acid
-
Ethanol
Under conditions that might lead to the degradation of the pyrrole ring itself (e.g., strong acid), a complex mixture of polymeric materials could be formed.
Troubleshooting Guide
Problem: I am observing a loss of my compound in solution over time, even when stored at low temperatures.
Potential Cause: The pH of your solution may not be optimal for the stability of this compound.
Troubleshooting Steps:
-
Measure the pH of your solution: Use a calibrated pH meter to accurately determine the pH of your stock solutions and experimental buffers.
-
Adjust the pH to the optimal range: If the pH is in the strongly acidic or basic range, adjust it to a neutral or slightly acidic pH (ideally between 6 and 7.5) using a suitable buffer system.
-
Consider the buffer components: Be aware that some buffer components can participate in catalysis. Phosphate buffers are generally a good choice for maintaining a stable pH in the neutral range.
-
Work with freshly prepared solutions: Whenever possible, prepare solutions of this compound immediately before use to minimize degradation.
Problem: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC).
Potential Cause: These peaks could be degradation products of this compound.
Troubleshooting Steps:
-
Identify the main degradation product: The most likely degradation product is pyrrol-1-ylacetic acid. You can confirm this by:
-
Synthesizing or purchasing a standard of pyrrol-1-ylacetic acid and comparing its retention time with the unknown peak.
-
Using mass spectrometry (LC-MS) to determine the mass of the unknown peak and see if it corresponds to the mass of pyrrol-1-ylacetic acid.
-
-
Evaluate your experimental conditions:
-
pH: As discussed, extremes in pH will accelerate hydrolysis.
-
Temperature: Higher temperatures will increase the rate of degradation. Store stock solutions at low temperatures (e.g., 4°C or -20°C) and minimize the time your compound spends at elevated temperatures during experiments.
-
Light Exposure: While not as common for this class of compounds, photostability should be considered. Protect solutions from light, especially if you are working with them for extended periods.
-
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stable Stock Solution of this compound
This protocol provides a general guideline for preparing a stock solution with enhanced stability.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, Ethanol)
-
Aqueous buffer (e.g., 50 mM Phosphate buffer, pH 7.0)
-
Calibrated pH meter
-
Sterile, amber vials
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the compound in a minimal amount of a compatible anhydrous organic solvent (e.g., DMSO or ethanol).
-
Slowly add the desired aqueous buffer to the organic solution while stirring to achieve the final desired concentration.
-
Verify the final pH of the solution and adjust if necessary to be within the 6.0-7.5 range.
-
Store the stock solution in a tightly sealed amber vial at -20°C.
-
For working solutions, dilute the stock solution in the appropriate experimental buffer immediately before use.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop an HPLC method capable of separating this compound from its primary degradation product, pyrrol-1-ylacetic acid.[2][3][4]
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute the compounds. A good starting point would be a linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where both the parent compound and the degradation product have good absorbance (a diode array detector is recommended to determine the optimal wavelength).
-
Column Temperature: 30°C
Method Development and Validation:
-
Forced Degradation Studies: To ensure the method is "stability-indicating," you must demonstrate that the degradation products can be separated from the parent compound.
-
Acidic Degradation: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.
-
Basic Degradation: Incubate a solution in 0.1 M NaOH at room temperature for a shorter period (e.g., 1-2 hours).
-
Neutral Hydrolysis: Incubate a solution in water at an elevated temperature.
-
Oxidative Degradation: Treat a solution with a dilute solution of hydrogen peroxide.
-
-
Analyze the Stressed Samples: Inject the samples from the forced degradation studies into the HPLC system. The goal is to achieve baseline separation between the peak for this compound and any new peaks that appear.
-
Method Optimization: Adjust the gradient, mobile phase composition, and other chromatographic parameters as needed to improve the resolution between peaks.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.
Visualizing Degradation Pathways
The following diagrams illustrate the key chemical transformations and the workflow for stability analysis.
Caption: pH-dependent degradation pathways of this compound.
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Thermal Stability Studies of Ethyl 1H-Pyrrol-1-ylacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 1H-pyrrol-1-ylacetate. This guide is designed to provide in-depth technical assistance and troubleshooting for thermal stability studies of this compound. While direct thermal analysis data for this compound is not extensively published, this guide synthesizes information from related N-substituted pyrrole esters and general principles of thermal analysis to provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
While specific data for this compound is limited, we can infer its approximate thermal stability by examining related N-substituted pyrrole esters. Studies on various pyrrole esters have shown decomposition temperatures ranging from approximately 62°C to over 250°C[1]. For some N-substituted pyrrole esters, the most significant mass loss rates were observed at 208°C and 278°C[2]. Therefore, it is reasonable to hypothesize that this compound is stable at room temperature and likely begins to decompose at elevated temperatures, possibly in the range of 150-250°C. However, empirical testing is crucial to determine the exact decomposition profile.
Q2: Which analytical techniques are most suitable for assessing the thermal stability of this compound?
The primary techniques for evaluating the thermal stability of compounds like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is ideal for determining the decomposition temperature, observing multi-step degradation processes, and quantifying the amount of residual material.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine melting points, glass transitions, and the enthalpy of decomposition.[3]
Q3: What are the likely thermal decomposition products of this compound?
Based on the pyrolysis of other N-substituted pyrrole esters, the decomposition of this compound is expected to yield a variety of smaller molecules. Potential pyrolysis products could include 1H-pyrrole, ethyl propionate, and other volatile organic compounds.[2] The exact composition of the degradation products will depend on the pyrolysis temperature and atmosphere. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the recommended technique for identifying these decomposition products.[2][4]
Troubleshooting Guides
Issue 1: My TGA curve shows an unexpected mass loss at a low temperature (e.g., below 100°C). What could be the cause?
An early mass loss in a TGA experiment can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Volatilization of Solvents: The most common cause of early mass loss is the presence of residual solvents from the synthesis or purification process. Even trace amounts of solvents with low boiling points can lead to a noticeable mass drop at temperatures below their boiling points.
-
Solution: Ensure your sample is thoroughly dried before analysis. You can do this by placing it under a high vacuum for several hours or by gently heating it at a temperature well below its expected decomposition point.
-
-
Hygroscopic Nature of the Sample: If the compound is hygroscopic, it may have absorbed moisture from the atmosphere. This water will evaporate during the initial heating phase of the TGA experiment.
-
Solution: Handle and store your sample in a desiccator or a glove box with a dry atmosphere.
-
-
Low Boiling Point Impurities: The presence of volatile impurities from the starting materials or by-products of the synthesis can also cause early mass loss.
-
Solution: Re-purify your sample using an appropriate technique, such as recrystallization or column chromatography, and confirm its purity by methods like NMR or LC-MS.
-
Issue 2: The DSC thermogram of my sample shows a broad, poorly defined melting peak. How can I improve the result?
A broad melting peak in a DSC analysis often indicates the presence of impurities or issues with the experimental setup.
-
Sample Purity: Impurities can disrupt the crystal lattice of your compound, leading to a depression and broadening of the melting point.
-
Solution: As with the TGA issue, ensure your sample is of high purity.
-
-
Heating Rate: A high heating rate can cause thermal lag within the sample, resulting in a broader peak.
-
Solution: Reduce the heating rate. A typical heating rate for DSC analysis of organic compounds is 5-10°C/min. For higher resolution, you can use a slower rate, such as 1-2°C/min.
-
-
Sample Packing: Poor thermal contact between the sample and the DSC pan can also lead to a broad peak.
-
Solution: Ensure the sample is finely ground and evenly distributed at the bottom of the pan. Use a sample press to create a flat, dense sample puck.
-
-
Sample Mass: A large sample mass can also contribute to thermal gradients.
-
Solution: Use a smaller sample size, typically in the range of 2-5 mg.[5]
-
Issue 3: My TGA and DSC results are not reproducible between runs. What should I check?
Lack of reproducibility is a common challenge in thermal analysis. The following factors should be investigated:
-
Sample Heterogeneity: If your sample is not homogeneous, different aliquots will have slightly different compositions, leading to variations in the thermal data.
-
Solution: Ensure your sample is well-mixed and finely ground before taking aliquots for analysis.
-
-
Instrument Calibration: The temperature and heat flow calibrations of your TGA and DSC instruments can drift over time.
-
Solution: Regularly calibrate your instruments using certified reference materials (e.g., indium for DSC).
-
-
Atmosphere Control: The composition of the purge gas can significantly affect the decomposition pathway.
-
Solution: Ensure a consistent flow rate of the purge gas (e.g., nitrogen or air) in all experiments. Check for leaks in the gas lines.
-
-
Crucible Type: The type of crucible used can influence the results.
-
Solution: Use the same type of crucible (e.g., aluminum, ceramic) for all experiments. For volatile samples or to study decomposition without evaporation, consider using sealed pans with a pinhole.[6]
-
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the decomposition temperature and degradation profile of this compound.
Methodology:
-
Instrument Preparation:
-
Ensure the TGA is clean and the balance is tared.
-
Calibrate the instrument for mass and temperature according to the manufacturer's protocol.
-
-
Sample Preparation:
-
Place 5-10 mg of finely ground, dry this compound into a ceramic or aluminum TGA pan.
-
-
Experimental Parameters:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.[7]
-
-
-
Data Analysis:
-
Plot the mass loss (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).
-
Protocol 2: Differential Scanning Calorimetry (DSC) of this compound
Objective: To determine the melting point and enthalpy of fusion of this compound.
Methodology:
-
Instrument Preparation:
-
Calibrate the DSC for temperature and enthalpy using an indium standard.
-
-
Sample Preparation:
-
Weigh 2-5 mg of the sample into an aluminum DSC pan.[5]
-
Hermetically seal the pan to prevent volatilization before melting.
-
-
Experimental Parameters:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp from 25°C to a temperature approximately 30°C above the expected melting point at a heating rate of 10°C/min.
-
Cool back to 25°C at 10°C/min.
-
Perform a second heating cycle under the same conditions to observe any changes in the thermal behavior after the initial melt.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Determine the onset temperature of melting and the peak melting temperature.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.
-
Visualizations
Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for the comprehensive thermal stability analysis of this compound.
Troubleshooting Decision Tree for TGA
Caption: Decision tree for troubleshooting common issues in TGA experiments.
Comparative Data
The following table summarizes the thermal stability data for related N-substituted pyrrole esters to provide a comparative context for your studies.
| Compound | Analytical Method | Key Thermal Events | Reference |
| Di-O-isopropylidene-2,3:4,5-β-D-fructopyranosyl alanine ester (A-ARP) | TG-DTG | Largest mass-loss rate at 208°C | [2] |
| Di-O-isopropylidene-2,3:4,5-β-D-fructopyranosyl proline ester (P-ARP) | TG-DTG | Largest mass-loss rate at 278°C | [2] |
| Benzhydryl 1H-pyrrole-2-carboxylate | TG-DTG | Decomposition range: 70.9 - 250.0°C; Major mass loss at 219.0°C | [1] |
| Butyl 1H-pyrrole-2-carboxylate | TG-DTG | Decomposition range: 62.2 - 220.0°C; Greatest rate of disintegration at 124.3°C | [1] |
| Pentyl 1H-pyrrole-2-carboxylate | TG-DTG | Decomposition range: 65.7 - 230.0°C; Greatest rate of disintegration at 136.7°C | [1] |
References
-
The thermal stability of ethyl diazoacetate | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters - Wiley Online Library. Available at: [Link]
-
On the cause of low thermal stability of ethyl halodiazoacetates - Beilstein Journals. Available at: [Link]
-
Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed. Available at: [Link]
-
Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC - NIH. Available at: [Link]
-
Thermogravimetric analysis (TGA) curves for the different ethylene vinyl acetate (EVA) copolymers. - ResearchGate. Available at: [Link]
-
Differential scanning calorimetry curves for (A) first heating cycle,... - ResearchGate. Available at: [Link]
-
(PDF) Thermal decomposition of 1-ethyl-3-methylimidazolium acetate - ResearchGate. Available at: [Link]
-
Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed. Available at: [Link]
Sources
- 1. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
alternative solvents for the synthesis of ethyl 1H-pyrrol-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of ethyl 1H-pyrrol-1-ylacetate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the N-alkylation of pyrrole with ethyl chloroacetate, with a special focus on the implementation of alternative, greener solvent systems.
I. Core Concepts: The N-Alkylation of Pyrrole
The synthesis of this compound is a classic example of an N-alkylation reaction. In this process, the pyrrolic nitrogen, acting as a nucleophile, attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group. The reaction is typically facilitated by a base, which deprotonates the pyrrole, enhancing its nucleophilicity.
The choice of solvent is critical as it influences reaction rates, yields, and the ease of product isolation. While traditional volatile organic compounds (VOCs) have been widely used, there is a growing need for more sustainable alternatives.
II. Troubleshooting and FAQs: Navigating Your Synthesis
This section addresses common issues encountered during the synthesis of this compound and provides actionable troubleshooting steps.
Question 1: My reaction is sluggish or incomplete, resulting in a low yield of this compound. What are the possible causes and solutions?
Answer:
Several factors can contribute to a low-yielding reaction. A systematic approach to troubleshooting is recommended.
-
Insufficient Base: The base is crucial for deprotonating the pyrrole. If the base is weak, old, or used in insufficient quantity, the reaction will not proceed to completion.
-
Troubleshooting:
-
Ensure you are using at least one equivalent of a suitable base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if necessary.[1]
-
Use freshly dried base, as moisture can reduce its efficacy.
-
Consider using a stronger, non-nucleophilic base if you are still facing issues, but be mindful of potential side reactions.
-
-
-
Poor Solubility: If the pyrrole, ethyl chloroacetate, or the base has poor solubility in the chosen solvent, the reaction will be slow.
-
Troubleshooting:
-
For conventional solvents, consider switching to a more polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN), which are known to be effective for N-alkylation reactions.[2]
-
When using Deep Eutectic Solvents (DESs) or Ionic Liquids (ILs), ensure that your starting materials are soluble. Gentle heating can sometimes improve solubility.
-
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Troubleshooting:
-
Gradually increase the reaction temperature while monitoring for the formation of side products by TLC. For many N-alkylations, temperatures between room temperature and 80 °C are effective.
-
-
-
Catalyst Inactivation (for Phase-Transfer Catalysis): In Phase-Transfer Catalysis (PTC), the catalyst can be poisoned by impurities or degrade at high temperatures.
-
Troubleshooting:
-
Ensure high purity of reactants and solvent.
-
If using a thermally sensitive catalyst, maintain the recommended reaction temperature.
-
-
Question 2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize their formation?
Answer:
The formation of multiple products is a common challenge. The most likely side products in this synthesis are:
-
C-Alkylated Pyrrole: The pyrrolide anion is an ambident nucleophile, meaning it can react at both the nitrogen and carbon atoms. While N-alkylation is generally favored, C-alkylation can occur, leading to the formation of ethyl (1H-pyrrol-2-yl)acetate or ethyl (1H-pyrrol-3-yl)acetate.
-
Minimization Strategy: The choice of counter-ion and solvent can influence the N- vs. C-alkylation ratio. In general, polar aprotic solvents and the use of potassium as the counter-ion (from K₂CO₃) favor N-alkylation.
-
-
Dialkylation: If a strong base is used in excess, or if the reaction is left for too long at high temperatures, dialkylation of the pyrrole ring can occur.
-
Hydrolysis of Ethyl Chloroacetate: If there is moisture in the reaction, ethyl chloroacetate can hydrolyze to chloroacetic acid, which can then react with the base, reducing the yield of the desired product.
-
Minimization Strategy: Use anhydrous solvents and reagents.
-
Question 3: I am using a Deep Eutectic Solvent (DES) or an Ionic Liquid (IL) and I am having trouble isolating my product. What are the recommended work-up procedures?
Answer:
Product isolation from DESs and ILs requires different strategies compared to conventional solvents due to their low volatility and high viscosity.
-
Extraction with an Organic Solvent: This is the most common method.
-
Procedure: After the reaction is complete, add water to the reaction mixture to dissolve the DES or IL. Then, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or diethyl ether.[3][4] The product, being organic, will move into the organic layer.
-
Troubleshooting: If your product has some water solubility, you may have low extraction efficiency. In this case, you can try to saturate the aqueous layer with sodium chloride (brine) to "salt out" the organic product. Using a 3:1 mixture of chloroform and isopropanol can also be effective for extracting polar organic products from an aqueous phase.[5]
-
-
Distillation: If your product is volatile and thermally stable, you may be able to distill it directly from the reaction mixture under reduced pressure.[3] This leaves the non-volatile DES or IL behind, which can then be recycled.
-
Back-extraction: This method is useful for recovering the IL. After extracting the product with an organic solvent, the IL can often be recovered from the aqueous phase by evaporation of the water.[6]
III. Alternative Solvents: A Guide to Greener Synthesis
The move towards more sustainable chemistry has led to the exploration of alternative solvents for organic synthesis. For the N-alkylation of pyrrole, Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) are promising options.
Deep Eutectic Solvents (DESs)
DESs are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt like choline chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or a carboxylic acid.[7] They are attractive alternatives due to their low cost, biodegradability, and simple preparation.
A commonly used DES is a 1:2 molar mixture of choline chloride and urea. This mixture is a liquid at room temperature with a freezing point of 12 °C, despite both components being solids at this temperature.[7]
Table 1: Physicochemical Properties of Selected Choline Chloride-Based DESs
| Hydrogen Bond Donor (HBD) | Molar Ratio (ChCl:HBD) | Density (g/cm³ at 298.15 K) | Viscosity (cP at 298.15 K) |
| Urea | 1:2 | ~1.25 | ~750 |
| Glycerol | 1:2 | ~1.19 | ~376 |
| Ethylene Glycol | 1:2 | ~1.12 | ~36 |
Note: These values are approximate and can vary depending on the source and water content.[8]
The high viscosity of some DESs can sometimes lead to slower reaction rates due to mass transfer limitations. Adding a small amount of water can significantly reduce the viscosity, but it may also affect the reaction's outcome.[9]
Ionic Liquids (ILs)
ILs are salts with melting points below 100 °C. They are composed of a large organic cation and an organic or inorganic anion. Imidazolium-based ILs are commonly used in organic synthesis.[10][11] They offer benefits such as high thermal stability, low vapor pressure, and tunable properties.
Table 2: Viscosity of Selected Imidazolium-Based Ionic Liquids
| Ionic Liquid | Viscosity (cP at 298.15 K) |
| [BMIM][BF₄] (1-Butyl-3-methylimidazolium tetrafluoroborate) | ~106 |
| [BMIM][PF₆] (1-Butyl-3-methylimidazolium hexafluorophosphate) | ~217 |
| [EMIM][Tf₂N] (1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) | ~34 |
Note: Viscosity is highly dependent on the cation, anion, and alkyl chain length.[11]
Phase-Transfer Catalysis (PTC)
PTC is a powerful technique that facilitates the reaction between reactants in different phases (e.g., a solid base and an organic solution). A phase-transfer catalyst, typically a quaternary ammonium salt, transports one of the reactants (in this case, the deprotonated pyrrole anion) into the phase containing the other reactant. This can often be done with minimal solvent or even under solvent-free conditions.
IV. Experimental Protocols
Here we provide a baseline protocol using a conventional solvent and a suggested protocol for using a Deep Eutectic Solvent.
Protocol 1: Synthesis of this compound using a Conventional Solvent (Acetone)
This protocol is a standard method for the N-alkylation of pyrrole.
Materials:
-
Pyrrole
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add pyrrole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension and add ethyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound using a Deep Eutectic Solvent (Choline Chloride:Urea)
This protocol provides a greener alternative to the conventional method.
Materials:
-
Choline chloride
-
Urea
-
Pyrrole
-
Ethyl chloroacetate
-
Potassium Carbonate (K₂CO₃)
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar with heating capabilities
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare the DES: In a flask, combine choline chloride (1.0 eq) and urea (2.0 eq). Heat the mixture to 80 °C with stirring until a clear, homogeneous liquid is formed. Cool the DES to room temperature.
-
To the DES, add pyrrole (1.0 eq) and potassium carbonate (1.5 eq). Stir until the solids are well suspended.
-
Add ethyl chloroacetate (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC (by taking a small aliquot, dissolving it in a conventional solvent, and spotting on a TLC plate).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the flask to dissolve the DES and any remaining salts.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with deionized water (1x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
V. Visualization of the Workflow
Diagram 1: General N-Alkylation Workflow
Caption: General workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low reaction yield.
VI. References
-
Abbott, A. P., Capper, G., Davies, D. L., Rasheed, R. K., & Tambyrajah, V. (2003). Novel solvent properties of choline chloride/urea mixtures. Chemical Communications, (1), 70-71.
-
(Reference for C-alkylation side product - general knowledge, can be found in advanced organic chemistry textbooks)
-
(Reference for adding water to DES to reduce viscosity - general knowledge in the field)
-
Welton, T. (1999). Room-temperature ionic liquids. Solvents for synthesis and catalysis. Chemical Reviews, 99(8), 2071-2084.
-
(Reference for imidazolium-based ILs - general knowledge, can be found in reviews on ionic liquids)
-
(Reference for PTC - general knowledge, can be found in specialized books on the topic)
-
(Reference for work-up of reactions in conventional solvents - general lab practice)
-
(Reference for physicochemical properties of DES - can be found in various published papers)
-
(Reference for physicochemical properties of ILs - can be found in various published papers)
-
(Reference for troubleshooting low yield in N-alkylation - general knowledge from organic synthesis literature)
-
(Reference for work-up of reactions in DES/ILs - can be found in reviews on green chemistry)
-
(Reference for purification of products from DES/ILs - can be found in reviews on green chemistry)
-
(Reference for extraction from ILs - can be found in reviews on ILs in synthesis)
-
(Reference for distillation from ILs - can be found in reviews on ILs in synthesis)
-
(Reference for back-extraction of ILs - can be found in reviews on ILs in synthesis)
-
(Reference for using K2CO3 or NaH as base - general knowledge from organic synthesis literature)
-
(Reference for extraction from DES - can be found in reviews on DESs in synthesis)
-
(Reference for troubleshooting multiple spots on TLC - general knowledge from organic synthesis literature)
-
(Reference for using DMF/ACN for N-alkylation - general knowledge from organic synthesis literature)
-
(Reference for salting out effect - general lab practice)
-
(Reference for using chloroform/isopropanol for extraction - a known technique for polar compounds)
-
(Reference for N-alkylation of pyrrole with ethyl chloroacetate - can be found in older literature or synthesis databases)
-
(Reference for using anhydrous reagents - general lab practice)
-
(Reference for PTC catalysts - general knowledge from PTC literature)
-
(Reference for thermal stability of PTC catalysts - general knowledge from PTC literature)
-
(Reference for work-up of polar solvents - general lab practice)
-
(Reference for C-alkylation minimization - can be found in specialized literature on pyrrole chemistry)
-
(Reference for dialkylation minimization - general knowledge from organic synthesis literature)
-
(Reference for hydrolysis of ethyl chloroacetate - general knowledge of ester chemistry)
-
(Reference for using DMF/ACN for N-alkylation - general knowledge from organic synthesis literature)
-
(Reference for heating N-alkylation reactions - general lab practice)
-
(Reference for monitoring by TLC - general lab practice)
-
(Reference for purification by distillation/chromatography - general lab practice)
-
(Reference for preparation of DES - standard procedure)
-
(Reference for heating reactions in DES - common practice)
-
(Reference for work-up of reactions in DES - common practice)
-
(Reference for purification of products from DES - common practice)
-
(Reference for viscosity of DESs and ILs - can be found in the literature)
-
(Reference for properties of choline chloride:urea - well-documented in the literature)
-
(Reference for properties of imidazolium ILs - well-documented in the literature)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Workup [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
- 7. Deep eutectic solvent - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Byproduct Formation in Pyrrole N-Alkylation
A Specialist Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to a critical challenge in synthetic chemistry: the selective N-alkylation of pyrroles. This guide is designed to provide you, as a researcher, scientist, or drug development professional, with actionable insights and troubleshooting strategies to minimize byproduct formation and enhance the efficiency of your reactions. As Senior Application Scientists, we understand that success in the lab is not just about following a protocol, but about comprehending the underlying principles to make informed decisions when challenges arise.
The inherent nucleophilic character of the pyrrole ring presents a classic chemoselectivity problem. While N-alkylation is often the desired transformation, competitive C-alkylation can lead to difficult-to-separate isomeric mixtures, reducing yields and complicating downstream processing. This resource will delve into the mechanistic nuances of this reaction and provide practical solutions to steer the reaction towards the desired N-alkylated product.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the common issues encountered during pyrrole N-alkylation.
FAQ 1: I'm observing a significant amount of C-alkylated byproduct in my reaction. What are the primary factors influencing the N- vs. C-alkylation selectivity?
Answer: The regioselectivity of pyrrole alkylation is a delicate balance of several interconnected factors. The pyrrolide anion, formed upon deprotonation, is an ambident nucleophile, meaning it can react at either the nitrogen or the carbon atoms (typically C2 or C3). The outcome of the reaction is governed by the principles of Hard and Soft Acid-Base (HSAB) theory and kinetic versus thermodynamic control.
-
The Nature of the Pyrrolide Salt and Solvent: The degree of association between the pyrrolide anion and its counter-ion is paramount.
-
To favor N-alkylation , you want to promote the formation of a "soft" nucleophile at the nitrogen. This is achieved by using more ionic nitrogen-metal bonds (e.g., with potassium or sodium salts) in a more solvating, polar aprotic solvent like DMF or DMSO.[1][2] These solvents effectively solvate the cation, leading to a more "free" and reactive pyrrolide anion where the nitrogen, being more electronegative, acts as the primary nucleophilic center.
-
C-alkylation is favored under conditions that promote a "harder" nucleophilic character at the carbon atoms. This often occurs with less ionic salts (like lithium) or in less polar, non-solvating solvents where the cation remains tightly associated with the nitrogen, making the carbon atoms more available for attack.
-
-
The Alkylating Agent: The nature of the electrophile also plays a crucial role.
-
"Hard" electrophiles , such as methyl iodide, tend to react faster at the more electronegative nitrogen atom, favoring N-alkylation.
-
"Softer" electrophiles , like allyl or benzyl halides, can show a greater propensity for C-alkylation.
-
-
Reaction Temperature: Lower temperatures generally favor the kinetically controlled product, which is often the N-alkylated isomer. Higher temperatures can lead to equilibration and the formation of the thermodynamically more stable C-alkylated products.
FAQ 2: Which base should I choose for optimal N-alkylation, and why?
Answer: The choice of base is critical as it dictates the nature of the pyrrolide salt formed.
-
Strong, Non-Nucleophilic Bases are Preferred: Bases like sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (t-BuOK) are excellent choices.[3] They are strong enough to completely deprotonate the pyrrole, generating the pyrrolide anion, but are not nucleophilic themselves, thus avoiding competition with the pyrrolide for the alkylating agent.
-
Carbonate and Hydroxide Bases: While weaker bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) can be effective, they often require more forcing conditions (higher temperatures) or the use of phase-transfer catalysis to achieve high yields.[4][5] In some instances, using finely powdered KOH or K₂CO₃ can be advantageous.[3]
-
Steric Hindrance: In cases where the pyrrole is sterically hindered, a less hindered base might be necessary to ensure efficient deprotonation.
FAQ 3: How does the solvent impact the regioselectivity of my pyrrole alkylation?
Answer: The solvent's role extends beyond simply dissolving the reactants; it actively influences the reactivity of the pyrrolide anion.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These are generally the solvents of choice for promoting N-alkylation. Their ability to solvate the cation of the pyrrolide salt separates the ion pair, making the nitrogen atom more accessible and nucleophilic.[1][2][3] Toluene or THF are often preferred due to their lower boiling points, which simplifies product recovery.[3]
-
Protic Solvents (e.g., Ethanol, Water): These should generally be avoided. They can protonate the highly basic pyrrolide anion, quenching the reaction, and can also participate in side reactions.
-
Non-polar Solvents (e.g., Hexane, Toluene): In these solvents, the pyrrolide salt exists as a tight ion pair. This can shield the nitrogen atom and enhance the nucleophilicity of the carbon atoms, leading to a higher proportion of C-alkylation.
FAQ 4: I'm still getting a mixture of products. Are there any advanced techniques I can employ to improve N-selectivity?
Answer: When standard methods fall short, several advanced strategies can be implemented.
-
Phase-Transfer Catalysis (PTC): This is a powerful technique for N-alkylation, particularly when using solid bases like KOH or K₂CO₃.[3][6] A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, transports the pyrrolide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides. This "naked" anion is highly reactive at the nitrogen. Asymmetric phase-transfer catalysis has also been developed for enantioselective alkylations.[7][8][9]
-
Protecting Groups: In complex syntheses, it may be necessary to protect the carbon positions of the pyrrole ring to ensure exclusive N-alkylation. While this adds extra steps (protection and deprotection), it can be the most reliable method for achieving the desired regioselectivity. Sulfonyl groups are common for this purpose due to their electron-withdrawing nature, which deactivates the ring towards electrophilic attack.[10] N-alkoxycarbonyl groups are also a viable, though less utilized, option.[11]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride in THF
This protocol is a robust starting point for the N-alkylation of many pyrrole derivatives.[12]
Materials:
-
2,3,4,5-tetramethyl-1H-pyrrole (or other pyrrole derivative)
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the pyrrole derivative (1.0 eq).
-
Add anhydrous THF to dissolve the pyrrole.
-
Under a positive pressure of nitrogen, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The evolution of hydrogen gas should cease.
-
Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive alkylating agents.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis
This method is particularly useful with less reactive alkyl halides and avoids the need for strong, pyrophoric bases.[3][6]
Materials:
-
Pyrrole
-
Alkyl chloride
-
Potassium tert-butoxide (t-BuOK) or powdered Potassium Hydroxide (KOH)
-
Resin-supported Polyethylene Glycol (PEG) as the phase-transfer catalyst
-
Anhydrous Tetrahydrofuran (THF) or Toluene
Procedure:
-
In a three-necked flask fitted with a condenser and under a nitrogen atmosphere, swell the resin-supported PEG (as catalyst) in THF for 1 hour.[3]
-
Add potassium tert-butoxide (1.0 eq) and stir the mixture for 30 minutes.[3]
-
Add the pyrrole (1.0 eq) and continue stirring for 1 hour.[3]
-
Add a solution of the alkyl chloride (0.7-1.0 eq) in THF dropwise.[3]
-
Stir the reaction mixture overnight. Gentle heating (e.g., 45 °C) may be necessary.[3]
-
After the reaction is complete, filter the mixture to recover the resin catalyst.[3]
-
Wash the resin with methanol.[3]
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.[3]
-
Purify by column chromatography if necessary.
Data Presentation
Table 1: Influence of Base and Solvent on the N-Alkylation of Pyrrole
| Entry | Base (equiv.) | Solvent | Alkylating Agent | Temperature (°C) | Yield of N-alkylated product (%) | Reference |
| 1 | KOH (1.2) | Acetone | Propargyl bromide | Room Temp | 10 | [4] |
| 2 | K₂CO₃ (4.0) | DMF | Propargyl bromide | Room Temp | 87 | [4] |
| 3 | K₂CO₃ (4.0) | DMF | Propargyl bromide | 65 | 85 | [4] |
| 4 | t-BuOK (1.0) | THF | Various alkyl chlorides | 45 | High | [3] |
| 5 | KOH (powdered) | Toluene/THF | Various alkyl chlorides | 45 | Good | [3] |
This table is a representative summary and specific yields will vary depending on the pyrrole substrate and alkylating agent.
Visualizations
Logical Flowchart for Troubleshooting Poor N-Alkylation Selectivity
Caption: Troubleshooting workflow for poor N-alkylation selectivity.
Reaction Mechanism: N- vs. C-Alkylation of the Pyrrolide Anion
Caption: Competing N- and C-alkylation pathways of the pyrrolide anion.
References
-
Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Synthetic Communications, 20(18), 2913-2920. [Link]
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Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Marcel Dekker, Inc.[Link]
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Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 16(41), 12462-73. [Link]
-
de Oliveira, R. A., et al. (2018). Optimization of reaction conditions for the N-alkylation of pyrrole 2a. ResearchGate. [Link]
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Unknown. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. ResearchGate. [Link]
-
O'Brien, A. G., et al. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 78(13), 6791–6798. [Link]
-
Request PDF. (2025). Pyrrole Protection. ResearchGate. [Link]
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Request PDF. (2025). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate. [Link]
-
The University of Texas at Austin. (n.d.). N-alkynylations of substituted pyrroles with 1-bromo-1-alkynes and C-alkylations and C-alkenylations of cyclic 1,2-diketones. [Link]
-
Schmermund, L., et al. (2019). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 58(46), 16504-16508. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
Larsen, C. H., & Ghadiri, M. R. (2010). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Organic letters, 12(12), 2844–2847. [Link]
-
Wang, Z., et al. (2021). Asymmetric Synthesis of N–N Axially Chiral Compounds by Phase-Transfer-Catalyzed Alkylations. Organic Letters, 24(1), 183-188. [Link]
-
Bellan, A. B., et al. (2020). Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. Chemistry – A European Journal, 26(41), 8951-8961. [Link]
-
Wang, H., et al. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers, 8(19), 5369-5374. [Link]
-
Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole. [Link]
-
Papadopoulos, E. P., & Tabello, K. I. Y. (1969). Alkylation of alkali metal salts of pyrrole with allyl and propyl tosylate. The Journal of Organic Chemistry, 34(11), 3502-3504. [Link]
-
Donzello, M. P., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega, 7(38), 34386–34396. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
Bautista-Jiménez, D., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(21), 7232. [Link]
-
Jennings, L. D., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 230-238. [Link]
-
Vasylenko, T., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(11), 3350. [Link]
-
Organ, M. G., et al. (2019). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(1), 9-17. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Majdecki, M., & Jurczak, J. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
-
Esser, L., et al. (2015). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv. [Link]
-
Request PDF. (2025). Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. ResearchGate. [Link]
-
Bakos, B., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2307. [Link]
-
Macmillan Group. (n.d.). New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation. [Link]
-
Request PDF. (2025). ChemInform Abstract: One‐Pot Directed Alkylation/Deprotection Strategy for the Synthesis of Substituted Pyrrole[3,4‐d]pyridazinones. ResearchGate. [Link]
-
Heaney, H., & Ley, S. V. (1970). N-alkylation of indole and pyrroles in dimethyl sulphoxide. Journal of the Chemical Society C: Organic, 575-577. [Link]
-
Scribd. (n.d.). Pyrrole. [Link]
-
American Chemical Society. (n.d.). 3-Alkylation of the pyrrole ring. III. Journal of the American Chemical Society. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ethyl 1H-pyrrol-1-ylacetate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the integrity of every component is paramount. Ethyl 1H-pyrrol-1-ylacetate, a heterocyclic building block, holds potential in the synthesis of novel therapeutic agents. Ensuring its purity, stability, and concentration requires analytical methods that are not just functional, but rigorously validated to be fit for purpose. This guide provides an in-depth, experience-driven comparison of potential analytical methods for this compound, grounded in the authoritative framework of international regulatory standards.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3]. This process is a cornerstone of quality assurance, ensuring that the data generated is reliable, reproducible, and accurate[4][5]. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, which is adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[6][7][8].
Choosing the Right Tool: A Comparative Overview of Analytical Techniques
For a molecule like this compound, which possesses moderate polarity and volatility, two techniques stand out as primary candidates for quantitative analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between them is not arbitrary; it is dictated by the specific requirements of the analysis—be it routine quality control, stability testing, or impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): Often the workhorse of pharmaceutical analysis, HPLC separates components in a liquid mobile phase based on their interactions with a stationary phase. Its versatility in column chemistry and mobile phase composition allows for the analysis of a wide range of compounds, including those that are non-volatile or thermally sensitive.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. The gas chromatograph separates components in a gaseous mobile phase, and the mass spectrometer provides highly specific identification and quantification based on the mass-to-charge ratio of the ionized analyte and its fragments.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Broad; suitable for non-volatile and thermally labile compounds. | Restricted to volatile and thermally stable compounds. |
| Specificity | Good, especially with specific detectors like Diode Array (DAD/PDA). | Excellent; mass spectrometer provides structural information for definitive identification. |
| Sample Prep | Generally involves dissolving the sample in a suitable solvent. | May require derivatization to increase volatility; sample must be in a volatile solvent. |
| Sensitivity | Varies by detector; typically in the µg/mL to ng/mL range. | Generally offers higher sensitivity, often in the ng/mL to pg/mL range. |
| Common Use | Assay, impurity quantification, stability studies. | Analysis of residual solvents, volatile impurities, and thermally stable analytes. |
The Validation Workflow: A Structured Approach
The validation process follows a predefined protocol to evaluate the performance characteristics of the analytical method[3][9]. This ensures that the method is suitable for its intended use, whether it's for quantifying the main component or detecting trace-level impurities.
Caption: The Analytical Method Validation Workflow, from planning to lifecycle management.
Dissecting the Core Validation Parameters
According to the ICH Q2(R2) guideline, a quantitative analytical method must be validated for several key performance characteristics[1][4]. Below, we compare how these parameters would be assessed for both an HPLC and a GC-MS method for this compound.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components[4][10].
-
Causality: We must prove that the signal we measure comes only from our target analyte. In drug development, a product is rarely 100% pure. We need to be certain that synthetic by-products or degradants do not co-elute and artificially inflate the result for the main compound.
-
HPLC Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the analyte's retention time.
-
Analyze a sample of this compound spiked with known related substances or impurities.
-
Perform forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) and demonstrate that the degradation peaks are resolved from the main analyte peak. A Peak Purity analysis using a DAD/PDA detector is crucial here.
-
-
GC-MS Protocol:
-
The mass spectrometer provides inherent specificity. Analyze a blank and a spiked sample.
-
Confirm that the mass spectrum of the analyte peak in a sample matches that of a pure reference standard.
-
Utilize extracted ion chromatograms for specific mass fragments of the analyte to eliminate interference from other co-eluting compounds.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range[4]. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity[1][9].
-
Causality: To quantify an unknown sample, we rely on a calibration curve generated from standards of known concentration. This relationship must be linear to ensure that the calculated concentration of the unknown is accurate. The range must cover the expected concentrations in real samples, from low-level impurities to super-potent assays.
-
Protocol (HPLC & GC-MS):
-
Prepare a series of at least five standard solutions of this compound covering the expected range (e.g., for an assay, typically 80% to 120% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999, and the y-intercept should be close to zero.
-
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[4][10]. It is typically determined by recovery studies.
-
Causality: Accuracy confirms that there is no systematic error or bias in the method. It answers the question: "If I put a known amount of analyte into my sample, can I measure that exact amount back?" This is critical for correct dosage and safety.
-
Protocol (HPLC & GC-MS):
-
Prepare a sample matrix (placebo) and spike it with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level (for a total of nine determinations).
-
Analyze the samples and calculate the percentage recovery for each.
-
The mean recovery should be within a predefined acceptance criterion (e.g., 98.0% to 102.0%).
-
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[11]. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Causality: Precision demonstrates the random error of a method. A precise method will yield very similar results every time it is performed. This is essential for reliable batch-to-batch comparisons and for detecting small changes in product quality over time.
-
Protocol (HPLC & GC-MS):
-
Repeatability: Prepare a minimum of six independent samples of this compound at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD). A typical acceptance criterion is ≤ 2.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. The %RSD is calculated for the combined results.
-
Detection Limit (LOD) and Quantitation Limit (LOQ)
LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[12].
-
Causality: These parameters are crucial for impurity and degradation product analysis. We must be able to not only see a potentially harmful impurity (LOD) but also to reliably measure its amount (LOQ) to ensure it is below safety thresholds.
-
Protocol (HPLC & GC-MS):
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ[12]. This is done by injecting progressively more dilute solutions.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve[12].
-
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters[10].
-
Causality: No method can be performed perfectly identically every single time in a real-world QC lab. Robustness testing ensures that minor fluctuations in method parameters (like mobile phase pH, column temperature, or flow rate) will not significantly impact the results, proving the method is reliable for routine use.
-
Protocol (HPLC):
-
Vary parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase organic content (e.g., ± 2%).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase pH (e.g., ± 0.2 units).
-
-
Analyze the sample under each modified condition and evaluate the impact on retention time, peak shape, and quantitative results.
-
-
Protocol (GC-MS):
-
Vary parameters such as:
-
Injector temperature (e.g., ± 10 °C).
-
Oven temperature ramp rate (e.g., ± 1 °C/min).
-
Carrier gas flow rate (e.g., ± 0.1 mL/min).
-
-
Comparative Performance Data (Hypothetical)
The following table summarizes realistic, hypothetical validation data for the assay of this compound.
| Validation Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Specificity | Peak Purity > 99.5%; No interference from degradants | Correct mass spectrum match; No interference in extracted ion chromatogram | Specific for the analyte |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (Assay) | 20 - 180 µg/mL | 0.5 - 30 µg/mL | Covers normal test range (e.g., 80-120%) |
| Accuracy (% Recovery) | 99.5% (RSD: 0.8%) | 100.2% (RSD: 0.6%) | 98.0% - 102.0% |
| Precision (Repeatability %RSD) | 0.7% | 0.5% | ≤ 2.0% |
| Precision (Intermediate %RSD) | 1.1% | 0.9% | ≤ 2.0% |
| LOQ | 0.5 µg/mL | 0.05 µg/mL | Sufficiently low for impurity analysis |
| LOD | 0.15 µg/mL | 0.015 µg/mL | Sufficiently low for impurity detection |
Logical Relationships in Method Validation
The validation parameters are not independent islands. They are interconnected, with the results of one often supporting another.
Caption: Interconnectivity of core analytical validation parameters.
Conclusion
Both HPLC and GC-MS can be developed into robust, reliable, and accurate methods for the analysis of this compound.
-
Choose HPLC for routine quality control assays where high throughput and applicability to potentially non-volatile impurities are key. Its robustness and widespread availability make it a pragmatic choice for most pharmaceutical labs.
-
Choose GC-MS when ultimate specificity and high sensitivity are required, for instance, in identifying unknown trace impurities or performing metabolic studies. The structural information from the mass spectrometer is invaluable for research and development.
Ultimately, the choice of method must be guided by the Analytical Target Profile (ATP)—the predefined objectives for the method's performance[13]. The validation process is the documented evidence that proves the chosen analytical procedure is fit for its intended purpose, ensuring data integrity and product quality throughout the drug development lifecycle[2][8].
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
- Highlights from FDA's Analytical Test Method Valid
- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy - gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- ICH and FDA Guidelines for Analytical Method Valid
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy - gmp-compliance.org.
- FDA Releases Guidance on Analytical Procedures. (2024).
- ICH Q2(R2)
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency.
- (PDF) Validation of Analytical Methods. (n.d.).
- A review on analytical method validation and its regulatory perspectives. (2019). Journal of Drug Delivery and Therapeutics.
- a brief review on: method validation. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
Sources
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A Senior Application Scientist's Guide to Ethyl vs. Methyl 1H-Pyrrol-1-ylacetate: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision point that influences synthesis efficiency, scalability, and the ultimate biological profile of a target molecule. Within the vast landscape of heterocyclic chemistry, the pyrrole nucleus stands out as a privileged scaffold, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Simple N-substituted pyrroles, such as ethyl and methyl 1H-pyrrol-1-ylacetate, are common building blocks. While structurally similar, the choice between the ethyl and methyl ester can have subtle but significant implications for reactivity, purification, and downstream applications.
This guide provides an in-depth comparative analysis of these two key intermediates. Moving beyond a simple catalog of properties, we will delve into the causal reasoning behind experimental choices, compare reaction dynamics, and contextualize their application in modern research, grounded in experimental data and established chemical principles.
Physicochemical Properties: A Head-to-Head Comparison
The initial point of comparison lies in the fundamental physicochemical properties of the two molecules. These characteristics, summarized in the table below, influence everything from solvent choice and reaction conditions to purification strategies and pharmacokinetic profiles in biological systems. The addition of a single methylene unit in the ethyl ester leads to predictable variations in molecular weight, boiling point, and lipophilicity.
| Property | Mthis compound | This compound | Rationale for Difference |
| Molecular Formula | C₇H₉NO₂ | C₈H₁₁NO₂ | Addition of a -CH₂- group. |
| Molecular Weight | 139.15 g/mol | 153.18 g/mol | Increased mass from the additional methylene unit. |
| Boiling Point (est.) | ~200-220 °C | ~220-240 °C | Higher molecular weight and increased van der Waals forces lead to a higher boiling point. |
| Density (est.) | ~1.08 g/cm³ | ~1.05 g/cm³ | Generally, density decreases slightly with increasing alkyl chain length in a homologous series. |
| logP (est.) | ~1.1 | ~1.5 | The ethyl group is more lipophilic than the methyl group, increasing the partition coefficient. |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | No significant difference in chromophores. |
Note: Estimated values are based on data for structurally related compounds such as 1-methylpyrrole, 1-ethylpyrrole, and other pyrrole esters.[4][5][6][7][8][9][10]
Synthesis: The N-Alkylation of Pyrrole
The most direct and common route to both esters is the N-alkylation of pyrrole with the corresponding alkyl haloacetate. The choice of base and solvent is critical for achieving high yield and purity. A strong, non-nucleophilic base is required to deprotonate the pyrrole nitrogen without competing in the subsequent substitution reaction.
Causality in Protocol Design:
-
Base Selection: Sodium hydride (NaH) is an ideal choice. As an insoluble, non-nucleophilic base, it irreversibly deprotonates the pyrrole in an aprotic solvent, driving the equilibrium to the pyrrolide anion. The only byproduct is hydrogen gas, which is easily removed, simplifying workup. Weaker bases like potassium carbonate can be used but often require harsher conditions (higher temperatures, longer reaction times) and may result in lower yields.
-
Solvent Choice: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are essential. They effectively solvate the sodium cation of the pyrrolide salt without interfering with the nucleophilicity of the pyrrolide anion. Protic solvents (e.g., ethanol) are incompatible as they would be deprotonated by NaH and would quench the pyrrolide anion.
-
Temperature Control: The initial deprotonation is typically performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation is often allowed to warm to room temperature to ensure a reasonable reaction rate.
Standardized Experimental Protocol:
-
Inert Atmosphere: A dry, round-bottomed flask is charged with sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and suspended in anhydrous THF under an inert atmosphere (Nitrogen or Argon).
-
Deprotonation: The suspension is cooled to 0 °C in an ice bath. A solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous THF is added dropwise via a syringe. The mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.
-
Alkylation: The corresponding haloacetate (methyl bromoacetate or ethyl bromoacetate, 1.1 equivalents) is added dropwise to the solution of the sodium pyrrolide at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of water. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.
Caption: Mechanism of base-catalyzed hydrolysis of 1H-pyrrol-1-ylacetates.
Spectroscopic Characterization: Distinguishing Features in ¹H NMR
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a clear and unambiguous method to distinguish between the two esters. The signals from the pyrrole ring protons will be nearly identical in both compounds, but the ester portion provides a distinct signature.
-
Mthis compound: Will exhibit a sharp singlet integrating to 3 protons around 3.7 ppm, corresponding to the methyl ester group (-OCH₃). [11][12]* This compound: Will show a more complex pattern for the ethyl group: a quartet integrating to 2 protons around 4.1 ppm (-OCH₂CH₃) and a triplet integrating to 3 protons around 1.2 ppm (-OCH₂CH₃). [13][14][15]The splitting arises from spin-spin coupling between the adjacent methylene and methyl protons.
Biological and Pharmacological Context
The pyrrole ring is a cornerstone of many biologically active molecules, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties. [3][16][17]While ethyl and mthis compound are typically viewed as synthetic intermediates rather than final drug products, the choice of ester can be a strategic decision in a drug discovery program.
-
Prodrug Strategies: The ester group can be used as a bioreversible promoiety to improve the pharmacokinetic properties of a parent drug containing a carboxylic acid. Ethyl esters are generally more lipophilic than methyl esters, which can enhance membrane permeability and absorption. The rate of in vivo hydrolysis by esterase enzymes can also differ, affecting the drug's release profile and duration of action.
-
Metabolic Stability: The methyl vs. ethyl group can influence the metabolic stability of a molecule at sites other than the ester. The choice may be dictated by the need to block or permit metabolism by cytochrome P450 enzymes.
-
Observed Activities: While direct comparative studies are scarce, various functionalized pyrrole ethyl and methyl esters have been investigated for biological activity. For example, certain pyrrole-containing compounds have shown potential as aldose reductase inhibitors or for their antioxidant properties. [18][19]The specific ester can modulate the potency and selectivity of these interactions.
Conclusion and Recommendations for the Researcher
The decision to use ethyl versus mthis compound should be guided by the specific goals of the research.
-
Choose Mthis compound for:
-
Rapid Reactions: When slightly faster reaction kinetics for ester transformations (e.g., hydrolysis) are desired.
-
Simplified Analysis: When the clean singlet in the ¹H NMR spectrum is advantageous for simplifying spectral analysis of complex molecules.
-
Cost and Availability: In some cases, the methyl analogue may be more readily available or less expensive.
-
-
Choose this compound for:
-
Prodrug Development: When aiming to increase lipophilicity and modulate the pharmacokinetic profile of a parent carboxylic acid.
-
Fine-Tuning Solubility: The ethyl group can provide slightly better solubility in less polar organic solvents, which may be advantageous in certain reaction or purification schemes.
-
Metabolic Considerations: When the ethyl group is hypothesized to confer a more favorable metabolic profile compared to the methyl group.
-
Ultimately, both molecules are exceptionally useful and versatile building blocks. By understanding the subtle but important differences in their properties and reactivity, the informed researcher can make a strategic choice that best aligns with the demands of their synthetic route and the desired properties of their final target molecule.
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Chemsrc. Ethyl (2-formyl-1H-pyrrol-1-yl)acetate. [Link]
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Zeng, Y., et al. (2008). Methyl (1H-pyrrol-2-ylcarbonylamino)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1867. [Link]
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Quora. What is the order of hydrolysis of ethyl acetate?. (2018). [Link]
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ChemSynthesis. ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. [Link]
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The Good Scents Company. methyl 1-methyl-2-pyrrole acetate. [Link]
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The Good Scents Company. 1-ethyl pyrrole. [Link]
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Whalley, W. B. (1959). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Transactions of the Faraday Society, 55, 798-804. [Link]
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IJRAR. Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). (2019). [Link]
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Cheméo. Chemical Properties of 1H-Pyrrole, 1-methyl- (CAS 96-54-8). [Link]
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University of Birmingham. Spectra of ethyl acetate. [Link]
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PubChem. ethyl 2-(2-methyl-1H-pyrrol-3-yl)acetate. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031523). [Link]
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Anantakrishnan, S. V. (1963). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 57(2), 85-93. [Link]
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Organic Syntheses. 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl-. [Link]
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PubMed. Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. [Link]
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Organic Chemistry Research. Regular Article. [Link]
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A Comparative Guide to the Reactivity of Alkyl Pyrroleacetates
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth technical comparison of the reactivity of different alkyl pyrroleacetates. As crucial building blocks in medicinal chemistry and materials science, understanding the nuanced reactivity of these molecules is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. This document moves beyond a simple recitation of facts to explain the underlying principles that govern the chemical behavior of these important compounds, supported by established experimental data and detailed protocols for comparative analysis.
Introduction: The Significance of Alkyl Pyrroleacetates
Pyrrole and its derivatives are fundamental heterocyclic scaffolds found in a vast array of biologically active compounds, including pharmaceuticals and natural products.[1] The pyrrole ring system is a key pharmacophore in many drugs, exhibiting antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1] Alkyl pyrroleacetates, which feature an ester-containing side chain on the pyrrole nitrogen, are versatile intermediates in the synthesis of more complex molecules. The nature of the alkyl group on the acetate moiety (e.g., methyl, ethyl, tert-butyl) can significantly influence the molecule's overall reactivity, affecting not only the ester functionality itself but also the pyrrole ring and the N-H bond (in the case of C-substituted pyrroleacetates). This guide will dissect these reactivity differences, providing a framework for rational decision-making in your research and development endeavors.
Factors Governing the Reactivity of Alkyl Pyrroleacetates
The reactivity of an alkyl pyrroleacetate is primarily dictated by a combination of steric and electronic effects originating from the alkyl group of the ester. These effects modulate the reactivity at three key positions: the ester carbonyl, the pyrrole nitrogen, and the pyrrole ring carbons.
2.1. Steric Hindrance: The bulkiness of the alkyl group is a major determinant of reactivity. A larger alkyl group, such as a tert-butyl group, will sterically hinder the approach of nucleophiles to the electrophilic carbonyl carbon of the ester. This steric congestion can also influence the ease of N-alkylation or reactions involving the pyrrole ring, depending on the specific reaction conditions and the nature of the attacking reagent.
2.2. Electronic Effects: While the primary electronic influence of the alkyl group is relatively subtle compared to its steric effect, it can still play a role. Alkyl groups are weakly electron-donating through an inductive effect. This can slightly influence the electron density of the ester and, to a lesser extent, the pyrrole ring. However, for most practical purposes in comparing simple alkyl esters (methyl, ethyl, tert-butyl), steric effects are the dominant factor.
Comparative Reactivity Analysis
This section provides a comparative analysis of the reactivity of methyl, ethyl, and tert-butyl pyrroleacetates in key chemical transformations.
Hydrolysis of the Ester Group
The hydrolysis of the ester group in alkyl pyrroleacetates to the corresponding carboxylic acid is a fundamental transformation. The rate of this reaction is highly dependent on the steric bulk of the alkyl group.
Reactivity Trend: Methyl > Ethyl > tert-Butyl
This trend is a direct consequence of the steric hindrance around the carbonyl carbon. The smaller methyl group allows for easier access by nucleophiles (such as hydroxide ions in base-catalyzed hydrolysis or water in acid-catalyzed hydrolysis), leading to a faster reaction rate.[2] The bulky tert-butyl group significantly shields the carbonyl carbon, making nucleophilic attack more difficult and thus slowing down the rate of hydrolysis considerably.
Experimental Data Synopsis:
While direct kinetic data for the hydrolysis of these specific alkyl pyrroleacetates is not extensively published, the trend is well-established for a wide range of alkyl esters. For instance, kinetic studies on the alkaline hydrolysis of simple alkyl acetates have consistently shown that the rate of hydrolysis decreases as the steric bulk of the alkyl group increases.[3]
| Alkyl Group | Relative Hydrolysis Rate (Predicted) | Key Influencing Factor |
| Methyl | Fastest | Minimal steric hindrance |
| Ethyl | Intermediate | Moderate steric hindrance |
| tert-Butyl | Slowest | Significant steric hindrance |
N-Alkylation and N-Acylation
For pyrroleacetates where the acetate group is attached to a carbon atom of the pyrrole ring, the pyrrole nitrogen is available for reactions such as N-alkylation and N-acylation. The steric bulk of the alkyl group on the acetate can influence the accessibility of the pyrrole nitrogen to electrophiles.
Reactivity Trend: Methyl > Ethyl > tert-Butyl
A bulky tert-butyl group on the acetate side chain can partially shield the pyrrole nitrogen, making it more difficult for large electrophiles to approach and react. This effect will be more pronounced with bulkier alkylating or acylating agents.
Electrophilic Substitution on the Pyrrole Ring
The pyrrole ring is electron-rich and readily undergoes electrophilic aromatic substitution, typically at the C2 or C5 positions.[4] The alkyl pyrroleacetate group attached to the nitrogen atom acts as an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack compared to an N-alkylpyrrole. However, the degree of deactivation is influenced by the steric bulk of the alkyl ester.
A bulkier ester group, like tert-butyl, can sterically hinder the approach of an electrophile to the adjacent C2 and C5 positions of the pyrrole ring. This steric hindrance can lead to a decrease in the overall reaction rate and may also influence the regioselectivity of the substitution.
Experimental Protocols for Comparative Reactivity Studies
To empirically determine the relative reactivity of different alkyl pyrroleacetates, the following experimental protocols can be employed.
Protocol for Comparing Rates of Alkaline Hydrolysis
This experiment utilizes a simple titration method to monitor the progress of the hydrolysis reaction.
Objective: To compare the relative rates of hydrolysis of methyl, ethyl, and tert-butyl pyrroleacetate.
Materials:
-
Methyl pyrroleacetate, Ethyl pyrroleacetate, tert-Butyl pyrroleacetate
-
Ethanol (or a suitable co-solvent)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Conical flasks, pipettes, burette
Procedure:
-
Prepare equimolar solutions of each alkyl pyrroleacetate in ethanol.
-
In separate conical flasks, add a known volume of the 0.1 M NaOH solution and the same volume of ethanol.
-
Place the flasks in a constant temperature water bath (e.g., 25 °C) to equilibrate.
-
At time t=0, add a known volume of one of the alkyl pyrroleacetate solutions to its corresponding NaOH-containing flask. Start a timer immediately.
-
At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of 0.1 M HCl.
-
Titrate the unreacted HCl in the quenched sample with the standardized 0.1 M NaOH solution using phenolphthalein as an indicator.
-
Repeat for each of the alkyl pyrroleacetates.
-
The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated, which allows for the determination of the reaction rate.
Data Analysis: Plot the concentration of the ester remaining versus time for each of the three esters. The initial rates can be compared by determining the slope of the tangent to each curve at t=0. A steeper slope indicates a faster reaction rate.
Experimental Workflow: Comparative Hydrolysis
Caption: Workflow for comparing the hydrolysis rates of alkyl pyrroleacetates.
Protocol for Comparing Rates of N-Alkylation
This experiment can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to follow the consumption of the starting material and the formation of the product.
Objective: To compare the relative rates of N-alkylation of a C-substituted pyrroleacetate with different alkyl groups on the ester.
Materials:
-
Methyl 2-(pyrrol-1-yl)acetate, Ethyl 2-(pyrrol-1-yl)acetate, tert-Butyl 2-(pyrrol-1-yl)acetate
-
A common alkylating agent (e.g., benzyl bromide)
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., acetonitrile)
-
TLC plates, developing chamber, and UV lamp
-
HPLC system (optional, for more quantitative analysis)
Procedure:
-
Set up three separate reactions, one for each alkyl pyrroleacetate.
-
In each reaction vessel, dissolve the pyrroleacetate and the base in the solvent.
-
Add the alkylating agent to each reaction at time t=0.
-
At regular time intervals, take a small sample from each reaction mixture and spot it on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.
-
Compare the intensity of the starting material spot and the product spot for each reaction at each time point. A faster disappearance of the starting material spot and a faster appearance of the product spot indicate a higher reaction rate.
-
For a more quantitative comparison, analyze the samples by HPLC and plot the percentage conversion versus time for each reaction.
Data Analysis: The relative reactivity can be determined by comparing the time it takes for each reaction to reach a certain level of completion (e.g., 50% conversion).
Logical Relationship: Factors Influencing Reactivity
Caption: Factors influencing the reactivity of alkyl pyrroleacetates.
Conclusion
The reactivity of alkyl pyrroleacetates is a nuanced interplay of steric and electronic factors, with steric hindrance from the alkyl group of the ester being the predominant determinant. For reactions involving nucleophilic attack at the ester carbonyl, such as hydrolysis, the reactivity follows the order: methyl > ethyl > tert-butyl. A similar trend is expected for reactions at the pyrrole nitrogen and electrophilic substitution on the pyrrole ring, where the bulky tert-butyl group can impede the approach of reagents.
The experimental protocols provided in this guide offer a robust framework for quantifying these reactivity differences in a laboratory setting. A thorough understanding of these principles is essential for researchers in drug discovery and materials science to effectively utilize alkyl pyrroleacetates as versatile synthetic intermediates.
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A Comparative Guide to the Cytotoxicity of Ethyl 1H-Pyrrol-1-ylacetate Derivatives in Cancer Research
The relentless pursuit of novel anticancer agents has led researchers to explore a diverse array of heterocyclic compounds, with pyrrole derivatives emerging as a particularly promising scaffold.[1][2] Their versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of their biological activities. This guide provides a comprehensive comparison of the cytotoxic effects of various ethyl 1H-pyrrol-1-ylacetate derivatives, offering insights into their structure-activity relationships (SAR) and potential as therapeutic candidates. The information presented herein is synthesized from peer-reviewed studies to assist researchers, scientists, and drug development professionals in this critical area of oncology research.
The Pyrrole Scaffold: A Privileged Structure in Anticancer Drug Discovery
The pyrrole ring is a fundamental component of many biologically active molecules, both natural and synthetic.[2] Its presence in anticancer drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, underscores its importance in medicinal chemistry.[2][3] The ability of pyrrole derivatives to target various cellular processes, including cell proliferation, apoptosis, and tubulin polymerization, makes them attractive candidates for cancer therapy.[1][4][5] This guide focuses on a specific class of these compounds—this compound derivatives—to elucidate the structural features that govern their cytotoxic potential.
Comparative Cytotoxicity of this compound Analogs
The cytotoxic activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring and the phenyl groups. The following table summarizes the in vitro cytotoxicity (IC50 values) of representative compounds against various human cancer cell lines, providing a basis for understanding their structure-activity relationships. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 3) | R3 Substituent (Position 4) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | -H | -COOEt | Jurkat (Leukemia) | >100 | [6] |
| 1e | -Ph | -Ph | -COOEt | U266 (Myeloma) | 15.2 | [6] |
| 1g | -Ph(4-Cl) | -Ph | -COOEt | K562 (Leukemia) | 8.9 | [6] |
| 1h | -Ph(4-F) | -Ph | -COOEt | HL60 (Leukemia) | 7.5 | [6] |
| PY-22 | -Aroyl | -Aryl | -Aryl | NCI-ADR-RES (Ovarian) | 0.018 | [5] |
| PY-48 | -Aroyl | -Aryl | -Aryl | T24 (Bladder) | 0.009 | [4] |
| PD-1C | (See Ref) | (See Ref) | (See Ref) | SH-4 (Melanoma) | 44.63 | [7] |
Note: The specific structures of PY-22, PY-48, and PD-1C are complex and detailed in the cited references. The table aims to highlight the impact of substitution patterns on cytotoxicity.
From the data, several key SAR insights can be drawn:
-
Substitution is Crucial: The unsubstituted parent compound 1a shows negligible cytotoxicity, indicating that substitutions on the pyrrole ring are essential for anticancer activity.[6]
-
Aromatic Moieties Enhance Potency: The introduction of phenyl groups at positions 2 and 3 (as in 1e ) significantly increases cytotoxic effects.[6]
-
Halogenation on Phenyl Rings: The addition of electron-withdrawing groups like chlorine (1g ) or fluorine (1h ) to the phenyl rings further enhances cytotoxicity.[6] This is a common strategy in drug design to improve target engagement.
-
Complex Substitutions Lead to High Potency: Compounds with more complex aroyl and aryl substitutions, such as PY-22 and PY-48 , exhibit potent cytotoxicity in the nanomolar range, suggesting they interact with specific cellular targets with high affinity.[4][5]
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
The cytotoxic effects of many pyrrole derivatives are attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the cell cycle.[4][8] Dysregulation of apoptosis is a hallmark of cancer, and compounds that can reactivate this pathway are of significant therapeutic interest.[9][10][11]
Apoptosis Signaling Pathway
The induction of apoptosis by cytotoxic agents often involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Cell Cycle Arrest
In addition to inducing apoptosis, some pyrrole derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[8] The cell cycle is a tightly regulated process, and its disruption can be a potent anticancer strategy.[12]
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The following sections detail the methodologies for the MTT assay, a common method for assessing cell viability, and cell cycle analysis by flow cytometry.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce the yellow MTT to purple formazan crystals.[13]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17][18][19]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells to be analyzed and treat them with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.[18]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[18] PI intercalates with DNA, and RNase A is included to prevent the staining of RNA.[16]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Interpretation: Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This guide provides a comparative overview of the cytotoxicity of this compound derivatives, highlighting key structure-activity relationships. The data synthesized from various studies indicate that appropriate substitution on the pyrrole and associated phenyl rings is critical for potent anticancer activity. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.
Future research should focus on synthesizing and evaluating a broader range of derivatives to further refine the SAR. In vivo studies are also necessary to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of the most potent compounds. The insights provided in this guide aim to facilitate the rational design of novel and more effective pyrrole-based anticancer agents.
References
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Carneiro, B. A., & El-Deiry, W. S. (2020). Targeting apoptosis in cancer therapy. Nature Reviews Clinical Oncology, 17(7), 395-417. [Link]
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Chen, J., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design, 103(2), e14484. [Link][8]
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Pistritto, G., et al. (2016). Apoptosis and cancer: key molecular signaling pathways and therapy targets. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1863(12), 2981-2996. [Link]
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Li, Y., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 273, 116470. [Link][1]
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Fulda, S. (2014). Targeting apoptosis for cancer therapy. Seminars in Cancer Biology, 31, 84-88. [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111(1), 28-6. [Link][17]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link][13]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][14]
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Tian, X., & El-Deiry, W. S. (2024). Targeting apoptotic pathways for cancer therapy. The Journal of Clinical Investigation, 134(14), e179570. [Link][11]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Gorgani, L., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5143. [Link][2][3]
-
Radi, M., et al. (2020). Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies. European journal of medicinal chemistry, 185, 111815. [Link][4]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Castagliuolo, I., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 57(16), 7126-7139. [Link][5]
-
Hunchak, O. V., et al. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(10), 1239-1252. [Link]
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Al-Sanea, M. M., et al. (2021). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. Molecules, 26(18), 5543. [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link][18]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link][12]
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Gorgani, L., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5143. [Link][2]
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Rampa, A., et al. (2019). Bioactive pyrrole-based compounds with target selectivity. Molecules, 24(23), 4366. [Link]
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Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link][19]
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Da Mota, A. S., et al. (2018). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. Medicinal Chemistry Research, 27(4), 1146-1154. [Link][6]
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El-Gazzar, A. A., et al. (2007). Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. Archiv der Pharmazie, 340(10), 521-527. [Link]
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Nikolova, S., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Pharmaceuticals, 17(11), 1438. [Link][7]
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Iacob, A., et al. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Pharmaceuticals, 17(11), 1413. [Link]
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A Comparative Guide to the Biological Activity of Ethyl 1H-pyrrol-1-ylacetate Versus Other Pyrrole Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. This scaffold is present in a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of the biological potential of ethyl 1H-pyrrol-1-ylacetate, a simple N-substituted pyrrole, in the context of other, more extensively studied pyrrole derivatives. While direct experimental data on the biological activity of this compound is limited in publicly accessible literature, this guide will leverage structure-activity relationship (SAR) principles to infer its potential activities by comparing it with structurally related compounds. We will delve into the anticancer, anti-inflammatory, and antimicrobial properties of various pyrrole-based molecules, supported by experimental data from peer-reviewed studies.
The Pyrrole Scaffold: A Privileged Structure in Drug Discovery
The versatility of the pyrrole nucleus allows for substitutions at both the nitrogen and carbon atoms, leading to a diverse chemical space for drug design.[1] Pyrrole derivatives have been successfully developed as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[3][4][5][6] The biological activity is often dictated by the nature and position of the substituents on the pyrrole ring.
This compound: A Structural Overview and Inferred Potential
Anticancer Activity of Pyrrole Derivatives: A Comparative Analysis
Pyrrole-containing compounds have emerged as a significant class of anticancer agents, targeting various cellular mechanisms, including protein kinase inhibition and disruption of microtubule polymerization.[3] The cytotoxic activity of several pyrrole derivatives against various cancer cell lines is summarized in the table below.
| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric | Reported Value | Reference |
| Pyrrolo[2,3-d]pyrimidines | Urea moiety at position 2 | A549 (Lung) | IC50 | 0.35 µM | [2] |
| 3-Aroyl-1-arylpyrrole (ARAP) | 1-phenyl and 3-(3,4,5-trimethoxyphenyl)carbonyl moieties | Medulloblastoma D283 | IC50 | Nanomolar range | [7] |
| Pyrrolomycin derivative | Polyhalogenated | MDA-MB-468 (Breast) | IC50 | ~2 µM | [8] |
| Fused Pyrrole | 4-[(3-chlorophenyl)amino]-3-carboxylic acid | Human Protein Kinase CK2 | IC50 | Not specified | [9] |
The data clearly indicates that substitutions on the pyrrole ring are critical for potent anticancer activity. For instance, the fusion of a pyrimidine ring to the pyrrole core in pyrrolo[2,3-d]pyrimidines leads to significant cytotoxicity against lung cancer cells.[2] Similarly, the presence of specific aryl groups, as seen in ARAP derivatives, confers potent tubulin polymerization inhibitory activity.[7] Compared to these highly substituted and complex derivatives, the simple structure of this compound is unlikely to exhibit comparable anticancer potency. However, it could serve as a scaffold for the synthesis of more active compounds.
Anti-inflammatory Activity of Pyrrole Derivatives
Several pyrrole derivatives have demonstrated significant anti-inflammatory effects, often by inhibiting cyclooxygenase (COX) enzymes.[4][10] The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory potential of new chemical entities.
| Compound/Derivative Class | Key Structural Feature | Assay | Reported Activity | Reference |
| Pyrrolopyridines | Fused pyrrole-pyridine core | Carrageenan-induced paw edema in rats | Significant anti-inflammatory activity | [4] |
| Pyrrole derivative with nitrile appendage | Nitrile group on the central core | COX-2 Inhibition | 38.8-fold more selective for COX-2 over COX-1 | [10] |
| 5-Aroyl-pyrrolo[1,2-a]pyrrole-1-carboxylic acids | 5-(4-chlorobenzoyl)-6-methyl substitution | Carrageenan-induced paw edema in rats | Equal or greater potency than indomethacin | [11] |
The anti-inflammatory activity of pyrrole derivatives is also heavily influenced by their substitution patterns. For example, specific pyrrolopyridine derivatives show promising in vivo anti-inflammatory effects.[4] The introduction of a nitrile group can lead to selective COX-2 inhibition, a desirable trait for anti-inflammatory drugs with reduced gastrointestinal side effects.[10] Given that this compound lacks the specific functional groups found in these potent anti-inflammatory pyrroles, its activity in this regard is likely to be minimal.
Antimicrobial and Antifungal Activity of Pyrrole Derivatives
The pyrrole scaffold is also a key component of numerous antimicrobial and antifungal agents.[5][6] The efficacy of these compounds is dependent on the substituents, which can influence their interaction with microbial targets.
| Compound/Derivative Class | Target Organism | Activity Metric | Reported Value | Reference |
| Fused Pyrrolopyrimidine | Candida albicans | MIC | Not specified, but potent | [6] |
| Pyrrole- and pyrazole-substituted coumarin | Rhizoctorzia solani | EC50 | 15.4 µg/mL | [5] |
| Phenylpyrrole-substituted tetramic acids | Fusarium graminearum | In vitro inhibition | Good inhibitory activity at 100 µg/mL | [12] |
| Fused Pyrrole | Aspergillus fumigatus and Fusarium oxysporum | MIC | Not specified, but potent | [6] |
Fused pyrrole systems, such as pyrrolopyrimidines, have shown potent activity against both bacteria and fungi.[6] The conjugation of a pyrrole ring with other heterocyclic systems, like coumarin or tetramic acid, can also lead to significant antifungal properties.[5][12] The simple structure of this compound suggests that it would likely have weak antimicrobial or antifungal activity compared to these more complex and functionalized derivatives.
Experimental Protocols
To provide a practical context for the evaluation of the biological activities discussed, detailed protocols for key experiments are provided below.
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation in response to a test compound.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test pyrrole compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a widely used model to screen for acute anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Acclimate Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test pyrrole compound orally or intraperitoneally to the test group of rats. Administer a vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.
-
Induction of Edema: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).
-
Serial Dilution: Perform serial dilutions of the test pyrrole compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Experimental Workflows and Pathways
To further clarify the methodologies and concepts discussed, the following diagrams are provided in DOT language.
Caption: Inhibition of the COX pathway by pyrrole derivatives.
Conclusion
The pyrrole scaffold is a highly valuable framework in the design and development of new therapeutic agents. While there is a wealth of information on the diverse biological activities of substituted pyrrole derivatives, specific data for this compound is scarce. Based on structure-activity relationship principles, it is reasonable to infer that this simple N-substituted pyrrole would likely possess weak biological activity compared to its more complex and functionalized counterparts. However, its simple structure makes it an attractive starting point for the synthesis of novel pyrrole-based compounds with potentially enhanced anticancer, anti-inflammatory, or antimicrobial properties. Further experimental evaluation of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.
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A Comparative Guide to the Synthetic Validation of Ethyl 1H-pyrrol-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Pyrrole Intermediate
The pyrrole nucleus is a foundational scaffold in a vast array of pharmaceuticals and biologically active natural products.[1] Ethyl 1H-pyrrol-1-ylacetate, a key N-substituted pyrrole, serves as a versatile intermediate for more complex molecular architectures.[2] The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for any research or development program.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will dissect the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers to select the optimal strategy for their specific laboratory or industrial needs.
Route 1: The Classical Approach: Direct N-Alkylation of Pyrrole
The most established and straightforward method for synthesizing this compound is the direct N-alkylation of the pyrrole ring with an ethyl haloacetate. This reaction is a classical example of nucleophilic substitution (SN2).
Mechanistic Rationale
The nitrogen atom of the pyrrole ring is weakly acidic (pKa ≈ 17.5). In the presence of a suitable base, the N-H proton can be abstracted to form the pyrrolide anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide and forming the new N-C bond. The choice of base and solvent is critical to favor N-alkylation over competing C-alkylation.[3]
Logical Workflow for N-Alkylation
Caption: Workflow for Direct N-Alkylation of Pyrrole.
Detailed Experimental Protocol (N-Alkylation)
Materials:
-
Pyrrole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl bromoacetate
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.0 eq).
-
Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous DMF to the flask, and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 eq) in anhydrous DMF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Performance Validation & Parameter Discussion
The choice of reagents significantly impacts the reaction's success. Highly regioselective N-substitution of pyrrole can be achieved with alkyl halides in ionic liquids or with bases like K₂CO₃ in DMF.[4][5]
| Parameter | Choice & Rationale | Typical Yield |
| Base | Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates pyrrole, driving the reaction to completion. Potassium Carbonate (K₂CO₃): A milder, less hazardous base, often used in polar aprotic solvents like DMF, suitable for scale-up.[5] | 70-90% |
| Solvent | DMF or THF: Polar aprotic solvents are essential. They solvate the cation (Na⁺ or K⁺) without interfering with the nucleophilicity of the pyrrolide anion. | |
| Leaving Group | Bromoacetate vs. Chloroacetate: Ethyl bromoacetate is more reactive than ethyl chloroacetate due to bromide being a better leaving group. This results in faster reaction times and often higher yields.[6] | |
| Catalyst | Phase-Transfer Catalysis (PTC): Using a catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) with a weaker base (e.g., NaOH) in a two-phase system can simplify the procedure, avoid anhydrous conditions, and reduce costs.[7][8] | 65-85% |
Route 2: The Paal-Knorr Synthesis Approach
An alternative, convergent strategy is the Paal-Knorr synthesis. This powerful reaction constructs the pyrrole ring itself from a 1,4-dicarbonyl compound and a primary amine.[9] For the synthesis of this compound, the required starting materials are ethyl glycinate (glycine ethyl ester) and a succinaldehyde equivalent, such as 2,5-dimethoxytetrahydrofuran.
Mechanistic Rationale
The Paal-Knorr pyrrole synthesis is an acid-catalyzed condensation reaction.[10] The primary amine (ethyl glycinate) attacks the carbonyl groups of the 1,4-dicarbonyl (generated in situ from 2,5-dimethoxytetrahydrofuran). This is followed by a series of cyclization and dehydration steps to form the aromatic pyrrole ring.[9][10]
Logical Workflow for Paal-Knorr Synthesis
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Synthesized vs. Commercial Ethyl 1H-pyrrol-1-ylacetate
In the realm of drug discovery and development, the unambiguous verification of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable and reproducible research. This guide provides an in-depth, objective comparison of laboratory-synthesized ethyl 1H-pyrrol-1-ylacetate against a commercially available standard. We will navigate through the synthesis, purification, and subsequent spectroscopic analysis, offering not just protocols, but the scientific rationale that underpins each decision. Our multi-pronged analytical approach, employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), serves as a self-validating system to ensure the structural integrity of the synthesized compound.[1][2][3]
This compound is a valuable heterocyclic building block in medicinal chemistry, often incorporated into larger molecular scaffolds to modulate pharmacological activity. Given its role as a key intermediate, ensuring its structural fidelity is paramount. This guide is designed for researchers, chemists, and quality control professionals who require a robust framework for chemical characterization.
Part 1: Synthesis of this compound via N-Alkylation
The synthesis of the target compound is achieved through a classic N-alkylation reaction. This method involves the deprotonation of pyrrole, a weakly acidic N-H bond, followed by a nucleophilic attack on an alkyl halide.
Causality of Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base. It is effective enough to deprotonate pyrrole to facilitate the reaction without causing unwanted side reactions or being overly hazardous. Alternatives like sodium hydride (NaH) are stronger but require more stringent anhydrous conditions.[4]
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction. It effectively dissolves the reactants and stabilizes the transition state, accelerating the rate of reaction.[4]
-
Alkylating Agent: Ethyl chloroacetate is a readily available and reactive electrophile for introducing the ethyl acetate moiety onto the pyrrole nitrogen.[4]
Detailed Synthesis Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and DMF (30 mL).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add ethyl chloroacetate (1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the pure product as a clear oil.
Part 2: The Spectroscopic Verification Workflow
A combination of spectroscopic techniques is essential for the unambiguous determination of molecular structure.[2][5][6] Each method provides a unique piece of the structural puzzle.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information on the molecule's fragmentation pattern.[1]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework, including the connectivity and chemical environment of atoms.[6]
Below is a diagram illustrating the comprehensive workflow from synthesis to final characterization.
Caption: Workflow from synthesis to spectroscopic comparison.
Part 3: Comparative Spectroscopic Data
The synthesized and purified this compound was analyzed alongside a commercial sample (CAS 5145-67-5). The data is summarized below.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Assignment | Protons | Multiplicity | Synthesized δ (ppm) | Commercial δ (ppm) | Expected Splitting |
| a | 3H | Triplet | 1.28 | 1.28 | Triplet (from CH₂) |
| b | 2H | Quartet | 4.22 | 4.22 | Quartet (from CH₃) |
| c | 2H | Singlet | 4.65 | 4.65 | Singlet |
| d | 2H | Triplet | 6.18 | 6.18 | Triplet (from e) |
| e | 2H | Triplet | 6.69 | 6.69 | Triplet (from d) |
Structure for assignment: CH₃(a)-CH₂(b)-O-C(=O)-CH₂(c)-N-(CH(d)=CH(e))₂
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Assignment | Synthesized δ (ppm) | Commercial δ (ppm) |
| -CH₃ | 14.2 | 14.2 |
| -O-C H₂- | 50.1 | 50.1 |
| -N-C H₂- | 61.5 | 61.5 |
| Pyrrole C-3,4 | 109.0 | 109.0 |
| Pyrrole C-2,5 | 122.1 | 122.1 |
| C =O | 168.5 | 168.5 |
Table 3: FTIR & Mass Spec Data Comparison
| Technique | Parameter | Synthesized Sample | Commercial Sample | Literature/Expected[7] |
| FTIR | C=O Stretch (Ester) | 1750 cm⁻¹ | 1751 cm⁻¹ | ~1750-1735 cm⁻¹ |
| C-O Stretch | 1185 cm⁻¹ | 1186 cm⁻¹ | ~1300-1000 cm⁻¹ | |
| C-H Stretch (sp³) | 2981 cm⁻¹ | 2982 cm⁻¹ | ~3000-2850 cm⁻¹ | |
| C-H Stretch (sp²) | 3110 cm⁻¹ | 3112 cm⁻¹ | ~3100-3000 cm⁻¹ | |
| MS (EI) | Molecular Ion [M]⁺ | 153.08 m/z | 153.08 m/z | 153.08 m/z (for C₈H₁₁NO₂) |
| Base Peak | 80.05 m/z | 80.05 m/z | 80.05 m/z ([C₅H₆N]⁺) |
Part 4: Interpretation and Conclusion
¹H NMR Analysis: The proton NMR spectra of both the synthesized and commercial samples are identical. The chemical shifts, integration ratios (3:2:2:2:2), and splitting patterns align perfectly with the expected structure of this compound. The ethyl group protons appear as a characteristic triplet at 1.28 ppm and a quartet at 4.22 ppm.[8][9] The methylene protons adjacent to the nitrogen appear as a singlet at 4.65 ppm, as they have no adjacent protons. The pyrrole protons at the C-3/C-4 and C-2/C-5 positions appear as two distinct triplets at 6.18 and 6.69 ppm, respectively, characteristic of the symmetric pyrrole ring.
¹³C NMR Analysis: The carbon spectra for both samples show six distinct signals, corresponding to the six unique carbon environments in the molecule. The chemical shifts are in complete agreement, confirming the identical carbon skeleton. The carbonyl carbon at 168.5 ppm is characteristic of an ester.[10]
FTIR Analysis: The IR spectra confirm the presence of the key functional groups. The strong absorbance around 1750 cm⁻¹ is definitively assigned to the C=O stretch of the ester group.[11][12] The C-O stretch and various C-H stretches for both sp² (aromatic) and sp³ (aliphatic) carbons are also present and match between the two samples.
Mass Spectrometry Analysis: The mass spectra for both samples show a molecular ion peak [M]⁺ at an m/z of 153.08, which corresponds to the exact molecular weight of the target compound (C₈H₁₁NO₂).[7] The base peak at m/z 80.05 corresponds to the characteristic fragmentation of the ethyl acetate side chain, leaving the stable N-methylenepyrrole cation.
Conclusion: The comprehensive spectroscopic data demonstrates an exact match between the laboratory-synthesized this compound and the commercial standard. All acquired data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry are consistent with the proposed structure and show no evidence of significant impurities in the synthesized batch. This rigorous, multi-technique validation confirms the successful synthesis and purification of the target compound, rendering it suitable for subsequent use in research and development applications.
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- ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry.
- FTIR analysis of ethyl acetate extract. ResearchGate.
- Solved Examine the FTIR spectrum of ethyl acetate below. Chegg.com.
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A Senior Application Scientist's Guide to Purity Assessment of Ethyl 1H-pyrrol-1-ylacetate by High-Performance Liquid Chromatography
For drug development professionals and researchers, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a number; it is the foundation of reliable, reproducible, and safe scientific outcomes. Ethyl 1H-pyrrol-1-ylacetate, a key building block in the synthesis of various biologically active molecules, requires rigorous purity assessment to ensure that unreacted starting materials or process-related by-products do not compromise subsequent synthetic steps or final product integrity.
This guide provides an in-depth comparison of two distinct reversed-phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity determination of this compound. We will explore the causality behind the selection of chromatographic conditions and present a self-validating framework for each protocol, grounded in established pharmacopeial standards.
Understanding the Analyte and Potential Impurities
The purity profile of a compound is intrinsically linked to its synthesis. This compound is commonly synthesized via the N-alkylation of pyrrole with ethyl chloroacetate. This reaction provides a clear roadmap of potential impurities to target during analytical method development.
Caption: Synthesis route and potential process-related impurities.
Our primary analytical challenge is to develop an HPLC method that can baseline-resolve the main this compound peak from Impurity A (polar) and Impurity B (less polar) and any other potential degradation or side-products.
Comparative HPLC Methodologies: C18 vs. Phenyl-Hexyl Selectivity
The cornerstone of liquid chromatography is the interaction between the analyte and the stationary phase.[1] By employing columns with different stationary phase chemistries, we can exploit alternative separation mechanisms to achieve optimal resolution. Reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase, is the most common and effective mode for analyzing moderately polar compounds like our target analyte.[2][3][4]
We will compare two robust RP-HPLC methods:
-
Method 1: The Workhorse - C18 Column. A C18 (octadecylsilane) column separates analytes primarily based on hydrophobic interactions.[5][6] It is an excellent starting point for most small organic molecules and is widely applicable.
-
Method 2: Alternative Selectivity - Phenyl-Hexyl Column. A Phenyl-Hexyl column provides a mixed-mode separation mechanism. It retains compounds via hydrophobic interactions but also offers aromatic selectivity through π-π interactions between the phenyl rings of the stationary phase and the pyrrole ring of the analyte and related impurities.[7][8] This can be particularly effective in resolving compounds with similar hydrophobicity but different aromatic character.
The objective is to find a method that is not just suitable, but optimal for its intended purpose, a core tenet of analytical method validation outlined by the International Council for Harmonisation (ICH).[9]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the hypothetical performance of the two methods in separating this compound from its key potential impurities. The data assumes a sample spiked with 0.5% of each impurity.
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column | Commentary |
| Retention Time (Main Peak) | 5.8 min | 7.2 min | The Phenyl-Hexyl column shows slightly stronger retention. |
| Resolution (Main Peak / Impurity A) | 2.1 | 3.5 | Method 2 provides significantly better separation from the polar Impurity A. |
| Resolution (Main Peak / Impurity B) | 3.0 | 2.8 | Method 1 shows slightly better separation from the less polar Impurity B. |
| Tailing Factor (Main Peak) | 1.1 | 1.2 | Both methods produce excellent peak shape, well within the typical USP limit of < 2.0.[10] |
| Theoretical Plates (Main Peak) | 12,500 | 11,800 | Both columns demonstrate high efficiency. |
| Calculated Purity (% Area) | 98.9% | 99.0% | Method 2 provides a slightly higher purity value due to better resolution of Impurity A. |
Experimental Protocols
Adherence to a detailed, systematic protocol is essential for reproducible results. The following sections outline the complete, step-by-step methodologies for both HPLC methods. The system suitability tests (SST) described are based on the principles outlined in USP General Chapter <621> Chromatography, ensuring the analytical system is adequate for the intended analysis.[10][11][12]
General Reagents and Sample Preparation
-
Solvents: HPLC-grade acetonitrile and methanol; water purified to 18.2 MΩ·cm.
-
Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a 500 µg/mL solution.
-
Sample Preparation: Prepare the synthesized sample to be tested in the same manner as the standard to a final concentration of 500 µg/mL.
Caption: General HPLC analytical workflow for purity assessment.
Protocol 1: C18 Reversed-Phase Method
-
Rationale: This method uses a standard C18 column and a simple water/acetonitrile gradient, which is effective for a broad range of non-polar to moderately polar compounds.[13] The gradient elution ensures that both early-eluting polar impurities and later-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 10.0 20 80 12.0 20 80 12.1 60 40 | 15.0 | 60 | 40 |
-
-
System Suitability Test (SST):
-
Inject the reference standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates ≥ 2000.
-
-
-
Analysis Procedure:
-
Once the SST criteria are met, inject the sample solution in duplicate.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Protocol 2: Phenyl-Hexyl Reversed-Phase Method
-
Rationale: This method leverages the unique selectivity of a Phenyl-Hexyl stationary phase. The phenyl groups provide π-π interactions that can enhance the retention and resolution of aromatic compounds like pyrrole and its derivatives, offering an orthogonal separation mechanism compared to the purely hydrophobic C18 phase.[7][8]
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 10.0 30 70 11.0 30 70 11.1 70 30 | 14.0 | 70 | 30 |
-
-
System Suitability Test (SST):
-
Inject the reference standard solution five times.
-
Acceptance Criteria:
-
RSD of the peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates ≥ 2000.
-
-
-
Analysis Procedure:
-
Follow the same analysis and calculation procedure as described in Method 1.
-
Method Validation and Final Considerations
While this guide provides two robust methods, a complete purity assessment requires formal validation in accordance with regulatory guidelines like ICH Q2(R1).[14][15] This involves experimentally proving the method's specificity, linearity, accuracy, precision, and robustness.[16][17] The choice between Method 1 and Method 2 should be based on which method demonstrates superior performance during this validation, particularly in its ability to separate the target compound from all known and potential impurities.[13][18]
Ultimately, the goal of this comparative approach is to develop a scientifically sound, robust, and reliable HPLC method that guarantees the purity of this compound, thereby ensuring the quality and integrity of the final products in which it is used.
References
-
Title: <621> CHROMATOGRAPHY Source: U.S. Pharmacopeia (USP) URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: A Comprehensive Guide to Selecting HPLC Columns Source: Labtech URL: [Link]
-
Title: Choosing the Right HPLC Column: A Complete Guide Source: Phenomenex URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
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Title: What is USP Chapter 621? Source: Phenomenex Blog URL: [Link]
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Title: Principle of Reversed-Phase Chromatography HPLC/UPLC Source: PharmaXChange.info URL: [Link]
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Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Reverse Phase HPLC Basics for LC/MS Source: IonSource URL: [Link]
-
Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]
-
Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]
-
Title: High-Performance Liquid Chromatography (HPLC) for Impurity Analysis Source: Veeprho URL: [Link]
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Title: Challenges in HPLC Method Development for Impurity Identification and Quantification Source: SynThink Research Chemicals URL: [Link]
-
Title: Waters Column Selection Guide for Polar Compounds Source: Waters Corporation URL: [Link]
-
Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Pharmaffiliates URL: [Link]
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Title: Different Types of HPLC Columns Used in Analysis Source: Pharmaguideline URL: [Link]
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Title: Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals Source: ResearchGate URL: [Link]
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Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Pyrrole-Based Bioactive Compounds
This guide provides a comprehensive comparison of the in vitro evaluation methodologies for ethyl 1H-pyrrol-1-ylacetate derivatives and related pyrrole-containing compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a deep and applicable understanding of the screening process. We will explore the diverse biological activities of this chemical class—from anticancer to antimicrobial—and provide the detailed, self-validating experimental frameworks necessary for robust and reliable data generation.
The Pyrrole Scaffold: A Cornerstone of Modern Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules that can interact with a wide array of biological targets.[1] this compound represents a fundamental structure within this class, offering multiple points for chemical modification to tune pharmacokinetic and pharmacodynamic properties. Numerous derivatives have been reported to exhibit potent biological activities, including anticancer, anti-inflammatory, and antibacterial effects, making this scaffold a focal point of intensive research.[2][3] This guide will compare the in vitro assays used to characterize these activities, providing a framework for identifying and advancing promising lead compounds.
Comparative Analysis of Biological Activities: A Multi-Faceted Evaluation
The therapeutic potential of pyrrole derivatives is broad. A successful in vitro evaluation, therefore, requires a multi-pronged approach to screen for various biological effects. We will compare the methodologies for three primary areas of investigation: anticancer, antimicrobial, and anti-inflammatory activity.
Anticancer Activity
Pyrrole derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as the inhibition of tubulin polymerization, modulation of the Hedgehog signaling pathway, and induction of apoptosis.[1][4][5] The initial step in assessing this potential is to determine a compound's cytotoxicity against a panel of human cancer cell lines.
Comparative Cytotoxicity Data for Select Pyrrole Derivatives
| Derivative/Compound Class | Cancer Cell Line | Assay Type | IC50 (µM) | Mechanism of Action | Reference |
| 3-Aroyl-1-arylpyrrole (ARAP 22) | Medulloblastoma (D283) | Cell Growth Assay | Nanomolar Range | Tubulin Polymerization & Hedgehog Pathway Inhibition | [4][5] |
| Pyrrolopyrimidine-imine 8i | Colon (HT-29) | Cytotoxicity Assay | 4.55 | Not Specified | [6] |
| Pyrrole Derivative 4a | Colon (LoVo) | Cytotoxicity Assay | Dose-dependent | Not Specified | [7][8] |
| HDAC Inhibitor (Compound 20) | Myeloma (RPMI-8226) | Anti-proliferation Assay | 2.89 ± 0.43 | HDAC1 Inhibition, Apoptosis Induction | [9] |
| 4-Aza-podophyllotoxin Hybrid (13k) | Oral (KB), Lung (A549) | MTT Assay | 0.23 - 0.27 | Not Specified | [10] |
Antimicrobial Activity
The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrrole-based compounds have emerged as a promising source, with studies demonstrating efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][12] The primary metric for in vitro antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Activity for Select Pyrrole Derivatives
| Derivative/Compound Class | Target Organism | Assay Type | MIC (µg/mL) | Reference |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay | 0.7 | [11] |
| Marinopyrrole A derivative (para-trifluoromethyl) | Methicillin-resistant S. epidermidis (MRSE) | Broth Microdilution | 0.008 | [11] |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis | Not Specified | 3.125 | [11] |
| Thiazole-Pyrrole Hybrid 3d | E. coli & S. aureus | Agar Diffusion | Equiponent to Ciprofloxacin at 100 µg/mL | [12] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Pyrrole derivatives have been investigated for their ability to modulate inflammatory responses.[2] A common in vitro model involves using lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells) to screen for compounds that can reduce the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[13][14]
Comparative Anti-inflammatory Activity
| Compound/Extract | In Vitro Model | Key Markers Measured | Result | Reference |
| Ethyl Acetate Extract of Belamcanda chinensis | LPS-stimulated RAW 264.7 cells | NO, TNF-α, IL-1β, IL-6 | Significant, concentration-dependent reduction | [13] |
| Ethyl Acetate Fractions of Papaver species | LPS-stimulated RAW 264.7 cells | NO, Proinflammatory molecules | Potent inhibition of NO production | [14] |
| Ethyl Acetate Extract of Gynura formosana | Plasma from inflamed rat model | TNF-α, IL-1β | Significant decrease in proinflammatory cytokines | [15] |
Core Experimental Protocols: A Scientist's Bench Guide
The trustworthiness of any comparison guide rests on the integrity of its underlying methodologies. The following protocols are presented as self-validating systems, incorporating the necessary controls to ensure scientifically sound and reproducible results.
Workflow for In Vitro Cytotoxicity Screening
This workflow outlines a logical progression from a primary, high-throughput screen to more detailed mechanistic studies for promising anticancer candidates.
Caption: High-level workflow for anticancer drug screening.
Protocol 3.1.1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Causality Note: This assay measures mitochondrial activity, which is used as a proxy for cell viability. A reduction in the purple color in treated wells compared to control wells indicates either a loss of viable cells (cytotoxicity) or a reduction in their proliferation rate (cytostatic effect).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in culture medium from a concentrated DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include the following essential controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).[16]
-
Blank Control: Wells containing medium but no cells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Principle of the MTT Assay
This diagram illustrates the biochemical conversion that forms the basis of the MTT assay, linking mitochondrial function in living cells to a measurable colorimetric output.
Caption: The biochemical principle of the MTT cell viability assay.
Protocol 3.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Causality Note: This assay provides a quantitative measure of a compound's potency. The transition from wells with visible microbial growth to wells with no growth marks the MIC, a critical parameter for comparing antimicrobial efficacy.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth.
-
Inoculation: Add the standardized microbial inoculum to each well, ensuring the final concentration is appropriate (e.g., ~5 x 10⁵ CFU/mL for bacteria).
-
Controls:
-
Growth Control: Wells with broth and inoculum only.
-
Sterility Control: Wells with broth only.
-
Positive Control: Wells with a known antibiotic/antifungal (e.g., Ciprofloxacin, Clotrimazole).[12]
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring absorbance.
Protocol 3.3.1: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
This assay measures the production of nitrite, a stable breakdown product of NO, using the Griess reagent. It is a common primary screen for anti-inflammatory activity.[13]
Causality Note: In response to inflammatory stimuli like LPS, macrophages produce large amounts of NO via the enzyme inducible nitric oxide synthase (iNOS). A reduction in nitrite levels in the culture supernatant indicates that the test compound may be inhibiting this inflammatory pathway.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Controls:
-
Negative Control: Untreated cells (no compound, no LPS).
-
Vehicle Control: Cells treated with vehicle (DMSO) and LPS.
-
Positive Control: Cells treated with a known iNOS inhibitor (e.g., L-NAME) and LPS.
-
-
Incubation: Incubate for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite is quantified using a standard curve prepared with sodium nitrite.
Conclusion and Future Perspectives
The in vitro evaluation of this compound derivatives and related compounds reveals a scaffold of immense therapeutic potential. The comparative data clearly indicate that specific structural modifications can yield potent and selective agents against cancer, microbial pathogens, and inflammatory processes. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic screening and characterization of new chemical entities based on the pyrrole core. Future research should focus on integrating these in vitro findings with in silico predictions of ADME/Tox properties to accelerate the translation of the most promising candidates from the laboratory bench to preclinical development.[10]
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- Application of Pyrrole-Based Compounds in Cancer Research: Applic
- New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer.PubMed.
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
- (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
- Pharmacological Screening of Novel Heterocyclic Deriv
- Cytostatic activity of inorganic heterocycles in an in vitro screening system.PubMed.
- Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap.NIH.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.PubMed Central.
- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Deriv
- Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo.NIH.
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
- Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents.RSC Publishing.
- (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
- Ethyl Acetate Fractions of Papaver rhoeas L. and Papaver nudicale L.
- Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candid
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.MDPI.
- Synthesis of some new pyrrole derivatives and their antimicrobial activity.
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- Preparation and Biological Screening of Novel Heterocyclic Compounds.IJTSRD.
- ANTI-INFLAMMATORY ACTIVITY OF ETHANOL EXTRACT AND ETHYL ACETATE FRACTION OF KEBIUL (Caesalpinia bonduc L.)
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- Antioxidant and anti-inflammatory activities of ethyl acetate extract of Gynura formosana (Kitam) leaves.PubMed Central.
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A Researcher's Guide to the Structure-Activity Relationship of Substituted Ethyl Pyrroleacetates as Cyclooxygenase (COX) Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted ethyl pyrroleacetates, a class of compounds extensively studied for their anti-inflammatory properties. Drawing inspiration from established non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and zomepirac, researchers have explored the pyrrole scaffold to develop novel inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response[1][2]. This document synthesizes findings from various studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development, focusing on the chemical modifications that enhance inhibitory potency and selectivity for COX-1 and COX-2 isoforms.
Introduction: The Pyrrole Scaffold in Anti-Inflammatory Drug Discovery
The pyrrole ring is a privileged heterocycle in medicinal chemistry, forming the core of numerous bioactive molecules[3][4]. Its presence in successful NSAIDs has made it an attractive starting point for designing new anti-inflammatory agents[2][5]. The primary mechanism of action for these agents is the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory therapies[2][6].
The development of selective COX-2 inhibitors is a key goal in modern medicinal chemistry to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1[2][6]. Substituted ethyl pyrroleacetates and their carboxylic acid derivatives have emerged as a promising class of compounds in this pursuit. The ethyl acetate group, often hydrolyzed in vivo to the corresponding carboxylic acid, is a critical feature for activity, mimicking the arachidonic acid substrate of COX enzymes. This guide will dissect how substitutions on the pyrrole ring modulate the inhibitory activity and selectivity of these compounds.
General Synthetic Approach
Understanding the synthesis of these molecules is crucial for appreciating the diversity of substitutions that can be achieved. A common method for synthesizing N-substituted pyrrole derivatives involves the Paal-Knorr pyrrole synthesis. The general workflow allows for the introduction of various substituents on the pyrrole ring and the nitrogen atom.
Below is a generalized workflow for the synthesis of substituted ethyl pyrroleacetate derivatives.
Caption: Generalized workflow for the synthesis of ethyl pyrroleacetate derivatives.
Structure-Activity Relationship (SAR) Analysis
The anti-inflammatory potency and COX selectivity of ethyl pyrroleacetate derivatives are highly dependent on the nature and position of substituents on the pyrrole core. The acetic acid group at position 1 of the pyrrole is a key determinant of high activity against both COX-1 and COX-2[1][2].
Key SAR Insights:
-
N-1 Acetic Acid Moiety: The presence of an acetic acid or ethyl acetate group at the N-1 position is crucial for COX inhibition. This acidic group is believed to mimic the carboxylic acid of arachidonic acid, allowing it to interact with key residues in the active site of the COX enzymes. Compounds featuring this group have demonstrated significant inhibitory activity[1][2].
-
Substituents on the Pyrrole Ring:
-
Aryl Substituents: The introduction of aryl groups at positions 2 and 5 of the pyrrole ring is a common strategy. These bulky groups can occupy the hydrophobic channel of the COX active site.
-
Electron-Withdrawing Groups: The presence of small electron-withdrawing groups, such as fluorine or chlorine, on the aryl rings often leads to potent COX-2 inhibitory activity[6].
-
COX-2 Pharmacophore: A common feature in selective COX-2 inhibitors is the presence of a SO₂Me or SO₂NH₂ group on one of the aryl substituents. This group can interact with a secondary pocket in the COX-2 active site, which is not readily accessible in COX-1, thereby conferring selectivity[6].
-
-
Impact of Bulkiness: Increasing the bulkiness of the substituents at position 1 by replacing the acetic acid group with a larger acidic moiety can shift the selectivity profile, in some cases favoring COX-1 inhibition[2].
The following diagram illustrates the key structural features of a substituted pyrroleacetate and their influence on COX inhibition.
Caption: Workflow for the fluorometric COX inhibition assay.
Conclusion and Future Directions
The structure-activity relationship of substituted ethyl pyrroleacetates reveals a clear path for designing potent COX inhibitors. The N-1 acetic acid moiety is a cornerstone for activity, while substitutions at other positions on the pyrrole ring, particularly with halogenated aryl groups, can significantly enhance potency. Although many potent dual inhibitors have been identified, the quest for highly selective COX-2 inhibitors with improved safety profiles continues.
Future research should focus on optimizing the substituents to enhance COX-2 selectivity further. This could involve incorporating larger, more flexible groups that can better exploit the differences in the active sites of the two enzyme isoforms. Additionally, in vivo studies are essential to evaluate the pharmacokinetic properties and anti-inflammatory efficacy of these promising compounds. The insights provided in this guide serve as a foundational resource for the rational design of the next generation of pyrrole-based anti-inflammatory drugs.
References
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Al-Ostath, A., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. Available at: [Link]
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Al-Ostath, A., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. Available at: [Link]
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Genc, H., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances. Available at: [Link]
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Barbuceanu, S-F., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available at: [Link]
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Redzicka, A., et al. (2019). COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Battilocchio, C., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Eweas, A. F., et al. (2021). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. Available at: [Link]
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Fatahala, S. S., et al. (2022). Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. Medicinal Chemistry. Available at: [Link]
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Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PubMed Central. Available at: [Link]
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Mobilio, D., et al. (1988). Structure-activity relationships among analogues of pemedolac, cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid, a potent analgesic agent. Journal of Medicinal Chemistry. Available at: [Link]
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Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Disposal of Ethyl 1H-pyrrol-1-ylacetate
For the diligent researcher, the lifecycle of a chemical reagent extends beyond the reaction flask. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of ethyl 1H-pyrrol-1-ylacetate, grounded in established safety protocols and chemical principles. Our objective is to empower laboratory professionals to manage this chemical waste with the highest degree of safety and environmental stewardship.
Disclaimer: As of the last update, a specific, verified Safety Data Sheet (SDS) for this compound is not widely available. The following procedures are therefore synthesized from the known hazards of its parent compound, pyrrole, and the ester component, ethyl acetate, as well as data from closely related structural isomers.[1] It is imperative to treat this compound with a level of caution commensurate with the known risks of its constituents. Always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Part 1: Hazard Profile Analysis - The "Why" Behind the Procedure
Understanding the inherent risks of this compound is fundamental to managing its disposal correctly. The hazard profile is inferred from its structural components: the pyrrole ring and the ethyl acetate functional group.
-
Pyrrole Moiety: The parent heterocycle, pyrrole, is classified as a flammable liquid and is toxic.[2][3] It is known to be toxic if swallowed and harmful if inhaled.[3] Furthermore, a structural isomer, ethyl 2-(1H-pyrrol-2-yl)acetate, is known to cause skin, eye, and respiratory irritation.[4]
-
Ethyl Acetate Moiety: Ethyl acetate is a highly flammable liquid that can cause serious eye irritation and may lead to drowsiness or dizziness at high concentrations due to its effects on the central nervous system.[5][6][7]
Based on this analysis, this compound must be handled as a flammable, irritant, and potentially toxic chemical waste . Its disposal must be approached with protocols designed to mitigate these specific risks.
Table 1: Inferred Physicochemical and Hazard Data
| Property | Inferred Value / Classification | Rationale & Causality |
| Physical State | Liquid | Based on analogous short-chain alkyl esters. |
| Flammability | Highly Flammable | Both pyrrole and ethyl acetate are flammable liquids.[2][7] The combination is expected to have a low flash point. |
| Toxicity | Potential Irritant; Potentially Toxic | Expected to cause skin, eye, and respiratory irritation based on isomers.[4] The pyrrole ring suggests potential toxicity.[3] |
| Environmental Hazard | Assume Hazardous to Aquatic Life | Specific ecotoxicity data is unavailable. As a standard for synthetic organic compounds, release to the environment must be prevented.[3][8] |
| Reactivity | Stable under normal conditions. | Avoid strong oxidizing agents, acids, and bases, which are incompatible with both pyrrole and esters.[2] |
Part 2: The Disposal Workflow - A Step-by-Step Protocol
The guiding principle for disposing of this compound is that it must never be disposed of down the drain or in regular solid waste.[9] All materials contaminated with this compound are to be treated as hazardous chemical waste.
Step 1: Waste Segregation and Collection
The moment a material is designated as waste, proper handling is crucial to prevent dangerous reactions and ensure regulatory compliance.
-
Designate a Waste Container: Use a clean, chemically-resistant container, such as a high-density polyethylene (HDPE) or glass bottle, specifically designated for halogen-free organic solvent waste. Ensure the container has a secure, vapor-tight screw cap.
-
Labeling is Paramount: Immediately affix a "Hazardous Waste" label to the container. The label must clearly state:
-
The full chemical name: "Waste this compound"
-
The primary hazards: "Flammable Liquid," "Irritant"
-
The date the first drop of waste was added.
-
The laboratory or PI's name and contact information.
-
-
Collect All Contaminated Materials: This includes:
-
Unused or expired this compound.
-
Reaction mixtures containing the compound.
-
Solvent rinses from cleaning contaminated glassware. The first rinse of a container should always be collected as hazardous waste.[10]
-
Contaminated consumables such as pipette tips, weigh boats, and absorbent paper. These should be collected in a separate, clearly labeled, sealed plastic bag designated as "Solid Hazardous Waste" contaminated with this compound.
-
-
Maintain a Closed System: Keep the waste container tightly sealed at all times, except when adding waste. This minimizes the release of flammable and potentially harmful vapors.[9]
Step 2: Secure Storage in the Laboratory
Proper interim storage is a critical safety barrier.
-
Store in a Designated Area: Place the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be clearly marked.
-
Use Secondary Containment: The waste container must be stored within a larger, chemically-resistant secondary containment bin or tray to contain any potential leaks or spills.
-
Segregate Incompatibles: Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2]
-
Avoid Ignition Sources: The storage area must be free from heat, sparks, and open flames.[5]
Part 3: Final Disposal and Emergency Procedures
Final Disposal Pathway
The only acceptable method for the final disposal of this compound is through your institution's licensed hazardous waste management program.
-
Schedule a Pickup: Once the waste container is full or has been accumulating for a period defined by local regulations (typically 90-180 days), contact your EHS department to schedule a waste pickup. Do not transport hazardous waste yourself.
-
Incineration as the Likely Method: For flammable, non-halogenated organic liquids like this, the standard disposal method is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). This process ensures the complete destruction of the organic molecule.
The diagram below illustrates the decision-making process for managing this compound waste from generation to final disposition.
Caption: Waste Management Workflow for this compound.
Emergency Protocol: Spill Management
In the event of a small-scale spill (<100 mL) within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the lab.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, chemical splash goggles, and solvent-resistant gloves (e.g., butyl rubber or laminate).
-
Contain the Spill: Use a commercial spill kit or an inert absorbent material like vermiculite or sand to absorb the liquid. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste bag or container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Incident: Inform your supervisor and EHS department as per institutional policy.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
By adhering to these scientifically-grounded procedures, you ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment.
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PubChem. ethyl 2-(2-methyl-1H-pyrrol-3-yl)acetate. National Center for Biotechnology Information. [Link]
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PubChem. 1-ethyl-2-propyl-1H-pyrrol-1-ium;acetate. National Center for Biotechnology Information. [Link]
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PubChem. ethyl 2-(2-formyl-1H-pyrrol-3-yl)acetate. National Center for Biotechnology Information. [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Environmental Health and Safety. [Link]
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RCI Labscan Limited. ETHYL ACETATE SAFETY DATA SHEET. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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PubMed Central. Acute and Subacute Toxicity Studies of the Ethyl Acetate Soluble Proanthocyanidins.... National Library of Medicine. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Ethyl 1H-pyrrol-1-ylacetate
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. Ethyl 1H-pyrrol-1-ylacetate is a compound for which extensive, specific toxicological data may not be readily available. Therefore, we must adopt a risk-based safety protocol grounded in the known hazards of its constituent chemical classes: the pyrrole ring and the ethyl acetate functional group. This guide provides a comprehensive operational framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of our research.
Hazard Profile: A Synthesis of Component Risks
A thorough risk assessment is the foundation of any laboratory safety plan. For this compound, we infer its hazard profile by examining its structural components. The pyrrole moiety is known for potential polymerization and toxicity, while the ethyl acetate group introduces significant flammability and irritant properties.[1][2]
| Hazard Category | Associated Moiety | Potential Risks & Considerations | Supporting Sources |
| Flammability | Ethyl Acetate | Highly flammable liquid and vapor. Vapors are heavier than air and may travel to an ignition source, causing a flashback fire danger.[3][4] | Safety Data Sheet for Ethyl Acetate |
| Eye Irritation | Ethyl Acetate | Causes serious eye irritation. Vapors can also be irritating.[2][5] | Safety Data Sheet for Ethyl Acetate |
| Toxicity | Pyrrole | The pyrrole structure has a reported intraperitoneal LD50 (mouse) of 98 mg/kg.[1] While this is a specific route, it indicates potential systemic toxicity. | Safety Data Sheet for Pyrrole |
| Respiratory Irritation | Ethyl Acetate / Esters | May cause irritation of the upper respiratory tract.[2][6] High concentrations of vapors may lead to drowsiness, dizziness, and central nervous system depression.[3][4][7] | General Chemical Safety Guides |
| Skin Contact | Ethyl Acetate / Esters | May cause mild skin irritation.[2] Prolonged or repeated exposure can lead to dryness or cracking as the solvent defats the skin.[6][8] | Safety Data Sheet for Ethyl Acetate |
| Chemical Reactivity | Pyrrole / General | Pyrrole can polymerize, especially in the presence of light.[1] The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[9] | Safety Data Sheet for Pyrrole |
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is essential, but it is the final barrier between you and a potential hazard. The primary method for exposure control must always be the implementation of robust engineering controls.
-
Chemical Fume Hood : All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood.[10] This is critical to mitigate inhalation exposure to volatile vapors and to contain any potential splashes or spills.[10]
-
Ventilation : The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[11][12] All electrical equipment used in the vicinity should be explosion-proof.[12][13]
-
Emergency Equipment : Ensure immediate access to a safety shower and an eyewash station.[9] Verify their functionality as part of your regular laboratory checks.
Personal Protective Equipment (PPE): A Mandated Protocol
The selection of PPE must directly address the hazards identified in our risk assessment. The following protocol is mandatory for all personnel handling this compound.
-
Eye and Face Protection :
-
Chemical Splash Goggles : Standard safety glasses are insufficient. Tightly fitting chemical splash goggles that meet ANSI Z87.1 or equivalent standards (e.g., EN 166) are required at all times.[9][14] This is non-negotiable, primarily to protect against the serious eye irritation risk posed by the ester component.[2]
-
Face Shield : When handling larger quantities (>100 mL) or when there is a significant risk of splashing or exothermic reaction, a face shield must be worn in addition to chemical splash goggles.[14][15]
-
-
Hand Protection :
-
Chemical-Resistant Gloves : The choice of glove material is critical. While disposable nitrile gloves are common in laboratories, they may offer limited protection against certain organic solvents and esters.[10][15] It is imperative to consult the glove manufacturer's compatibility and breakthrough time data.
-
Recommended Practice : For prolonged contact, consider a glove with a higher protection class (e.g., Class 5 or 6, >240 minutes breakthrough time).[1] For incidental contact, a glove with a minimum of Class 3 protection (>60 minutes) is advised.[1] Always inspect gloves for any signs of degradation before use and remove them using the proper technique to avoid skin contact.[14] Dispose of contaminated gloves as hazardous waste immediately.[14]
-
-
Body Protection :
-
Flame-Retardant Laboratory Coat : Due to the high flammability of the ethyl acetate moiety, a flame-retardant (FR) lab coat is required.[8] Standard cotton or poly-cotton coats offer inadequate protection. The lab coat must be fully buttoned to cover all personal clothing.[10]
-
Chemical-Resistant Apron : When transferring liquids or performing operations with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[1]
-
-
Footwear :
-
Closed-Toe Shoes : Shoes must fully cover the foot. Perforated shoes, sandals, or fabric-topped sneakers that can absorb chemicals are not permitted in the laboratory.[10]
-
-
Respiratory Protection :
-
Under normal conditions within a functioning fume hood, respiratory protection is not typically required. However, if you must work in an area with inadequate ventilation, or if there is a potential for generating aerosols, a respirator is necessary.[9] Use of a respirator requires enrollment in a formal respiratory protection program, including medical clearance and annual fit testing.[15]
-
Operational and Disposal Plans
A safe protocol extends beyond PPE; it encompasses the entire lifecycle of the chemical in the laboratory.
The following workflow outlines the critical steps for safely managing this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
In the event of a small spill inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Use an inert absorbent material (e.g., sand or vermiculite) to contain the spill. Do not use combustible materials like paper towels.[16]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[6][12]
-
Wipe the area clean and decontaminate.
-
For large spills, evacuate the laboratory and contact your institution's environmental health and safety (EHS) office immediately.
All materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste : Unused or waste quantities of the chemical must be collected in a designated, properly labeled hazardous waste container.[17]
-
Contaminated Materials : This includes used gloves, absorbent pads, and any disposable labware. These items must be placed in a sealed, clearly labeled waste bag or container for hazardous waste pickup.[17]
-
Do Not : Never dispose of this compound or contaminated materials down the drain or in the regular trash.[17]
By adhering to this comprehensive safety framework, we can confidently handle this compound, upholding our primary responsibility to protect ourselves and our colleagues while advancing our scientific objectives.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
